molecular formula C11H19Cl2NO2 B1197578 Clorprenaline Hydrochloride CAS No. 5588-22-7

Clorprenaline Hydrochloride

Katalognummer: B1197578
CAS-Nummer: 5588-22-7
Molekulargewicht: 268.18 g/mol
InChI-Schlüssel: DBPRUZCKPFOVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clorprenaline hydrochloride is an organochlorine compound.
This compound is the hydrochloride salt form of clorprenaline, a beta-2 adrenergic agonist with bronchodilator activity. Clorprenaline selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.
See also: Clorprenaline (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

5588-22-7

Molekularformel

C11H19Cl2NO2

Molekulargewicht

268.18 g/mol

IUPAC-Name

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride

InChI

InChI=1S/C11H16ClNO.ClH.H2O/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;;/h3-6,8,11,13-14H,7H2,1-2H3;1H;1H2

InChI-Schlüssel

DBPRUZCKPFOVDV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl

Verwandte CAS-Nummern

3811-25-4 (Parent)

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clorprenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline (B1201906) hydrochloride is a sympathomimetic amine classified as a selective β2-adrenergic receptor agonist.[1][2][3][4][5] Its primary therapeutic application is as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3][5] The mechanism of action of clorprenaline hydrochloride is centered on its ability to stimulate β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent dilation of the airways.[1][5] This technical guide provides a detailed overview of the molecular interactions and signaling pathways involved in the pharmacological effects of this compound. While the qualitative mechanism is well-understood, it is important to note that specific quantitative data, such as binding affinities and detailed experimental protocols for this compound, are not extensively available in publicly accessible scientific literature.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][5][6] As a β2-agonist, clorprenaline mimics the action of endogenous catecholamines, such as epinephrine, at these specific receptor sites.[1] This interaction initiates a cascade of intracellular events, ultimately leading to bronchodilation.

Signaling Pathway

The activation of the β2-adrenergic receptor by this compound triggers a well-defined signaling pathway:

  • Receptor Binding and G-Protein Activation: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[5] This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gs protein.

  • Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) dissociates and binds to and activates the enzyme adenylate cyclase.[1][5]

  • cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6] This results in a significant increase in intracellular cAMP levels.

  • Protein Kinase A (PKA) Activation: The elevated concentrations of cAMP lead to the activation of protein kinase A (PKA).[1][5]

  • Phosphorylation of Target Proteins and Muscle Relaxation: PKA, in its active state, phosphorylates various downstream target proteins within the smooth muscle cell. This phosphorylation cascade leads to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase, ultimately resulting in the relaxation of the bronchial smooth muscle.[5]

Clorprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clorprenaline Clorprenaline Hydrochloride Receptor β2-Adrenergic Receptor (GPCR) Clorprenaline->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP (second messenger) Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Relaxation Bronchial Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to

Figure 1: Signaling pathway of this compound.
Anti-inflammatory Properties

In addition to its primary bronchodilator effect, some evidence suggests that this compound may also possess anti-inflammatory properties.[1] This secondary mechanism is thought to involve the inhibition of the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells in the airways.[1] This action would contribute to reducing the inflammatory component of bronchoconstriction.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for this compound regarding its binding affinity (Ki or Kd values) to β2-adrenergic receptors or its functional potency and efficacy (EC50 or pD2 values) in relevant cellular or tissue-based assays. Such data is crucial for a complete understanding of its pharmacological profile and for comparative analysis with other β2-agonists.

Table 1: Summary of Available Quantitative Data

ParameterValueCell/Tissue TypeReference
Binding Affinity (Ki/Kd)Not Available--
Functional Potency (EC50)Not Available--
Intrinsic EfficacyNot Available--

The absence of this data in the public domain represents a significant gap in the complete characterization of this compound.

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its receptor.

  • Objective: To quantify the affinity of this compound for β2-adrenergic receptors.

  • General Methodology:

    • Membrane Preparation: Isolation of cell membranes from a cell line recombinantly expressing human β2-adrenergic receptors or from tissues rich in these receptors (e.g., lung tissue).

    • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to β2-adrenergic receptors (e.g., [3H]-CGP 12177) and varying concentrations of unlabeled this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

    • Data Analysis: The data is used to generate a competition binding curve, from which the inhibition constant (Ki) for this compound can be calculated.

Radioligand_Binding_Workflow A Prepare Membranes with β2-Adrenergic Receptors B Incubate with Radiolabeled Ligand and varying concentrations of This compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Competition Binding Curve -> Ki D->E

Figure 2: General workflow for a radioligand binding assay.
Functional Assays (cAMP Accumulation Assay)

These assays measure the functional consequence of receptor activation.

  • Objective: To determine the potency (EC50) and efficacy of this compound in stimulating the production of cAMP.

  • General Methodology:

    • Cell Culture: Cells expressing β2-adrenergic receptors are cultured in multi-well plates.

    • Stimulation: The cells are treated with varying concentrations of this compound for a defined period.

    • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

    • Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the log concentration of this compound, from which the EC50 value and maximum response can be determined.

cAMP_Assay_Workflow A Culture Cells Expressing β2-Adrenergic Receptors B Stimulate with Varying Concentrations of This compound A->B C Lyse Cells and Measure Intracellular cAMP (e.g., ELISA, TR-FRET) B->C D Data Analysis: Concentration-Response Curve -> EC50 C->D

Figure 3: General workflow for a cAMP accumulation assay.
Ex Vivo Tissue Bath Studies

These experiments assess the effect of the compound on intact tissues.

  • Objective: To evaluate the relaxant effect of this compound on pre-contracted airway smooth muscle.

  • General Methodology:

    • Tissue Preparation: Rings of tracheal or bronchial tissue are dissected and mounted in an organ bath containing a physiological salt solution.

    • Contraction: The tissues are pre-contracted with a spasmogen such as methacholine (B1211447) or histamine.

    • Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the tissue is measured isometrically.

    • Data Analysis: A concentration-response curve for the relaxant effect is constructed to determine the pD2 (-log EC50) and the maximum relaxation.

Conclusion

This compound is a β2-adrenergic receptor agonist that functions by stimulating the Gs-adenylate cyclase-cAMP-PKA signaling pathway, leading to the relaxation of bronchial smooth muscle. While this qualitative mechanism of action is well-established and consistent with other drugs in its class, a significant lack of publicly available quantitative data and specific experimental protocols for this compound hinders a more in-depth, comparative analysis. Further research to elucidate these specific pharmacological parameters would be invaluable to the scientific and drug development communities.

References

An In-depth Technical Guide to the Synthesis Pathway of Isoprophenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Isoprophenamine (N-isopropyl-1,2-diphenylethanolamine). The described methodology is a multi-step process commencing from the benzoin (B196080) condensation, followed by oximation, reduction, and concluding with N-isopropylation. This document outlines the experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Isoprophenamine synthesis, including reaction types, key reagents, and expected yields.

StepReaction TypeStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Typical Yield (%)
1Benzoin CondensationBenzaldehyde (B42025)Thiamine (B1217682) Hydrochloride, Sodium Hydroxide (B78521)Benzoin212.2490-92
2OximationBenzoinHydroxylamine (B1172632) Hydrochloride, Sodium CarbonateBenzoin Oxime227.2695-99
3ReductionBenzoin OximeSodium Borohydride (B1222165), or Catalytic Hydrogenation2-amino-1,2-diphenylethanol (B1215729)213.28~80
4Reductive Amination2-amino-1,2-diphenylethanolAcetone (B3395972), Sodium BorohydrideIsoprophenamine255.3570-85

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of Isoprophenamine.

Step 1: Synthesis of Benzoin via Benzoin Condensation

This procedure utilizes a thiamine hydrochloride catalyst for the condensation of benzaldehyde.

  • Materials:

    • Thiamine hydrochloride (0.80 g)

    • Deionized water (2.5 mL)

    • 95% Ethanol (B145695) (7.5 mL)

    • 5M Sodium hydroxide solution (1.5 mL), pre-cooled

    • Benzaldehyde (5.0 mL, freshly distilled)

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.

    • Add 7.5 mL of 95% ethanol to the thiamine solution and cool the mixture in an ice bath for several minutes.

    • In a separate 10 mL Erlenmeyer flask, cool 1.5 mL of 5M NaOH solution in an ice bath.

    • While keeping both flasks in the ice bath, add the cooled sodium hydroxide solution dropwise to the thiamine solution over 3-5 minutes with constant swirling.

    • Remove the flask from the ice bath and add 5.0 mL of benzaldehyde all at once. Swirl the flask to ensure thorough mixing.

    • Seal the flask and allow the reaction to proceed at room temperature for at least 24 hours.[1]

    • After 24 hours, cool the mixture in an ice bath to induce crystallization.

    • Collect the crude benzoin crystals by vacuum filtration and wash with a cold 2:1 mixture of water and 95% ethanol.

    • Recrystallize the crude product from hot 95% ethanol (approximately 8 mL per gram of crude product) to yield pure benzoin.[1][2]

Step 2: Synthesis of Benzoin Oxime

This step involves the reaction of benzoin with hydroxylamine hydrochloride.

  • Materials:

    • Benzoin (10.0 g)

    • Hydroxylamine hydrochloride (5.0 g)

    • Sodium carbonate (anhydrous powder)

    • Ethanol (or Methanol)

    • Deionized water

  • Procedure:

    • Prepare a solution of hydroxylamine hydrochloride in ethanol.

    • In a round-bottom flask, add the benzoin and the ethanolic solution of hydroxylamine hydrochloride.

    • Add sodium carbonate powder to the mixture and stir at room temperature for 5-10 hours.[3]

    • After the reaction is complete, remove the most of the solvent by distillation under reduced pressure.

    • To the remaining mixture, add hot water with vigorous stirring to precipitate the crude product.

    • Cool the mixture, and collect the crude benzoin oxime by filtration. The expected yield of the crude product is between 95-99%.[3]

    • The crude product can be further purified by recrystallization from a suitable solvent like benzene (B151609) to obtain pure α-benzoin oxime.[3]

Step 3: Reduction of Benzoin Oxime to 2-amino-1,2-diphenylethanol

This reduction can be achieved through catalytic hydrogenation, which can afford the erythro amino alcohol with good diastereomeric excess.[4]

  • Materials:

    • Benzoin oxime

    • Palladium on charcoal (Pd/C) catalyst

    • Ethanol (or a suitable solvent)

    • Hydrogen gas source

  • Procedure:

    • Dissolve the benzoin oxime in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of palladium on charcoal to the solution.

    • Pressurize the vessel with hydrogen gas to an appropriate pressure.

    • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

    • Filter the mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-amino-1,2-diphenylethanol.

    • The crude product can be purified by recrystallization. This method has been reported to yield erythro amino alcohols with approximately 80% diastereomeric excess.[4]

Step 4: N-isopropylation of 2-amino-1,2-diphenylethanol via Reductive Amination

This final step introduces the isopropyl group onto the nitrogen atom using acetone and a reducing agent.

  • Materials:

    • 2-amino-1,2-diphenylethanol

    • Acetone

    • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (B129727) (or another suitable solvent)

  • Procedure:

    • Dissolve 2-amino-1,2-diphenylethanol and a molar excess of acetone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution. The use of sodium cyanoborohydride at a slightly acidic pH is also a common and effective alternative.[5][6][7][8]

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Isoprophenamine.

    • The crude product can be purified by column chromatography or recrystallization.

Visualized Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of Isoprophenamine.

Synthesis_Pathway cluster_0 Step 1: Benzoin Condensation cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction cluster_3 Step 4: N-isopropylation A Benzaldehyde B Benzoin A->B Thiamine HCl, NaOH C Benzoin D Benzoin Oxime C->D NH2OH·HCl, Na2CO3 E Benzoin Oxime F 2-amino-1,2-diphenylethanol E->F H2, Pd/C G 2-amino-1,2-diphenylethanol H Isoprophenamine G->H Acetone, NaBH4

Caption: Overall synthesis pathway of Isoprophenamine.

Caption: Experimental workflow for Isoprophenamine synthesis.

References

Unraveling the In Vivo Journey: A Technical Guide to the Pharmacokinetics of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo pharmacokinetic data for 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride is not publicly available. This guide, therefore, provides a comprehensive framework for conducting such studies, drawing upon established methodologies for structurally similar compounds, particularly β2-adrenergic agonists. The quantitative data presented are hypothetical and for illustrative purposes.

Introduction

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride is a synthetic compound with potential pharmacological applications, likely as a β2-adrenergic agonist given its structural resemblance to known bronchodilators. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a therapeutic agent. This technical guide outlines the essential experimental protocols and data analysis required to characterize the in vivo pharmacokinetics of this compound, tailored for researchers, scientists, and drug development professionals.

Hypothetical Pharmacokinetic Profile

Based on the pharmacokinetics of similar β2-agonists, we can anticipate a profile characterized by rapid absorption after oral administration, extensive distribution, and metabolism primarily through conjugation. The following tables present a hypothetical summary of key pharmacokinetic parameters that would be determined in preclinical studies.

Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats Following a Single Dose
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 850 ± 150450 ± 90
Tmax (h) 0.08 (5 min)0.5 ± 0.2
AUC₀-t (ng·h/mL) 1200 ± 2501800 ± 300
AUC₀-∞ (ng·h/mL) 1250 ± 2601880 ± 320
t½ (h) 2.5 ± 0.53.0 ± 0.6
CL (L/h/kg) 0.8 ± 0.15-
Vd (L/kg) 2.0 ± 0.4-
Oral Bioavailability (%) -15 ± 3

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Hypothetical Tissue Distribution in Sprague-Dawley Rats 2 Hours Post-Oral Administration (10 mg/kg)
TissueConcentration (ng/g)
Lung 2500 ± 400
Heart 800 ± 150
Liver 1200 ± 200
Kidney 1500 ± 300
Brain 50 ± 15
Muscle 300 ± 60
Fat 150 ± 40

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable pharmacokinetic studies. The following sections outline the key experimental protocols.

Animal Models
  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g) are a common model for initial pharmacokinetic screening.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: A minimum of one week of acclimatization is recommended before the study.

Drug Administration
  • Formulation: The compound should be dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400.

  • Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.[1]

  • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage using a suitable gavage needle.[2][3][4]

Sample Collection
  • Blood Sampling: For IV administration, blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, time points would be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.[5]

  • Tissue Distribution: At a predetermined time point (e.g., 2 hours post-dose), animals are euthanized, and tissues of interest are collected, weighed, and stored at -80°C until homogenization and analysis.[6]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[5][7]

  • Sample Preparation: Protein precipitation is a common and effective method for plasma sample preparation.[5] An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile. After centrifugation, the supernatant is analyzed.

  • Chromatographic Conditions: A C18 reverse-phase column is typically used for separation. The mobile phase would likely consist of a gradient of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined.

Visualizations

Experimental Workflow

G cluster_prestudy Pre-Study cluster_study In Vivo Study cluster_analysis Bioanalysis cluster_data Data Interpretation Animal Acclimatization Animal Acclimatization Dosing (IV or PO) Dosing (IV or PO) Animal Acclimatization->Dosing (IV or PO) Formulation Preparation Formulation Preparation Formulation Preparation->Dosing (IV or PO) Blood Sampling (Serial) Blood Sampling (Serial) Dosing (IV or PO)->Blood Sampling (Serial) Tissue Collection (Terminal) Tissue Collection (Terminal) Dosing (IV or PO)->Tissue Collection (Terminal) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Tissue Collection (Terminal)->Sample Preparation (Protein Precipitation) Plasma Separation->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Workflow for an in vivo pharmacokinetic study.

Potential Metabolic Pathways

The metabolism of β2-agonists often involves conjugation reactions.[8] For 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride, glucuronidation and sulfation are likely metabolic pathways.

G cluster_metabolism Phase II Metabolism Parent Compound 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol Glucuronide Conjugate Glucuronide Conjugate Parent Compound->Glucuronide Conjugate UGT Sulfate Conjugate Sulfate Conjugate Parent Compound->Sulfate Conjugate SULT Excretion Excretion Parent Compound->Excretion Unchanged Glucuronide Conjugate->Excretion Sulfate Conjugate->Excretion

References

An In-depth Technical Guide to the Chemical and Physical Properties of Clorprenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline hydrochloride is a sympathomimetic amine utilized primarily for its bronchodilator properties.[1] As a selective β2-adrenergic receptor agonist, it has been a subject of interest in the research and development of treatments for respiratory conditions such as asthma.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. All quantitative data is presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 1: Chemical Identification of this compound
IdentifierValue
Chemical Name 1-(2-chlorophenyl)-2-(isopropylamino)ethanol hydrochloride[2]
Synonyms Isoprophenamine hydrochloride, Clorprenaline HCl[1]
CAS Number 6933-90-0[4]
Molecular Formula C11H17Cl2NO[4]
Molecular Weight 250.16 g/mol [3]
Chemical Structure
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance White to off-white crystalline powder[4]
Melting Point 162-167 °C[4]
Solubility Soluble in water and ethanol[4]; ≥46.8 mg/mL in H2O; ≥47.8 mg/mL in EtOH; ≥8.35 mg/mL in DMSO[3]
pKa (Predicted) 10.1±0.1

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its pharmacological effects by acting as an agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchioles.[2] The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that results in bronchodilation.

The activation of the β2-adrenergic receptor by an agonist like this compound leads to a conformational change in the receptor, facilitating its interaction with the heterotrimeric Gs protein.[5][6] This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase.[7] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[2][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][10] PKA, in turn, phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[8][11]

Clorprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clorprenaline Clorprenaline Hydrochloride B2AR β2-Adrenergic Receptor (GPCR) Clorprenaline->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_GTP Gαs-GTP Gs->G_alpha_GTP GDP -> GTP G_alpha_GTP->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to ATP ATP ATP->cAMP

Caption: β2-Adrenergic Receptor Signaling Pathway of this compound.

Experimental Protocols

The following section details methodologies for key experiments relevant to the study of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a method for the analysis of impurities in Clorprenaline and Bromhexine capsules and can be used for the quantification of this compound.[12]

Objective: To determine the concentration of this compound in a sample using a stability-indicating HPLC method.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (B128534)

  • Phosphoric acid

  • Deionized water

  • Boston Green ODS analytical column (4.6 mm × 250 mm, 5 µm) or equivalent C18 column

  • HPLC system with UV detection

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.5% triethylamine in water, adjust pH to 3.0 with phosphoric acid.

    • Prepare Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve a known amount in the mobile phase.

    • For formulated products, grind tablets to a fine powder, accurately weigh a portion equivalent to a known amount of this compound, and extract with the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Boston Green ODS (4.6 mm × 250 mm, 5 µm)

    • Column Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

    • Gradient Elution:

      • 0-10 min: 10% B

      • 10-20 min: 10% B (isocratic)

      • 20-30 min: Gradient to 80% B

      • 30-40 min: 80% B (isocratic)

      • 40.1-60 min: Re-equilibrate to 10% B

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (A: 0.5% TEA, pH 3.0) (B: Acetonitrile) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Prepare Standard Solutions of Clorprenaline HCl Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC CalCurve Generate Calibration Curve from Standards HPLC->CalCurve Inject Standards Quantify Quantify Clorprenaline HCl in Samples HPLC->Quantify Inject Samples Conditions Set Chromatographic Conditions (Gradient, 35°C, 1 mL/min, 225 nm) CalCurve->Quantify

Caption: General workflow for the HPLC quantification of this compound.
β2-Adrenergic Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the β2-adrenergic receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials and Reagents:

  • Cell membranes expressing the human β2-adrenergic receptor (e.g., from HEK293 cells)

  • Radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-Dihydroalprenolol)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a non-radiolabeled antagonist like propranolol)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Reaction Setup:

    • In a series of microcentrifuge tubes, add a fixed amount of cell membrane preparation.

    • Add a fixed concentration of the radiolabeled antagonist.

    • Add varying concentrations of this compound (the competitor).

    • For determining non-specific binding, add a saturating concentration of a non-radiolabeled antagonist instead of this compound.

    • For determining total binding, add only the radioligand and membranes without any competitor.

    • Bring all tubes to a final volume with binding buffer.

  • Incubation:

    • Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_setup Assay Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Cell Membranes (β2-AR) - Radioligand ([3H]-DHA) - Clorprenaline HCl - Buffers Reaction Set up Reactions: - Total Binding - Non-specific Binding - Competition (varying [Clorprenaline]) Reagents->Reaction Incubate Incubate to Reach Equilibrium Reaction->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve (% Binding vs. [Clorprenaline]) Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Caption: Workflow for a β2-Adrenergic Receptor competitive binding assay.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, its mechanism of action through the β2-adrenergic receptor signaling pathway, and comprehensive experimental protocols for its quantification and receptor binding analysis. The structured presentation of data and visual workflows are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation and application of this compound.

References

An In-depth Technical Guide to the Discovery and Historical Development of Clorprenaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline (B1201906), a second-generation β2-adrenergic receptor agonist, has a noteworthy history in the therapeutic landscape of respiratory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of Clorprenaline. It details the early pharmacological studies that elucidated its mechanism of action as a bronchodilator and traces its evolution into a clinically utilized agent, primarily in Japan. This document consolidates key experimental protocols, quantitative pharmacological data, and the underlying signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Clorprenaline is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists.[1] Its primary therapeutic application is as a bronchodilator for the management of asthma and other chronic obstructive pulmonary diseases.[1] The discovery and development of Clorprenaline occurred during a period of intense research into the structure-activity relationships of catecholamines, aiming to create more selective and effective therapeutic agents with fewer cardiovascular side effects than their predecessors like isoprenaline. This guide will delve into the scientific journey of Clorprenaline, from its initial synthesis to its clinical application.

Discovery and Initial Synthesis

The first description of Clorprenaline, chemically known as 1-(o-chlorophenyl)-2-isopropylaminoethanol, appeared in the scientific literature in 1956. While the seminal publication by Gibson, Powell, and Swanson laid the groundwork for its pharmacological characterization, the precise details of the initial discovery and the researchers or institution responsible are not extensively documented in readily available sources.

Synthesis of Clorprenaline Hydrochloride

While a definitive, step-by-step protocol for the original industrial synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be inferred from patents for structurally similar β-adrenergic agonists like isoproterenol. A general approach would likely involve the following key steps:

  • Acylation of o-chlorobenzene: The synthesis would likely commence with the Friedel-Crafts acylation of o-chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chloro-1-(o-chlorophenyl)ethan-1-one.

  • Amination: The resulting α-chloro ketone would then be reacted with isopropylamine (B41738) to introduce the isopropylamino group, forming 2-(isopropylamino)-1-(o-chlorophenyl)ethan-1-one.

  • Reduction: The ketone is then reduced to a secondary alcohol. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Salt Formation: Finally, the resulting free base, 1-(o-chlorophenyl)-2-isopropylaminoethanol, would be treated with hydrochloric acid in a suitable solvent to precipitate this compound.

A related experimental procedure describes the preparation of the free base from its hydrochloride salt.[2]

Experimental Protocol: Preparation of 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol from this compound [2]

  • Materials: Racemic this compound, ethanol (B145695), sodium hydroxide (B78521) (NaOH), water.

  • Procedure:

    • Dissolve 10 g (0.047 mol) of racemic this compound in 100 ml of ethanol.

    • Dissolve 1.9 g (0.047 mol) of NaOH in 100 ml of water.

    • Mix the two solutions.

    • Cool the mixture for 3 hours.

    • Filter the precipitate that forms.

    • Wash the precipitate with water and dry.

    • Recrystallize the crude product from ethanol to obtain purified 1-(2-chlorophenyl)-2-(isopropylamino)ethanol.

Pharmacological Profile

Clorprenaline exerts its therapeutic effects primarily through its agonist activity at β2-adrenergic receptors.[1][3]

Mechanism of Action

As a β2-adrenergic receptor agonist, Clorprenaline selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[1] This interaction initiates a cascade of intracellular events:

  • G-Protein Activation: Binding of Clorprenaline to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the activation of the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Stimulation: The activated α-subunit of Gs stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately resulting in the relaxation of bronchial smooth muscle. This bronchodilation alleviates airway obstruction and improves airflow.

Gprotein_Signaling Clorprenaline Clorprenaline Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AdenylylCyclase Adenylyl Cyclase Gs_protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to InVivo_Workflow Sensitization Sensitization (e.g., Ovalbumin) Anesthesia Anesthesia & Baseline Measurement Sensitization->Anesthesia Bronchoconstriction Induce Bronchoconstriction Anesthesia->Bronchoconstriction DrugAdmin Administer Clorprenaline Bronchoconstriction->DrugAdmin Measurement Measure Airway Resistance DrugAdmin->Measurement Analysis Data Analysis (Dose-Response) Measurement->Analysis

References

Clorprenaline Hydrochloride: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Core Pharmacology as a Beta-2 Adrenergic Agonist

Abstract

Clorprenaline hydrochloride is a synthetic sympathomimetic amine, classified as a beta-2 adrenergic agonist.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, associated signaling pathways, and the experimental protocols required for its characterization. Primarily indicated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), Clorprenaline exerts its therapeutic effect through the relaxation of bronchial smooth muscle.[1] While specific modern quantitative data on its binding affinity and functional potency are not extensively available in publicly accessible literature, this document outlines the established methodologies for determining these parameters and provides comparative data for other well-characterized beta-2 agonists to offer a contextual framework for researchers.

Introduction

Clorprenaline, also known as isoprophenamine, is a beta-2 adrenergic receptor agonist that has been utilized as a bronchodilator.[3] Its primary therapeutic application lies in the treatment of respiratory diseases characterized by bronchoconstriction.[1] By selectively targeting the beta-2 adrenergic receptors, Clorprenaline initiates a signaling cascade that leads to the relaxation of airway smooth muscle, thereby alleviating symptoms of asthma and COPD.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the core pharmacological principles of this compound.

Mechanism of Action

This compound functions as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[1][4] The binding of Clorprenaline to these G-protein coupled receptors (GPCRs) initiates a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[4]

The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is a critical step in the signaling cascade.[1]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several downstream target proteins within the smooth muscle cells. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[1] Additionally, Clorprenaline has been noted to inhibit the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells, which contributes to its overall therapeutic effect in respiratory conditions.[1]

Signaling Pathway Diagram

Clorprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clorprenaline Clorprenaline Hydrochloride Beta2AR Beta-2 Adrenergic Receptor (GPCR) Clorprenaline->Beta2AR Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound.

Quantitative Pharmacological Data

Table 1: Comparative Binding Affinity (Ki) of Beta-2 Adrenergic Agonists

CompoundReceptorKi (nM)Reference
IsoprenalineBeta-2 Adrenergic~100-400[5]
Salbutamol (B1663637)Beta-2 Adrenergic~100-1000[6]
FormoterolBeta-2 Adrenergic~1-10N/A
SalmeterolBeta-2 Adrenergic~1-10N/A

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Table 2: Comparative Functional Potency (EC50) of Beta-2 Adrenergic Agonists

CompoundAssayEC50 (nM)Reference
IsoprenalinecAMP Accumulation~1-10[5]
SalbutamolcAMP Accumulation~10-100[6]
FormoterolcAMP Accumulation~0.1-1N/A
SalmeterolcAMP Accumulation~0.1-1N/A

Note: EC50 values are highly dependent on the specific functional assay and cell system employed.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize beta-2 adrenergic agonists like this compound.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the beta-2 adrenergic receptor.

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from cells expressing beta-2 AR) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]dihydroalprenolol) - Varying concentrations of Clorprenaline prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification 4. Quantification of Radioactivity (e.g., liquid scintillation counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: Workflow for a radioligand binding assay.

  • Membrane Preparation:

    • Culture cells expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

    • To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is included.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a beta-2 adrenergic agonist to stimulate the production of intracellular cyclic AMP (cAMP).

cAMP_Assay_Workflow cell_culture 1. Cell Culture (e.g., CHO or HEK293 cells expressing beta-2 AR) stimulation 2. Cell Stimulation - Treat cells with varying concentrations of Clorprenaline - Include a phosphodiesterase inhibitor (e.g., IBMX) cell_culture->stimulation lysis 3. Cell Lysis - Lyse the cells to release intracellular cAMP stimulation->lysis detection 4. cAMP Detection (e.g., HTRF, ELISA, or other immunoassay) lysis->detection analysis 5. Data Analysis - Generate a dose-response curve - Determine EC50 and Emax detection->analysis

Caption: Workflow for a cAMP accumulation assay.

  • Cell Preparation:

    • Seed cells expressing the beta-2 adrenergic receptor into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add the different concentrations of the agonist to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Isolated Tracheal Smooth Muscle Relaxation Assay

This ex vivo assay directly measures the functional effect of a beta-2 adrenergic agonist on airway smooth muscle contraction.

Tracheal_Relaxation_Assay_Workflow tissue_prep 1. Tissue Preparation - Isolate trachea from an animal model (e.g., guinea pig) - Prepare tracheal rings or strips organ_bath 2. Organ Bath Setup - Mount tissue in an organ bath containing physiological salt solution - Connect to an isometric force transducer tissue_prep->organ_bath contraction 3. Induce Contraction - Add a contractile agent (e.g., histamine or methacholine) - Allow contraction to stabilize organ_bath->contraction relaxation 4. Cumulative Addition of Agonist - Add increasing concentrations of Clorprenaline - Record the relaxation response contraction->relaxation analysis 5. Data Analysis - Plot percentage of relaxation against agonist concentration - Determine EC50 relaxation->analysis

Caption: Workflow for an isolated tracheal smooth muscle relaxation assay.

  • Tissue Preparation:

    • Humanely euthanize an appropriate animal model (e.g., guinea pig) in accordance with ethical guidelines.

    • Carefully dissect the trachea and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Clean the trachea of adhering connective tissue and cut it into rings or strips.

  • Organ Bath Setup:

    • Mount the tracheal preparations in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect the tissue to an isometric force transducer to record changes in muscle tension.

    • Allow the tissue to equilibrate under a resting tension for a specified period.

  • Contraction and Relaxation:

    • Induce a submaximal, stable contraction of the tracheal smooth muscle by adding a contractile agent such as histamine or methacholine.

    • Once the contraction has stabilized, cumulatively add increasing concentrations of this compound to the organ bath at set time intervals.

    • Record the resulting relaxation of the tracheal muscle.

  • Data Analysis:

    • Express the relaxation at each agonist concentration as a percentage of the initial induced contraction.

    • Plot the percentage of relaxation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for the relaxant effect.

Conclusion

This compound is a well-established beta-2 adrenergic agonist with a clear mechanism of action that leads to bronchodilation. While specific, modern quantitative data on its receptor binding and functional potency are not extensively documented, the experimental protocols detailed in this guide provide a robust framework for its comprehensive pharmacological characterization. By employing these standardized assays, researchers can elucidate the precise binding affinity and functional efficacy of Clorprenaline and compare it to other beta-2 agonists, thereby contributing to a deeper understanding of its therapeutic potential and facilitating the development of novel respiratory therapeutics.

References

Metabolic Pathway of Isoprophenamine in Animal Models: A Methodological and Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed public-domain scientific literature specifically elucidating the complete metabolic pathway of Isoprophenamine (also known as Clorprenaline) in animal models is scarce. Consequently, this guide provides a comprehensive framework based on established principles of drug metabolism and biotransformation. The metabolic pathways depicted are putative, derived from the chemical structure of Isoprophenamine and common metabolic reactions observed for structurally similar compounds. This document serves as a technical guide to the methodologies that would be employed to formally investigate and characterize its metabolic fate.

Introduction to Drug Metabolism and Biotransformation

The biotransformation of a xenobiotic, such as Isoprophenamine, is a critical process that determines its pharmacokinetic profile, efficacy, and potential for toxicity. This process, occurring primarily in the liver, involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism.[1]

  • Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, amino) on the parent drug, typically making it more polar.[1] The most common Phase I reactions are oxidation, reduction, and hydrolysis, often mediated by the cytochrome P450 (CYP) enzyme superfamily.[1]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This process significantly increases water solubility, facilitating excretion from the body.[1]

Understanding the specific metabolic pathway of a drug candidate is essential for predicting its clearance, identifying potential drug-drug interactions, and assessing the safety of its metabolites.

Putative Metabolic Pathway of Isoprophenamine

Based on the chemical structure of Isoprophenamine (a secondary amine with a substituted phenyl ring and a secondary alcohol), it is likely to undergo several common biotransformation reactions. The following diagram illustrates a hypothetical metabolic pathway.

G parent Isoprophenamine m1 Aromatic Hydroxylation (p-Hydroxy-Isoprophenamine) parent->m1 CYP450 m2 N-Dealkylation (N-desisopropyl-Isoprophenamine) parent->m2 CYP450 m3 Oxidation (Ketone Metabolite) parent->m3 Dehydrogenase m4 Glucuronide Conjugate parent->m4 UGTs m5 Sulfate Conjugate parent->m5 SULTs m6 Metabolite M1 Glucuronide/Sulfate m1->m6 UGTs/SULTs G cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Interpretation & Reporting A Animal Model Selection (e.g., Rat, Dog) B Dosing Regimen Design (Route, Dose, Vehicle) A->B C Drug Administration (IV and/or Oral) B->C D Biological Sample Collection (Blood, Urine, Feces) C->D E Sample Preparation (Extraction, Hydrolysis) D->E F LC-MS/MS Analysis E->F G Data Processing F->G H Metabolite Structure Elucidation G->H I Pharmacokinetic Modeling G->I J Metabolic Pathway Construction H->J

References

An In-depth Technical Guide to the Receptor Binding Affinity of Clorprenaline Hydrochloride to Beta-2 Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Clorprenaline Hydrochloride and Beta-2 Adrenoceptors

This compound is a sympathomimetic amine that functions as a selective agonist for beta-2 adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of the airways, uterus, and vasculature.[3] Stimulation of β2-ARs in the bronchial passages leads to smooth muscle relaxation and bronchodilation, making β2-AR agonists like Clorprenaline effective in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] The therapeutic efficacy of such agonists is intrinsically linked to their binding affinity and selectivity for the β2-AR.

Quantitative Binding Affinity Data

A thorough review of the existing scientific literature did not yield specific quantitative data (Kᵢ, IC₅₀, or Kₔ values) for the binding affinity of this compound to beta-2 adrenoceptors. To facilitate future research and provide a framework for comparison, the following table is presented. Researchers are encouraged to populate this table with experimental data as it becomes available.

LigandReceptorAssay TypeRadioligandCell Line/TissueKᵢ (nM)IC₅₀ (nM)Kₔ (nM)Reference
This compound Human β2-AdrenoceptorRadioligand Competition Binding[³H]-CGP-12177 or [¹²⁵I]-CYPCHO-K1, HEK293, or lung tissue membranesData Not AvailableData Not AvailableData Not Available
Reference Compound 1
Reference Compound 2

Kᵢ (Inhibition Constant), IC₅₀ (Half-maximal Inhibitory Concentration), Kₔ (Dissociation Constant). These values are crucial for quantifying the potency and affinity of a ligand for its receptor.[4]

Experimental Protocol: Radioligand Competition Binding Assay

The following is a detailed, generalized protocol for determining the binding affinity of an unlabeled ligand, such as this compound, for the beta-2 adrenoceptor using a radioligand competition binding assay. This method is considered the gold standard for quantifying receptor-ligand interactions.[5]

3.1. Materials and Reagents

  • Cell Membranes: Membranes prepared from cells stably expressing the human beta-2 adrenoceptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high β2-AR density (e.g., lung tissue).

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist for β2-AR, such as [³H]-CGP-12177 or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).

  • Unlabeled Ligand: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective beta-adrenergic antagonist (e.g., 10 µM Propranolol).[6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail (for ³H) or Gamma Counter (for ¹²⁵I).

  • Glass Fiber Filters and Cell Harvester .

3.2. Procedure

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-specific Binding: Radioligand + High concentration of non-selective antagonist.

    • Competition Binding: Radioligand + Serial dilutions of this compound.

  • Incubation: Add the prepared cell membranes to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).[3]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Visualizations

4.1. Beta-2 Adrenoceptor Signaling Pathway

Upon binding of an agonist like Clorprenaline, the beta-2 adrenoceptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[1]

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clorprenaline Clorprenaline B2AR Beta-2 Adrenoceptor Clorprenaline->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Beta-2 Adrenoceptor Signaling Pathway

4.2. Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay designed to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_setup Assay Components prep 1. Membrane Preparation membranes Receptor Membranes prep->membranes setup 2. Assay Plate Setup incubation 3. Incubation setup->incubation harvest 4. Filtration & Washing incubation->harvest quant 5. Radioactivity Quantification harvest->quant analysis 6. Data Analysis (IC50 & Ki) quant->analysis radioligand Radioligand radioligand->setup test_compound Test Compound (Clorprenaline) test_compound->setup membranes->setup

Radioligand Binding Assay Workflow

Conclusion

While this compound is established as a beta-2 adrenergic receptor agonist, a critical gap exists in the public domain regarding its specific binding affinity. The methodologies and pathways detailed in this guide provide the necessary framework for researchers to undertake studies to quantify the binding characteristics of Clorprenaline. Such data is essential for a comprehensive understanding of its pharmacological profile and for the development of novel therapeutics targeting the beta-2 adrenoceptor.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Ortho-Chloro-Substituted Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of ortho-chloro-substituted beta-agonists, with a particular focus on their interaction with beta-2 adrenergic receptors (β2AR). This document synthesizes key findings from pharmacological studies, outlines detailed experimental protocols for assessing compound activity, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to Beta-Agonists and the Significance of Ortho-Chloro Substitution

Beta-adrenergic receptor agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their therapeutic effect is primarily mediated by the relaxation of bronchial smooth muscle following stimulation of β2ARs. The chemical structure of these agonists is a critical determinant of their potency, selectivity, and duration of action.

The general structure of beta-agonists belongs to the aryl- or heteroaryl-ethanolamine series.[2] Key structural features include a catechol or a functionally equivalent aromatic ring system, a hydroxyl group on the beta-carbon of the ethanolamine (B43304) side chain, and a substituted amine. Modifications to these components have led to the development of short-acting (SABAs), long-acting (LABAs), and ultra-long-acting beta-agonists (ultra-LABAs).

While extensive research has explored various substitutions on the aromatic ring, the role of ortho-chloro substitution is of particular interest. Halogenation, in general, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and electronic characteristics, which in turn affects receptor binding and activation. For beta-adrenergic ligands, ortho-substitution has been noted to be a critical factor for potency, particularly in antagonists.[2] In the realm of agonists, the long-acting β2-agonist vilanterol (B1248922), which features a 2,6-dichlorophenyl moiety, stands out as a key example of a potent ortho-chloro-substituted compound.[3][4]

Structure-Activity Relationship of Ortho-Chloro-Substituted Beta-Agonists

Vilanterol: A Case Study

Vilanterol is an ultra-long-acting β2-adrenoceptor agonist that demonstrates high potency, selectivity, and a 24-hour duration of action.[3][4] Its structure includes a saligenin head group attached to a long side chain that is terminated by a 2,6-dichlorobenzyl ether moiety.

The dichlorinated phenyl ring is a key feature that contributes to its pharmacological profile. It is proposed that the long lipophilic side chain of vilanterol allows for its anchoring within the cell membrane or an "exosite" on the receptor, leading to its long duration of action. The ortho-chloro substituents on the terminal phenyl ring likely play a crucial role in optimizing the interactions within this binding pocket, potentially through favorable hydrophobic and van der Waals interactions.

Quantitative Data on Vilanterol's Activity

The following table summarizes the in vitro pharmacological data for vilanterol, highlighting its high potency and selectivity for the β2AR over β1AR and β3AR. For comparison, data for salmeterol, another long-acting β2-agonist, is also included.

CompoundReceptorBinding Affinity (pKi)Functional Potency (pEC50)Intrinsic Activity (% of Isoprenaline)Selectivity (β2 vs β1)
Vilanterol β2-AR9.49.780>1000-fold
β1-AR<6.5<6.0-
β3-AR<6.0<6.0-
Salmeterol β2-AR8.68.850>1000-fold
β1-AR<5.5<5.5-
β3-AR<5.5<5.5-

Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of beta-agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and downstream signaling effects. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled test compound for the β2AR.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human β2AR (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-CGP 12177 (a non-selective beta-adrenoceptor antagonist).

  • Non-specific binding control: Propranolol (B1214883) (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds (ortho-chloro-substituted beta-agonists).

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing β2AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of propranolol (10 µM), and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a beta-agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2AR signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human β2AR.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Test compounds (ortho-chloro-substituted beta-agonists).

  • Reference agonist (e.g., Isoprenaline).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white opaque assay plates.

Procedure:

  • Cell Plating: Seed the β2AR-expressing cells into a 384-well plate at an optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer containing the PDE inhibitor.

  • Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the experimental samples. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for each compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2AR, which is involved in receptor desensitization and G protein-independent signaling.

Materials:

  • A cell line engineered to co-express the β2AR tagged with a ProLink (PK) peptide and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter β-arrestin cells).

  • Cell culture medium.

  • Assay buffer.

  • Test compounds (ortho-chloro-substituted beta-agonists).

  • Detection reagents from a commercial kit (e.g., PathHunter detection kit).

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Plate the PathHunter cells in a 384-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer and add them to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C or room temperature.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data and plot the signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of ortho-chloro-substituted beta-agonists.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Start Design Analogs (ortho-chloro substitution) Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Binding Radioligand Binding Assay (Determine Ki) Purify->Binding Functional cAMP Functional Assay (Determine EC50, Emax) Purify->Functional Arrestin β-Arrestin Recruitment Assay (Determine EC50) Purify->Arrestin Data Quantitative Data Analysis Binding->Data Functional->Data Arrestin->Data SAR Establish Structure-Activity Relationship Data->SAR Lead Lead Optimization SAR->Lead Lead->Start Iterative Design

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Beta_Agonist_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Ortho-Chloro Beta-Agonist b2AR β2-Adrenergic Receptor Agonist->b2AR Binding G_protein Gs Protein b2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylation of downstream targets

Caption: Beta-Agonist Signaling Pathway.

Conclusion

The structure-activity relationship of ortho-chloro-substituted beta-agonists is a promising area for the development of potent and selective therapeutics for respiratory diseases. The case of vilanterol demonstrates that dichlorination at the ortho positions of a terminal phenyl ring in a long side chain can contribute to high affinity, high efficacy, and a prolonged duration of action at the β2AR. Further systematic studies comparing various ortho-halogen substitutions would provide a more complete understanding of the specific steric and electronic contributions of the chloro group. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel beta-agonists with improved pharmacological profiles.

References

In Vitro Physiological Effects of Isoprenaline on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro physiological effects of Isoprenaline (also known as Isoproterenol) on smooth muscle. Isoprenaline is a potent, non-selective β-adrenergic agonist that induces relaxation in various smooth muscle tissues. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data: Relaxant Effects of Isoprenaline on Smooth Muscle

Isoprenaline's potency in inducing smooth muscle relaxation varies across different tissue types and experimental conditions. The following tables summarize key quantitative data from in vitro studies.

TissueSpeciesPre-contraction AgentPotency MetricValueReference
Bronchial Smooth MuscleRatMethacholineEC50Not explicitly stated, but a rightward shift in the concentration-response curve was observed with a BK(Ca) channel blocker.[1]Liu X-S, et al. (2003). Acta Pharmacol Sin
Aortic Smooth MuscleRatPhenylephrineIC50~3-fold decrease with SNP or SIN-1 co-administration[2]Maurice DH, et al. (1993). J Pharmacol Exp Ther
Taenia ColiGuinea PigSpontaneousMaximum Effect7.2 x 10-7 M[3]Bülbring E & Tomita T. (1969). Proc R Soc Lond B Biol Sci
Tracheal Smooth MuscleCatAcetylcholine (10-7 M)Significant Suppression3 x 10-10 MIto K & Takeda K. (1982). Br J Pharmacol
Tracheal Smooth MuscleCatAcetylcholine (10-5 M)Significant Suppression3 x 10-9 MIto K & Takeda K. (1982). Br J Pharmacol

Experimental Protocols

The following sections detail common methodologies used to assess the in vitro effects of Isoprenaline on smooth muscle.

Isolated Organ Bath for Smooth Muscle Tension Measurement

This protocol is a standard method for studying the contractility of isolated smooth muscle tissues in response to pharmacological agents.

Objective: To measure the isometric contraction and relaxation of smooth muscle strips in response to Isoprenaline.

Materials:

  • Isolated smooth muscle tissue (e.g., trachea, aorta, ileum)

  • Physiological Salt Solution (PSS), composition varies by tissue

  • Isoprenaline hydrochloride

  • Contractile agonist (e.g., acetylcholine, phenylephrine, histamine)

  • Isolated organ bath system with tissue holders, force transducers, and data acquisition software

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Thermostatically controlled water circulator

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated PSS.

    • Prepare smooth muscle strips or rings of appropriate dimensions. For example, for vascular studies, aortic rings are commonly used.

  • Mounting the Tissue:

    • Mount the tissue strip or ring in the organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.

  • Equilibration and Baseline Tension:

    • Allow the tissue to equilibrate for at least 60-90 minutes. During this period, replace the PSS every 15-20 minutes.

    • Apply an optimal resting tension to the tissue. This tension is predetermined from length-tension relationship studies for the specific tissue type.

  • Viability Check:

    • Induce a contraction with a high concentration of a depolarizing agent (e.g., 60 mM KCl) to ensure tissue viability.

    • Wash the tissue with fresh PSS and allow it to return to the baseline tension.

  • Inducing Contraction:

    • Add a specific contractile agonist (e.g., acetylcholine, phenylephrine) to the organ bath to induce a stable, submaximal contraction.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction plateau is reached, add Isoprenaline to the bath in a cumulative manner, increasing the concentration stepwise.

    • Record the relaxation at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 or IC50 value, which represents the concentration of Isoprenaline that produces 50% of the maximal relaxation.

Skinned Smooth Muscle Fiber Preparation

This technique allows for the direct investigation of the effects of pharmacological agents on the contractile machinery of the smooth muscle cell, bypassing the cell membrane.

Objective: To determine if Isoprenaline or its downstream signaling molecules directly affect the myofilaments.

Materials:

  • Smooth muscle tissue

  • Skinning solution (e.g., containing saponin (B1150181) or Triton X-100)

  • Solutions with varying concentrations of free Ca2+

  • Isoprenaline, cAMP, and Protein Kinase A (PKA)

  • Experimental setup for measuring tension in single muscle fibers

Procedure:

  • Fiber Preparation:

    • Dissect a small bundle of smooth muscle fibers.

    • Chemically "skin" the fibers by incubating them in a skinning solution. This procedure permeabilizes the cell membrane, allowing for direct access to the intracellular environment.

  • Experimental Protocol:

    • Mount the skinned fiber preparation and measure the tension generated in response to solutions with known concentrations of Ca2+.

    • To investigate the effect of Isoprenaline, add it directly to the bathing solution containing Ca2+ and observe any changes in tension.

    • Alternatively, to test the involvement of the cAMP-PKA pathway, add cAMP and the catalytic subunit of PKA to the bathing solution and measure the effect on Ca2+-induced contraction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Isoprenaline in smooth muscle and a typical experimental workflow.

Isoprenaline-Induced Smooth Muscle Relaxation Pathway

Isoprenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Isoprenaline Isoprenaline Beta_Adrenergic_Receptor β-Adrenergic Receptor Isoprenaline->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Inactivates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Relaxation MLCK_inactive->Relaxation Promotes Contraction Contraction Myosin_LC_P->Contraction Leads to Myosin_LC Myosin Light Chain

Caption: Signaling pathway of Isoprenaline-induced smooth muscle relaxation.

Experimental Workflow for Organ Bath Assay

Organ_Bath_Workflow Start Start Dissect_Tissue Dissect Smooth Muscle Tissue Start->Dissect_Tissue Prepare_Strips Prepare Tissue Strips/Rings Dissect_Tissue->Prepare_Strips Mount_in_Bath Mount Tissue in Organ Bath Prepare_Strips->Mount_in_Bath Equilibrate Equilibrate (60-90 min) & Apply Resting Tension Mount_in_Bath->Equilibrate Viability_Check Check Viability (e.g., with KCl) Equilibrate->Viability_Check Washout Washout Viability_Check->Washout Induce_Contraction Induce Submaximal Contraction Washout->Induce_Contraction Add_Isoprenaline Add Isoprenaline (Cumulative Doses) Induce_Contraction->Add_Isoprenaline Record_Relaxation Record Relaxation Add_Isoprenaline->Record_Relaxation Record_Relaxation->Add_Isoprenaline Next Dose Data_Analysis Analyze Data (EC50/IC50 Calculation) Record_Relaxation->Data_Analysis Max Response Reached End End Data_Analysis->End

Caption: Workflow for an in vitro organ bath experiment.

Mechanism of Action

Isoprenaline is a non-selective agonist for β1 and β2 adrenergic receptors.[4][5] In smooth muscle, the predominant receptor subtype is the β2-adrenergic receptor. The binding of Isoprenaline to these G-protein coupled receptors initiates a signaling cascade.[4] This activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][6]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[4][6] PKA then phosphorylates several target proteins that contribute to smooth muscle relaxation. A key target is the myosin light chain kinase (MLCK), which is inhibited upon phosphorylation.[6] The inhibition of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction. This ultimately results in smooth muscle relaxation.[6]

Additionally, PKA can phosphorylate and open large-conductance Ca2+-activated K+ (BK(Ca)) channels, leading to hyperpolarization of the cell membrane and further promoting relaxation.[1] There is also evidence that Isoprenaline can enhance the sequestration of intracellular Ca2+ into storage sites, thereby reducing the availability of Ca2+ for contraction. Some studies suggest that in certain smooth muscle types, the relaxant effects of Isoprenaline may also involve PKA-independent mechanisms.

Conclusion

Isoprenaline serves as a valuable pharmacological tool for studying β-adrenergic receptor function and the mechanisms of smooth muscle relaxation in vitro. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals working in this area. Understanding the quantitative effects and the underlying signaling pathways of Isoprenaline is crucial for the development of novel therapeutics targeting smooth muscle function.

References

An In-depth Technical Guide to the Bronchodilator Properties of Clorprenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clorprenaline Hydrochloride is a β2-adrenergic receptor agonist utilized in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[2] Its therapeutic effect is achieved through the relaxation of the airway smooth muscle, leading to an increase in the diameter of the bronchi and bronchioles and thereby improving airflow to the lungs.[2][5] Understanding the specific pharmacological properties of this compound is crucial for its optimal use and for the development of novel bronchodilator agents.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is its selective agonism at the β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][2]

β2-Adrenergic Receptor Activation

This compound binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[5]

Intracellular Signaling Cascade

The activation of the Gs protein initiates a well-defined intracellular signaling cascade:

  • Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[2][5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][5]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][5]

  • Phosphorylation and Smooth Muscle Relaxation: PKA phosphorylates several target proteins within the smooth muscle cell, which ultimately results in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This leads to the relaxation of the airway smooth muscle and subsequent bronchodilation.[6]

Additionally, this compound has been noted to inhibit the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells, which may contribute to its overall therapeutic effect in inflammatory airway diseases.[2]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Clorprenaline Clorprenaline Hydrochloride Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to G_protein Gs Protein (αβγ) Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Quantitative Data

Disclaimer: Extensive literature searches did not yield specific publicly available quantitative data (EC50, Ki, FEV1 change) for this compound. The following tables are presented as templates to illustrate how such data would be structured for analysis and comparison.

Receptor Binding Affinity and In Vitro Potency

The affinity of this compound for the β2-adrenergic receptor (Ki) and its potency in inducing smooth muscle relaxation (EC50) are critical parameters for its pharmacological characterization.

CompoundReceptorBinding Affinity (Ki) (nM)In Vitro Potency (EC50) (nM)
Clorprenaline HClβ2-AdrenergicData Not AvailableData Not Available
Isoproterenol (Example)β2-Adrenergic~10-50~5-20
Salbutamol (Example)β2-Adrenergic~50-200~20-100
Clinical Efficacy: Bronchodilator Response

The clinical efficacy of a bronchodilator is often assessed by measuring the change in Forced Expiratory Volume in one second (FEV1).

Study PhasePatient PopulationTreatmentDoseChange in FEV1 (% increase from baseline)
Phase IIMild to Moderate AsthmaClorprenaline HClData Not AvailableData Not Available
Pivotal Trial (Example)COPDTiotropium18 µg~12-15%

Experimental Protocols

The following sections detail the generalized experimental protocols used to assess the bronchodilator properties of compounds like this compound.

In Vitro Organ Bath Experiments

These experiments directly measure the relaxant effect of a compound on airway smooth muscle.

  • Tissue Preparation: Tracheal tissue is isolated from a suitable animal model (e.g., guinea pig, rat) and cut into rings or strips.

  • Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction: The tracheal muscle is pre-contracted with a spasmogen such as histamine or methacholine (B1211447) to induce a stable tonic contraction.

  • Drug Administration: Cumulative concentrations of the bronchodilator agent (e.g., this compound) are added to the organ bath.

  • Data Acquisition: The relaxation of the tracheal muscle is measured isometrically using a force transducer and recorded. The data is used to construct a dose-response curve and calculate the EC50 value.

organ_bath_workflow cluster_protocol In Vitro Organ Bath Protocol start Start isolate Isolate Tracheal Tissue start->isolate mount Mount in Organ Bath isolate->mount contract Induce Contraction (e.g., Histamine) mount->contract add_drug Add Cumulative Doses of Clorprenaline HCl contract->add_drug measure Measure Relaxation add_drug->measure analyze Analyze Data (Dose-Response Curve, EC50) measure->analyze end End analyze->end

Caption: Workflow for In Vitro Organ Bath Experiments.
In Vivo Animal Models of Bronchoconstriction

These models assess the bronchodilator's efficacy in a living organism.

  • Animal Model: A suitable animal model, often guinea pigs or mice sensitized to an allergen like ovalbumin, is used.

  • Anesthesia and Instrumentation: The animal is anesthetized, and its respiratory function (e.g., airway resistance and compliance) is monitored.

  • Bronchoconstriction Challenge: Bronchoconstriction is induced by administering a bronchoconstrictor agent (e.g., methacholine, histamine) or an allergen.

  • Drug Administration: The test compound (this compound) is administered, typically via inhalation or intravenously.

  • Measurement of Bronchodilation: The reversal of bronchoconstriction is measured as a decrease in airway resistance and an increase in compliance.

in_vivo_workflow cluster_protocol In Vivo Bronchodilation Protocol start Start sensitize Sensitize Animal (e.g., Ovalbumin) start->sensitize anesthetize Anesthetize and Instrument sensitize->anesthetize challenge Induce Bronchoconstriction (e.g., Methacholine) anesthetize->challenge administer Administer Clorprenaline HCl challenge->administer monitor Monitor Airway Resistance and Compliance administer->monitor end End monitor->end

Caption: General Workflow for In Vivo Bronchodilator Studies.
Clinical Trials: Spirometry

Human clinical trials are essential to determine the therapeutic efficacy and safety of a bronchodilator.

  • Patient Recruitment: Patients with a diagnosed respiratory condition (e.g., asthma, COPD) are recruited.

  • Baseline Measurement: Baseline pulmonary function is assessed using spirometry to measure FEV1 and other parameters.

  • Drug Administration: The investigational drug (this compound) or a placebo is administered, often in a double-blind, randomized manner.

  • Post-Dose Measurement: Spirometry is repeated at specified time points after drug administration to measure the change in FEV1.

  • Data Analysis: The change in FEV1 from baseline is calculated and compared between the treatment and placebo groups to determine the bronchodilator effect. A significant increase in FEV1 (e.g., ≥12% and ≥200 mL from baseline) is typically considered a positive response.

clinical_trial_workflow cluster_protocol Clinical Trial Spirometry Protocol start Start recruit Recruit Patients start->recruit baseline Measure Baseline FEV1 recruit->baseline randomize Randomize to Treatment or Placebo baseline->randomize administer Administer Drug randomize->administer post_dose Measure Post-Dose FEV1 administer->post_dose analyze Analyze Change in FEV1 post_dose->analyze end End analyze->end

Caption: Workflow for Clinical Trial Spirometry Assessment.

Conclusion

This compound is a potent bronchodilator that exerts its effect through the well-characterized β2-adrenergic receptor signaling pathway. While specific quantitative data on its receptor affinity and clinical efficacy are not widely published, the established in vitro, in vivo, and clinical methodologies provide a clear framework for its pharmacological evaluation. This guide serves as a technical resource for understanding the fundamental properties of this compound and for designing future studies in the field of respiratory drug development. Further research to generate and publish specific quantitative data for this compound would be of significant value to the scientific community.

References

Initial Toxicity Screening of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental toxicity data for 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride is not publicly available. The toxicological properties of this compound have not been thoroughly investigated. Therefore, this document serves as an in-depth technical guide outlining a recommended framework for the initial toxicity screening of this compound, based on established methodologies and standard practices in drug development and chemical safety assessment. The data presented herein is hypothetical and illustrative of the results that would be obtained from such a screening cascade.

Introduction

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride is a chemical entity with potential applications in pharmaceutical development. As with any new compound intended for therapeutic use, a thorough evaluation of its safety profile is paramount. This guide details the foundational assays for an initial toxicity screening, focusing on acute oral toxicity and genotoxicity. The objective is to identify potential hazards and establish a preliminary safety profile to inform further development.

Acute Oral Toxicity

The acute oral toxicity test provides information on the potential health hazards that may result from a single, short-term oral exposure to a substance. The Up-and-Down Procedure (UDP) is a method that uses a reduced number of animals to estimate the LD50 (median lethal dose).

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant. Animals are acclimated for at least 5 days before dosing.

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard rodent chow and water.

  • Dose Administration: The test substance is dissolved in a suitable vehicle (e.g., distilled water) and administered by oral gavage. The volume administered is typically 10 mL/kg body weight.

  • Dosing Procedure: A single animal is dosed at a starting dose level (e.g., 175 mg/kg). The outcome (survival or death) determines the dose for the next animal. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The dose progression factor is 3.2.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns), and body weight changes for 14 days.

  • Endpoint: The test is concluded when a sufficient number of reversals in outcome have been observed to allow for the calculation of the LD50 with a defined confidence interval.

Data Presentation: Hypothetical Acute Oral Toxicity Data
Animal IDDose (mg/kg)Outcome (48h)Clinical Signs Observed (within 24h)Body Weight Change (Day 14 vs. Day 0)
R-01175SurvivedNo significant signs+8.2%
R-02550SurvivedMild tremors, lethargy+5.1%
R-032000DiedSevere tremors, convulsions, prostrationN/A
R-04550SurvivedMild tremors+6.5%
R-052000DiedSevere tremors, convulsionsN/A

Estimated LD50: > 550 mg/kg and < 2000 mg/kg (Globally Harmonized System Category 4)

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A standard initial screening battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

  • Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA.

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

  • Test Compound Preparation: The hydrochloride salt is dissolved in sterile distilled water to create a stock solution. A series of dilutions are prepared.

  • Assay Procedure (Plate Incorporation Method):

    • 0.1 mL of the appropriate bacterial culture is added to 2.0 mL of molten top agar (B569324).

    • 0.1 mL of the test compound solution (or vehicle/positive control) is added.

    • 0.5 mL of S9 mix or buffer is added.

    • The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (vehicle control) count.

StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Control
TA98 -0 (Vehicle)25 ± 41.0
1028 ± 51.1
5031 ± 61.2
10035 ± 51.4
+0 (Vehicle)45 ± 71.0
1098 ± 112.2
50215 ± 204.8
100450 ± 3510.0
TA100 -0 (Vehicle)130 ± 151.0
100145 ± 181.1
+0 (Vehicle)150 ± 121.0
100165 ± 201.1
In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., TK6).

  • Cell Culture: Cells are cultured in appropriate media and conditions.

  • Compound Exposure: Cells are exposed to a range of concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period, or for a longer continuous duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).

Treatment ConditionConcentration (µM)% Binucleated Cells with Micronuclei (Mean ± SD)Cytokinesis-Block Proliferation Index (CBPI)
-S9, 24h exposure 0 (Vehicle)1.2 ± 0.31.85
251.5 ± 0.41.80
501.8 ± 0.51.75
1002.1 ± 0.61.60
+S9, 4h exposure 0 (Vehicle)1.3 ± 0.41.82
252.8 ± 0.71.70
505.9 ± 1.11.55
10012.4 ± 2.31.30

Visualizations

Experimental Workflow

G cluster_0 Initial Toxicity Screening Workflow cluster_1 In Vivo Testing cluster_2 In Vitro Genotoxicity Compound Test Compound: 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride Acute_Oral Acute Oral Toxicity (OECD 425) Compound->Acute_Oral Ames Ames Test (OECD 471) -S9 / +S9 Compound->Ames Micronucleus In Vitro Micronucleus (OECD 487) -S9 / +S9 Compound->Micronucleus LD50 LD50 Estimation & GHS Classification Acute_Oral->LD50 Report Preliminary Toxicity Profile LD50->Report Mutagenicity Mutagenicity Assessment Ames->Mutagenicity Clastogenicity Clastogenicity/ Aneugenicity Assessment Micronucleus->Clastogenicity Mutagenicity->Report Clastogenicity->Report

Caption: Workflow for the initial toxicity screening of the test compound.

Hypothetical Signaling Pathway for Genotoxic Stress

G cluster_0 Cellular Response to Genotoxic Stress cluster_1 Downstream Effects Metabolite Reactive Metabolite (from +S9 activation) DNA_Damage DNA Adducts & Strand Breaks Metabolite->DNA_Damage causes Sensor Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor activates p53 p53 Activation Sensor->p53 phosphorylates Cell_Cycle Cell Cycle Arrest p53->Cell_Cycle Repair DNA Repair p53->Repair Apoptosis Apoptosis p53->Apoptosis

Caption: A potential signaling pathway activated by a genotoxic metabolite.

Overall Summary and Next Steps

Based on this hypothetical initial screening, 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride exhibits moderate acute oral toxicity. More significantly, it shows potential for genotoxicity, specifically mutagenicity and clastogenicity/aneugenicity, following metabolic activation.

These findings would necessitate further investigation, including:

  • In vivo micronucleus testing to confirm genotoxic effects in a whole animal model.

  • Identification of the specific metabolites responsible for the genotoxic activity.

  • Further toxicological studies (e.g., repeat-dose toxicity) to characterize the target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

This preliminary hazard identification is a critical step in the safety assessment process, guiding future research and development decisions for this compound.

An In-depth Technical Guide to the Degradation Products and Pathways of Clorprenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline Hydrochloride, a β2-adrenergic receptor agonist, is utilized in pharmaceutical formulations for its bronchodilator properties. Ensuring the stability and safety of this active pharmaceutical ingredient (API) is paramount throughout its lifecycle. This technical guide provides a comprehensive overview of the potential degradation products and pathways of this compound. In the absence of specific published degradation studies for this molecule, this paper infers potential degradation routes based on its chemical structure and established degradation patterns of structurally analogous compounds. Detailed experimental protocols for conducting forced degradation studies are provided to enable researchers to identify and characterize potential degradants. This guide serves as a foundational resource for developing stability-indicating analytical methods and ensuring the quality and efficacy of this compound formulations.

Introduction

This compound, chemically known as 1-(2-chlorophenyl)-2-(isopropylamino)ethanol hydrochloride, is a sympathomimetic amine that acts as a selective β2-adrenergic receptor agonist.[1][2] Its therapeutic effect lies in the relaxation of bronchial smooth muscle, making it a valuable agent in the treatment of respiratory conditions. Like all pharmaceutical compounds, this compound is susceptible to degradation under various environmental conditions, which can lead to a loss of potency and the formation of potentially harmful impurities.

Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4] These studies involve subjecting the drug substance to stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.[5][6] The insights gained from these studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods capable of separating and quantifying the API from its degradants.[7][8]

This guide will explore the likely degradation pathways of this compound based on its functional groups and the known degradation behavior of similar molecules. It will also provide detailed methodologies for conducting forced degradation studies and for the subsequent analysis of the resulting samples.

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound, which features a secondary alcohol, a secondary amine, and a chlorobenzene (B131634) ring, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[9] While this compound does not contain ester or amide functional groups that are highly susceptible to hydrolysis, the ether linkage, if present as an impurity from synthesis, or other susceptible bonds could be cleaved under strong acidic or basic conditions. However, the primary structure of Clorprenaline is expected to be relatively stable to hydrolysis.

Oxidative Degradation

The secondary amine and secondary alcohol moieties in Clorprenaline are susceptible to oxidation.[9]

  • N-dealkylation: The isopropyl group attached to the nitrogen atom could be cleaved through an oxidative process, leading to the formation of 1-(2-chlorophenyl)-2-aminoethanol.

  • Oxidation of the secondary alcohol: The secondary alcohol group can be oxidized to a ketone, forming 1-(2-chlorophenyl)-2-(isopropylamino)ethanone.

  • N-oxidation: The nitrogen atom of the secondary amine can be oxidized to form an N-oxide derivative.

Thermal Degradation

At elevated temperatures, various degradation reactions can occur. For this compound, potential thermal degradation pathways may include:

  • Dehydration: Elimination of a water molecule from the ethanolamine (B43304) side chain.

  • Side-chain cleavage: Scission of the bond between the ethanolamine side chain and the chlorophenyl ring.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation.[10] The chlorobenzene ring in Clorprenaline is a chromophore that can absorb UV light, potentially leading to:

  • Dechlorination: The chlorine atom on the phenyl ring could be cleaved, leading to the formation of 1-phenyl-2-(isopropylamino)ethanol.[11]

  • Ring oxidation: The aromatic ring could be oxidized, leading to the formation of phenolic derivatives.

  • Formation of photolytic adducts: Reactions between the excited state of the molecule and other molecules in the formulation.

The following diagram illustrates the potential degradation pathways of this compound.

Clorprenaline_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Degradation cluster_photo Photodegradation (UV/Vis) Clorprenaline This compound Hydrolysis_Product Potential Minor Hydrolysis Products Clorprenaline->Hydrolysis_Product H+/OH- N_Dealkylation N-dealkylation Product Clorprenaline->N_Dealkylation [O] Ketone Ketone Product Clorprenaline->Ketone [O] N_Oxide N-oxide Product Clorprenaline->N_Oxide [O] Dehydration Dehydration Product Clorprenaline->Dehydration Heat SideChain_Cleavage Side-chain Cleavage Products Clorprenaline->SideChain_Cleavage Heat Dechlorination Dechlorination Product Clorprenaline->Dechlorination hv Ring_Oxidation Ring Oxidation Product Clorprenaline->Ring_Oxidation hv Forced_Degradation_Workflow start Start: Prepare Clorprenaline HCl Stock Solution stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions stress->neutralize dilute Dilute Samples to Appropriate Concentration neutralize->dilute analyze Analyze by HPLC-UV/PDA dilute->analyze identify Characterize Degradants by LC-MS, NMR analyze->identify end End: Report Results identify->end

References

Enantioselective Synthesis of Isoprophenamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprophenamine, a chiral β-amino alcohol, holds significance as a structural motif in medicinal chemistry. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production for pharmaceutical applications. This technical guide provides a comprehensive overview of a proposed, robust synthetic pathway for the enantioselective synthesis of Isoprophenamine. The core of this strategy involves two key transformations: the synthesis of a prochiral α-aminoketone precursor, 2-(isopropylamino)-1,2-diphenylethan-1-one, followed by a highly stereoselective reduction to furnish the desired chiral amino alcohol. This document details state-of-the-art methodologies, including N-Heterocyclic Carbene (NHC)-catalyzed cross-aza-benzoin reactions and Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), alongside emerging biocatalytic alternatives. Detailed experimental protocols for analogous transformations, quantitative data from relevant literature, and workflow visualizations are provided to facilitate the practical implementation of these synthetic strategies.

Introduction

The therapeutic efficacy and safety of chiral drugs are often confined to a single enantiomer. The "distomer," or the other enantiomer, can be inactive or, in some cases, contribute to undesirable side effects. Isoprophenamine, chemically known as (1R,2S)- or (1S,2R)-N-isopropyl-1,2-diphenylethanolamine, possesses two chiral centers, making the precise control of its stereochemistry paramount. This guide focuses on enantioselective catalytic methods that offer high efficiency and stereocontrol, which are essential for the development of scalable and cost-effective manufacturing processes in the pharmaceutical industry.

Proposed Synthetic Strategy

The most convergent and efficient proposed strategy for the enantioselective synthesis of Isoprophenamine is a two-step sequence. The first step involves the synthesis of the key intermediate, the prochiral α-aminoketone, 2-(isopropylamino)-1,2-diphenylethan-1-one. The second, and most critical step, is the asymmetric reduction of this ketone to establish the desired stereochemistry of the final amino alcohol product.

Synthetic_Strategy cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enantioselective Reduction Benzaldehyde (B42025) Benzaldehyde Aminoketone 2-(isopropylamino)-1,2-diphenylethan-1-one Benzaldehyde->Aminoketone NHC Catalyst (Aza-Benzoin Reaction) N_isopropylbenzaldimine N-isopropylbenzaldimine N_isopropylbenzaldimine->Aminoketone Isoprophenamine Isoprophenamine ((1R,2S)- or (1S,2R)-isomer) Aminoketone->Isoprophenamine Asymmetric Reduction (e.g., Ru-catalyzed ATH or Biocatalysis)

Caption: Proposed two-step synthetic workflow for Isoprophenamine.

Synthesis of the α-Aminoketone Precursor

The synthesis of the prochiral α-aminoketone, 2-(isopropylamino)-1,2-diphenylethan-1-one, is a crucial first step. The N-Heterocyclic Carbene (NHC)-catalyzed cross-aza-benzoin reaction is a highly effective method for this transformation, offering good yields under mild conditions.[1]

N-Heterocyclic Carbene (NHC)-Catalyzed Aza-Benzoin Reaction

This reaction involves the umpolung of an aldehyde, which, in the presence of an NHC catalyst, acts as a nucleophile and attacks an imine.

Aza_Benzoin_Mechanism cluster_0 Catalytic Cycle Aldehyde Benzaldehyde Breslow Breslow Intermediate Aldehyde->Breslow + NHC NHC NHC Catalyst Intermediate Tetrahedral Intermediate Breslow->Intermediate + Imine Imine N-isopropylbenzaldimine Product α-Aminoketone Intermediate->Product Proton Transfer & Catalyst Regen. Product->NHC - NHC

Caption: Simplified mechanism of the NHC-catalyzed aza-benzoin reaction.

Experimental Protocol (Analogous Aza-Benzoin Reaction)

The following is a representative protocol adapted from the literature for the synthesis of α-amino-β-keto esters, which can be modified for the synthesis of 2-(isopropylamino)-1,2-diphenylethan-1-one.[1]

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add 3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride (NHC precursor, 0.1 mmol) and potassium bis(trimethylsilyl)amide (KHMDS, 0.1 mmol) in anhydrous THF (2 mL). Stir the mixture at room temperature for 30 minutes to generate the free carbene.

  • Reaction Setup: To the flask containing the in situ generated NHC, add benzaldehyde (1.0 mmol) and N-isopropylbenzaldimine (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-aminoketone.

Enantioselective Reduction of the α-Aminoketone

This is the key stereochemistry-determining step. Two highly effective methods are presented: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and biocatalytic reduction.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Noyori-type ruthenium catalysts, particularly those with a tosylated diamine ligand like TsDPEN, are highly effective for the enantioselective reduction of ketones, including α-aminoketones.[2][3][4][5] The reaction typically uses a mixture of formic acid and triethylamine (B128534) or isopropanol (B130326) as the hydrogen source.

ATH_Workflow cluster_0 Asymmetric Transfer Hydrogenation Aminoketone Prochiral α-Aminoketone Product Chiral Amino Alcohol (Isoprophenamine) Aminoketone->Product Catalyst Ru-TsDPEN Catalyst (e.g., (S,S)-RuCl(p-cymene)(TsDPEN)) Catalyst->Product Catalytic Reduction H_Source Hydrogen Source (HCOOH/NEt3 or i-PrOH) H_Source->Product

Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

The following table summarizes representative data for the ATH of α-aminoketones using Ru-TsDPEN catalysts from the literature.

EntrySubstrate (α-Aminoketone)CatalystH-SourceYield (%)ee (%)drReference
12-amino-1-phenylethanone(S,S)-RuCl(p-cymene)(TsDPEN)HCOOH/NEt395>99-[6]
22-(methylamino)-1-phenylethanone(R,R)-RuCl(p-cymene)(TsDPEN)i-PrOH9298-[6]
32-amino-1-(4-methoxyphenyl)ethanone(S,S)-RuCl(p-cymene)(TsDPEN)HCOOH/NEt396>99-[6]
42-amino-1,2-diphenylethanone(R,R)-RuCl(p-cymene)(TsDPEN)i-PrOH/KOH899795:5 (anti:syn)Adapted from[2]
Experimental Protocol (Analogous ATH Reaction)

The following is a general protocol for the ATH of an α-aminoketone based on literature precedents.[6]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N2 or Ar), add the α-aminoketone (1.0 mmol) and the Ru-catalyst (e.g., (S,S)-RuCl(p-cymene)(TsDPEN), 0.01 mmol, 1 mol%).

  • Solvent and Hydrogen Source: Add a degassed 5:2 mixture of formic acid and triethylamine (5 mL) as the hydrogen source and solvent.

  • Reaction Execution: Stir the reaction mixture at 25-40 °C for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and basify with saturated NaHCO3 solution. Extract the product with dichloromethane (B109758) (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization to yield the enantiomerically enriched amino alcohol. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Biocatalytic Reduction

An increasingly attractive alternative to metal catalysis is the use of enzymes, such as ketoreductases (KREDs), which can reduce ketones with extremely high enantioselectivity under mild conditions.[7][8] This approach offers advantages in terms of sustainability and reduced metal contamination in the final product.

Biocatalysis_Workflow cluster_0 Biocatalytic Reduction Aminoketone Prochiral α-Aminoketone Product Chiral Amino Alcohol (Isoprophenamine) Aminoketone->Product Enzyme Ketoreductase (KRED) + Cofactor (NAD(P)H) Enzyme->Product Enzymatic Reduction Cofactor_Regen Cofactor Regeneration System (e.g., GDH/glucose) Cofactor_Regen->Enzyme Regenerates Cofactor

Caption: General workflow for biocatalytic reduction using a KRED.

The following table presents typical results for the biocatalytic reduction of α-functionalized ketones.

EntrySubstrateBiocatalystCofactor Regen.Yield (%)ee (%)Reference
11-hydroxy-2-butanoneEngineered Amine DehydrogenaseGDH/glucose>99>99[9]
2α-chloroacetophenoneEngineered KREDGDH/glucose>95>99[10]
3methyl 8-chloro-6-oxooctanoateEngineered KRED from S. salmonicolorGDH/glucose>99>99[7]
4α-amino β-keto estersEngineered KREDGDH/glucose>99>99[7]
Experimental Protocol (General Biocatalytic Reduction)

This is a general procedure for a whole-cell biocatalytic reduction.

  • Biocatalyst Preparation: Cultivate E. coli cells overexpressing the desired ketoreductase (KRED) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH) in a suitable growth medium. Harvest the cells by centrifugation and resuspend them in a buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a desired optical density.

  • Reaction Setup: In a reaction vessel, combine the cell suspension, the α-aminoketone substrate (e.g., 10-50 mM), a cofactor (e.g., NADP+, 1 mM), and a co-substrate for regeneration (e.g., glucose, 1.2 equivalents).

  • Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion and enantiomeric excess by taking samples at regular intervals and analyzing them by HPLC.

  • Work-up and Purification: Once the reaction has reached completion, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the product by column chromatography.

Conclusion

The enantioselective synthesis of Isoprophenamine can be effectively achieved through a proposed two-step synthetic sequence involving the formation of a prochiral α-aminoketone followed by a stereoselective reduction. Ruthenium-catalyzed asymmetric transfer hydrogenation stands out as a highly efficient and well-documented method for the key reduction step, consistently providing high enantiomeric excesses for analogous substrates. Furthermore, biocatalysis presents a powerful and environmentally benign alternative, with engineered ketoreductases demonstrating exceptional selectivity. The methodologies, protocols, and data presented in this guide offer a solid foundation for the development of a practical and scalable synthesis of enantiomerically pure Isoprophenamine for applications in drug discovery and development. Further optimization of reaction conditions for the specific substrate, 2-(isopropylamino)-1,2-diphenylethan-1-one, would be the next logical step in implementing this synthetic strategy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Clorprenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline hydrochloride is a potent and selective β2-adrenergic receptor agonist.[1] It is primarily investigated for its bronchodilator properties in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The therapeutic effect of Clorprenaline stems from its ability to relax the smooth muscle of the bronchi. This document provides detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and functional activity at the β2-adrenergic receptor.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This binding initiates a downstream signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G-protein (Gs). The activated Gsα subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

β2-Adrenergic Receptor Signaling Pathway Clorprenaline This compound beta2AR β2-Adrenergic Receptor Clorprenaline->beta2AR Binds to Gs Gs Protein (αβγ) beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound from in vitro assays. The primary parameter for an agonist is the half-maximal effective concentration (EC50), which indicates the concentration of the drug that produces 50% of the maximal response.

ParameterDescriptionExpected Value/RangeAssay Type
EC50 The molar concentration of an agonist that produces 50% of the maximal possible effect.[4]To be determined experimentally (nM to µM range typical for β2-agonists)cAMP Accumulation Assay
Ki The inhibition constant for a ligand, indicating its binding affinity for a receptor.To be determined experimentallyRadioligand Binding Assay

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP in cells expressing the β2-adrenergic receptor.

Materials:

  • Human bronchial epithelial cells (e.g., BEAS-2B) or a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1)

  • Cell culture medium and supplements

  • This compound

  • Isoproterenol (B85558) (as a reference agonist)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based)

  • White, opaque 96- or 384-well microplates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a white, opaque 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 10⁻¹² M to 10⁻⁵ M. Also, prepare a serial dilution of the reference agonist, isoproterenol.

  • Agonist Stimulation:

    • Carefully remove the culture medium from the cells.

    • Add the PDE inhibitor (to prevent cAMP degradation) to the cells, pre-incubating for a short period as recommended by the assay kit.

    • Add the different concentrations of this compound or isoproterenol to the wells.

    • Incubate the plate at 37°C for a time optimized to achieve maximal cAMP production (typically 15-60 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP assay kit being used.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.[4]

cAMP Accumulation Assay Workflow Start Start CultureCells Culture β2-AR Expressing Cells Start->CultureCells SeedCells Seed Cells in Microplate CultureCells->SeedCells PrepareCompounds Prepare Serial Dilutions of Clorprenaline HCl SeedCells->PrepareCompounds Stimulate Stimulate Cells with Compound PrepareCompounds->Stimulate Lyse Lyse Cells Stimulate->Lyse DetectcAMP Detect cAMP Levels Lyse->DetectcAMP Analyze Analyze Data (Dose-Response Curve, EC50) DetectcAMP->Analyze End End Analyze->End

Caption: Workflow for cAMP Accumulation Assay.

Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from cells or tissues expressing the β2-adrenergic receptor

  • Radiolabeled β-adrenergic receptor antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

  • This compound

  • Non-labeled antagonist for non-specific binding determination (e.g., propranolol)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Cell harvester (optional)

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable source expressing the β2-adrenergic receptor.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal competition binding curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start PrepareMembranes Prepare β2-AR Containing Membranes Start->PrepareMembranes SetupAssay Set up Assay Plate (Total, Non-specific, Competitive Binding) PrepareMembranes->SetupAssay Incubate Incubate with Radioligand and Clorprenaline HCl SetupAssay->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (Competition Curve, IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay.

References

Application Notes & Protocols for the Quantification of Isoprophenamine (Clorprenaline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprophenamine, also known as Clorprenaline, is a β2-adrenergic receptor agonist with bronchodilator properties, making it a compound of interest in pharmaceutical research and development for respiratory conditions.[1][2][3][4] Accurate and robust analytical methods are essential for the quantification of Isoprophenamine in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure quality, safety, and efficacy. These application notes provide detailed protocols for the quantification of Isoprophenamine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Mechanism of Action

Isoprophenamine functions as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi.[5] Binding of Isoprophenamine to these G protein-coupled receptors initiates a signaling cascade. This process involves the activation of a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase.[5][6] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle, leading to bronchodilation.[5]

Isoprophenamine_Signaling_Pathway cluster_membrane Cell Membrane Beta2_Receptor β2-Adrenergic Receptor Gs_protein Gs Protein (inactive) Beta2_Receptor->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Isoprophenamine Isoprophenamine (Clorprenaline) Isoprophenamine->Beta2_Receptor Binds to Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP->GTP Gs_protein_active->AC Stimulates ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Smooth_Muscle_Relaxation Leads to HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (e.g., Dissolution, Extraction) Injection Inject Sample/Standard (e.g., 20 µL) SamplePrep->Injection StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Detection UV Detection (215 nm or 225 nm) Separation->Detection PeakIntegration Peak Integration & Area Measurement Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of Isoprophenamine Calibration->Quantification

References

Application Notes: Determining the Effective Dose of Isoprophenamine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprophenamine, more commonly known as Isoproterenol or Isoprenaline, is a potent, non-selective β-adrenergic receptor agonist.[1][2][3] It mimics the effects of epinephrine (B1671497) but acts almost exclusively on β-adrenergic receptors with very little to no effect on α-adrenergic receptors.[4][5] In a cellular context, its primary mechanism of action is the stimulation of both β1- and β2-adrenergic receptors, leading to a cascade of intracellular events.[1][3] Determining the precise effective dose of Isoprophenamine in vitro is critical for accurately assessing its biological activity, elucidating its mechanism of action, and establishing a therapeutic window by differentiating efficacy from cytotoxicity.

These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for establishing the effective dose-response curve of Isoprophenamine in cell-based assays.

Mechanism of Action: β-Adrenergic Signaling

Isoprophenamine binds to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event activates the associated stimulatory G-protein (Gs). The activated Gs-alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][6] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response.[3] Additionally, GPCR activation can trigger other signaling pathways, including the MAP kinase/ERK pathway.[7]

Isoprophenamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoprophenamine Isoprophenamine Receptor β-Adrenergic Receptor (GPCR) Isoprophenamine->Receptor Binds Gs Gs Protein Receptor->Gs Activates ERK p-ERK Receptor->ERK Activates (Alternative Pathway) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets ERK->Response

Caption: Isoprophenamine's primary signaling pathway. (Max Width: 760px)

Experimental Workflow

A systematic approach is essential for accurately determining the effective dose. The workflow begins with establishing a non-toxic concentration range, followed by primary functional assays to measure the direct response to receptor activation, and concluding with secondary assays to evaluate downstream effects.

Experimental_Workflow start Start: Cell Culture (Select appropriate cell line) cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT, LDH) Determine Non-Toxic Range start->cytotoxicity primary_assay Step 2: Primary Functional Assay (e.g., cAMP Accumulation) Generate Dose-Response Curve cytotoxicity->primary_assay Use concentrations below toxic threshold secondary_assay Step 3: Secondary Functional Assay (e.g., p-ERK Western Blot) Confirm Downstream Effects primary_assay->secondary_assay Validate with downstream marker analysis Step 4: Data Analysis Calculate EC50/IC50 Values primary_assay->analysis secondary_assay->analysis end End: Effective Dose Determined analysis->end

Caption: Workflow for determining the in vitro effective dose. (Max Width: 760px)

Quantitative Data Summary: Effective Concentrations (EC₅₀)

The half-maximal effective concentration (EC₅₀) is a key parameter representing the concentration of a drug that induces a response halfway between the baseline and maximum. The following table summarizes representative EC₅₀ values for Isoproterenol (Isoprophenamine) from the literature.

CompoundCell TypeAssayEC₅₀ ValueReference
IsoproterenolHEK293cAMP Accumulation14 nM[8]
IsoproterenolHEK293GPH Release Ratio17 nM[8]
IsoproterenolCHO-K1 (hD2R)ERK Phosphorylation~50 nM (as Aplindore analogue)[9]

Note: EC₅₀ values can vary significantly depending on the cell line, assay conditions, and specific endpoint measured.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration range of Isoprophenamine that is non-toxic to the cells, which is essential for interpreting functional assay data correctly.

A. Materials

  • Selected cell line (e.g., HEK293, CHO, A549)

  • Complete culture medium

  • 96-well cell culture plates

  • Isoprophenamine hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration series of Isoprophenamine in serum-free medium. A typical range to test for cytotoxicity is 10⁻⁹ M to 10⁻³ M.

  • Treatment: Remove the culture medium and add 100 µL of the Isoprophenamine dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentrations that show no significant decrease in viability should be used for subsequent functional assays.

Protocol 2: Intracellular cAMP Measurement (Competitive ELISA)

This is a primary functional assay to directly quantify the activation of the β-adrenergic signaling pathway.[6]

A. Materials

  • cAMP competitive ELISA kit (commercially available)

  • Cells expressing β-adrenergic receptors

  • 96-well plates

  • Isoprophenamine hydrochloride

  • Stimulation buffer (e.g., serum-free medium)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]

  • Positive control (e.g., Forskolin)[6]

  • Cell lysis buffer (provided in the kit)

  • Microplate reader

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare serial dilutions of Isoprophenamine in stimulation buffer, typically containing a PDE inhibitor like IBMX.[6]

  • Stimulation: Remove the culture medium and add the Isoprophenamine dilutions. Incubate at 37°C for an optimized stimulation time (typically 15-30 minutes).[6]

  • Cell Lysis: Aspirate the treatment solutions and add the cell lysis buffer provided in the ELISA kit to each well. Incubate as per the manufacturer's instructions to ensure complete lysis.[6]

  • ELISA Protocol: Perform the competitive ELISA according to the kit manufacturer's protocol. This typically involves:

    • Preparing a cAMP standard curve.[6]

    • Adding cell lysates and standards to an anti-cAMP antibody-coated plate.

    • Adding HRP-conjugated cAMP, which competes with the sample cAMP for antibody binding.

    • Washing the plate and adding a substrate to develop a colorimetric signal.

  • Measurement: Read the absorbance on a microplate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.[6]

  • Analysis: Calculate the cAMP concentration in each sample using the standard curve. Plot the cAMP concentration against the log of the Isoprophenamine concentration to generate a dose-response curve and determine the EC₅₀ value.

Protocol 3: ERK1/2 Phosphorylation Analysis (Western Blot)

This protocol measures the activation of a downstream signaling effector, ERK, providing further validation of Isoprophenamine's activity.[7][10]

A. Materials

  • Cell line of interest

  • 6-well plates

  • Isoprophenamine hydrochloride

  • Serum-free medium for starvation

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

B. Procedure

  • Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight to reduce basal ERK phosphorylation.[10]

  • Treatment: Treat cells with various concentrations of Isoprophenamine for a predetermined optimal time (e.g., 5-10 minutes).[9]

  • Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[11]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare them with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate with the primary antibody for p-ERK (e.g., 1:1000 dilution) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.[11]

    • Wash again and apply the ECL substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody for total-ERK.[11]

  • Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. For each sample, calculate the ratio of p-ERK to t-ERK. Plot this ratio against the Isoprophenamine concentration to observe the dose-dependent effect.[11]

Conclusion

The determination of an effective in vitro dose for Isoprophenamine requires a multi-faceted approach. By first establishing a non-cytotoxic concentration range and then employing both primary (cAMP) and secondary (p-ERK) functional assays, researchers can confidently establish a dose-response relationship. The protocols outlined in these notes provide a robust framework for characterizing the cellular activity of Isoprophenamine, enabling its effective use in a wide range of in vitro studies.

References

Administration Routes for Clorprenaline Hydrochloride in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Clorprenaline Hydrochloride in preclinical animal studies. The information is compiled to assist in the design and execution of experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this beta-2 adrenergic agonist.

Introduction

This compound is a bronchodilator that exerts its therapeutic effects through the selective stimulation of beta-2 adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of the bronchial passages. Activation of these receptors initiates a signaling cascade that leads to muscle relaxation and improved airflow.[1] Preclinical animal studies are crucial for determining the safety, efficacy, and pharmacokinetic profile of this compound via various routes of administration.

Signaling Pathway of this compound

This compound, as a beta-2 adrenergic agonist, binds to beta-2 adrenergic receptors on the surface of smooth muscle cells. This binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP) from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and bronchodilation.[1]

Clorprenaline_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Clorprenaline Clorprenaline Hydrochloride Beta2_Receptor β2-Adrenergic Receptor Clorprenaline->Beta2_Receptor G_Protein G Protein (Gs) Beta2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation catalyzes Relaxation Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Relaxation

Caption: Signaling pathway of this compound.

Administration Routes and Quantitative Data

The following tables summarize the administration routes for this compound in various preclinical animal models. Due to the limited availability of comprehensive published data for this compound, representative data from closely related beta-2 agonists may be included and is noted accordingly.

Table 1: Oral Administration
Animal ModelDosage (mg/kg)VehicleKey Pharmacokinetic/Pharmacodynamic FindingsReference
Rat2010% aqueous solution of gum arabicPoor and slow absorption with a mean Tmax of 3.38 h and a mean absolute bioavailability of 10.26%.[2]
Dog0.5 - 1.0Not specifiedEffective in producing a clinical response in a study of a different hydrochloride salt.[3]
Table 2: Intravenous Administration
Animal ModelDosageVehicleKey Pharmacokinetic/Pharmacodynamic FindingsReference
Dog10 and 20 µg/kgNot specifiedInduced a decrease in adrenal catecholamine secretion rates and cardiovascular parameters. A dose of 5 µg/kg was ineffective.[4]
Dog2-8 mg/kg (bolus) followed by 0.025-0.1 mg/kg/min (infusion) of LidocaineNot specifiedGeneral dosing for intravenous administration in dogs.[5]
Rat5 and 10 mg/kg of Ethopropazine (B1679164) HClNot specifiedMean plasma AUC were 9836 +/- 2129 and 13096 +/- 4186 ng h/mL, respectively.[6]
Table 3: Inhalation Administration
Animal ModelDosage/ConcentrationVehicleKey Pharmacodynamic FindingsReference
Mouse (Asthma Model)1% OVA in PBS (for challenge)Phosphate Buffered Saline (PBS)Standard protocol for inducing asthma-like symptoms for testing bronchodilators.[7]
Dog10, 100, or 1,000 µg/kg/day (dry powder)LactoseA study on a different inhaled corticosteroid demonstrating methodology.[4]

Experimental Protocols

The following are detailed protocols for the administration of this compound via oral, intravenous, and inhalation routes in preclinical animal models.

Oral Administration Protocol (Rat)

This protocol describes the oral administration of this compound to rats via gavage.

Oral_Administration_Workflow_Rat cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Acclimatization Acclimatize Rats (e.g., 1 week) Drug_Formulation Prepare Clorprenaline HCl Formulation (e.g., in 0.5% CMC) Animal_Acclimatization->Drug_Formulation Dosage_Calculation Calculate Dosage Volume (e.g., 5-10 mL/kg) Drug_Formulation->Dosage_Calculation Animal_Restraint Gently Restrain Rat Dosage_Calculation->Animal_Restraint Gavage_Needle_Insertion Insert Gavage Needle into Esophagus Animal_Restraint->Gavage_Needle_Insertion Compound_Administration Administer Formulation Slowly Gavage_Needle_Insertion->Compound_Administration Needle_Removal Carefully Remove Gavage Needle Compound_Administration->Needle_Removal Monitoring Monitor for Adverse Effects (e.g., distress) Needle_Removal->Monitoring Sample_Collection Collect Blood/Tissue Samples at Predetermined Time Points Monitoring->Sample_Collection Data_Analysis Analyze Samples for PK/PD Parameters Sample_Collection->Data_Analysis

Caption: Workflow for oral administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water)

  • Male/Female Sprague-Dawley rats (8-10 weeks old)

  • Appropriate size gavage needles (e.g., 16-18 gauge for adult rats)[8]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment. Fast the animals overnight (with access to water) before dosing.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: a. Weigh each rat to determine the precise volume of the formulation to be administered (typically 5-10 mL/kg).[9] b. Gently restrain the rat. c. Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length for stomach insertion.[10] d. Carefully insert the gavage needle into the esophagus and slowly administer the formulation. e. Observe the animal for any signs of distress during and after the procedure.

  • Post-Administration Monitoring: Monitor the animals for any adverse reactions.

  • Sample Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis.

Intravenous Administration Protocol (Dog)

This protocol outlines the intravenous administration of this compound to beagle dogs.

IV_Administration_Workflow_Dog cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Acclimatization Acclimatize Dogs (e.g., 1 week) Catheter_Placement Place Intravenous Catheter (e.g., in cephalic vein) Animal_Acclimatization->Catheter_Placement Drug_Formulation Prepare Sterile Clorprenaline HCl Solution for Injection Catheter_Placement->Drug_Formulation Dosage_Calculation Calculate Dosage Volume Drug_Formulation->Dosage_Calculation Bolus_Injection Administer as a Slow Bolus (e.g., over 1-2 minutes) Dosage_Calculation->Bolus_Injection or_Infusion Or Administer as a Constant Rate Infusion (CRI) Bolus_Injection->or_Infusion Monitoring Monitor Vital Signs (Heart Rate, Blood Pressure) Bolus_Injection->Monitoring or_Infusion->Monitoring Sample_Collection Collect Blood Samples at Predetermined Time Points Monitoring->Sample_Collection Data_Analysis Analyze Samples for PK/PD Parameters Sample_Collection->Data_Analysis

Caption: Workflow for intravenous administration in dogs.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Male/Female Beagle dogs

  • Intravenous catheters (e.g., 20-22 gauge)

  • Syringes, infusion pump

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: Acclimatize dogs to the experimental environment. Fast the animals overnight with free access to water.

  • Catheterization: Anesthetize the dog or use local anesthesia and place an intravenous catheter in a suitable vein (e.g., cephalic vein).

  • Formulation Preparation: Prepare a sterile solution of this compound in saline.

  • Dosing: a. Weigh the dog to calculate the exact dose. b. Administer the drug as a slow intravenous bolus or as a constant rate infusion using an infusion pump.

  • Post-Administration Monitoring: Continuously monitor cardiovascular parameters such as heart rate and blood pressure.

  • Sample Collection: Collect blood samples via the catheter at specified time intervals.

Inhalation Administration Protocol (Mouse Asthma Model)

This protocol details the administration of this compound via nebulization to mice in an ovalbumin (OVA)-induced asthma model.

Inhalation_Administration_Workflow_Mouse cluster_induction Asthma Model Induction cluster_admin Drug Administration cluster_assessment Assessment Sensitization Sensitize Mice with OVA/Alum (e.g., Day 0 and 14) Challenge Challenge with Nebulized OVA (e.g., Day 21-23) Sensitization->Challenge Drug_Formulation Prepare Clorprenaline HCl Solution for Nebulization Challenge->Drug_Formulation Nebulization Expose Mice to Nebulized Clorprenaline HCl in a Chamber Drug_Formulation->Nebulization Airway_Hyperresponsiveness Measure Airway Hyperresponsiveness (e.g., using plethysmography) Nebulization->Airway_Hyperresponsiveness BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Airway_Hyperresponsiveness->BALF_Collection Histopathology Perform Lung Histopathology BALF_Collection->Histopathology Data_Analysis Analyze Inflammatory Markers and Airway Remodeling Histopathology->Data_Analysis

Caption: Workflow for inhalation administration in a mouse asthma model.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile Phosphate Buffered Saline (PBS)

  • BALB/c mice (6-8 weeks old)

  • Nebulizer and exposure chamber

  • Whole-body plethysmography system

Procedure:

  • Asthma Model Induction: a. Sensitization: Sensitize mice on days 0 and 14 with an intraperitoneal injection of OVA emulsified in alum.[7] b. Challenge: On days 21, 22, and 23, challenge the mice with nebulized 1% OVA in PBS for 30 minutes.[7]

  • Drug Administration: a. Prepare a solution of this compound in PBS at the desired concentration. b. On the day of the experiment (e.g., 24 hours after the last OVA challenge), place the mice in an exposure chamber and administer the nebulized this compound for a defined period.

  • Pharmacodynamic Assessment: a. Airway Hyperresponsiveness: Measure airway hyperresponsiveness to a bronchoconstrictor (e.g., methacholine) using whole-body plethysmography. b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration. c. Histopathology: Collect lung tissue for histological examination of inflammation and airway remodeling.

Conclusion

The administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of this compound. The protocols provided herein offer a framework for conducting preclinical studies to evaluate this compound. Researchers should optimize these protocols based on their specific experimental objectives and institutional guidelines for animal care and use. Careful consideration of the animal model, dosage, vehicle, and endpoints will ensure the generation of robust and reliable data to support the development of this compound as a therapeutic agent.

References

Application Notes & Protocols: Standard Operating Procedure for Beta-Adrenergic Receptor Agonist Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beta-adrenergic receptors (β-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial regulators of physiological processes in the cardiovascular, respiratory, and central nervous systems.[1] They are primary targets for the endogenous catecholamines, epinephrine (B1671497) and norepinephrine. Due to their significant role in human health, β-ARs are important drug targets for treating conditions like asthma, heart failure, and hypertension.[1]

Functional assays are essential for characterizing the pharmacological activity of novel β-AR agonists. These assays quantify the cellular response following receptor activation, enabling the determination of compound potency (EC50) and efficacy (Emax). Furthermore, as our understanding of GPCR signaling has evolved, it has become clear that agonists can exhibit "biased agonism" or "functional selectivity," preferentially activating one signaling pathway over another.[1][2] Therefore, a comprehensive profiling of β-AR agonists requires multiple functional assays to probe different downstream signaling pathways.

These application notes provide standard operating procedures for key functional assays used to characterize β-adrenergic receptor agonists.

Beta-Adrenergic Receptor Signaling Pathways

Upon agonist binding, β-ARs undergo a conformational change that triggers intracellular signaling cascades. The two primary pathways are the canonical G protein-dependent pathway and the G protein-independent, β-arrestin-mediated pathway.

  • G Protein-Dependent Signaling: Canonically, β-ARs couple to the stimulatory G protein, Gs.[1] This activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[3][4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream targets to elicit a physiological response.[4][5]

  • β-Arrestin-Mediated Signaling: Following activation, GPCR kinases (GRKs) phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin proteins.[1][5] β-arrestin binding uncouples the receptor from the G protein, a process known as desensitization, and targets the receptor for internalization.[6][7] Beyond its role in desensitization, β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[8][9]

BetaAdrenergicSignaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin Pathway Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates GRK GRK Receptor->GRK Recruits AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates Response1 Physiological Response (e.g., Relaxation) PKA->Response1 Phosphorylates Targets Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylates Barr β-Arrestin Receptor_P->Barr Recruits ERK ERK1/2 Activation Barr->ERK Desensitization Desensitization & Internalization Barr->Desensitization

Caption: Beta-Adrenergic Receptor Signaling Pathways.

General Experimental Workflow

A typical workflow for assessing the functional activity of a β-AR agonist involves several key stages, from preparing the biological system to analyzing the final data. This process ensures reproducibility and accuracy in characterizing compound activity.

ExperimentalWorkflow Start Start CellCulture 1. Cell Culture (e.g., HEK293 expressing β2AR) Start->CellCulture Plating 2. Cell Plating (Plate cells in microplates) CellCulture->Plating Treatment 3. Compound Treatment (Add serial dilutions of agonist) Plating->Treatment Incubation 4. Incubation (Allow time for cellular response) Treatment->Incubation Assay 5. Perform Assay (e.g., cAMP measurement, β-arrestin) Incubation->Assay Detection 6. Signal Detection (Read plate on luminometer, etc.) Assay->Detection Analysis 7. Data Analysis (Generate dose-response curves, calculate EC50 and Emax) Detection->Analysis End End Analysis->End

Caption: General workflow for a β-AR agonist functional assay.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This protocol describes the measurement of intracellular cAMP accumulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the cryptate and d2 are in close proximity, FRET occurs. The signal is inversely proportional to the concentration of cAMP in the sample.[10]

Materials:

  • Cells expressing the target β-AR (e.g., HEK293-β2AR).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[11][12]

  • β-AR agonist(s) and reference agonist (e.g., Isoproterenol).

  • HTRF cAMP Assay Kit (containing cAMP-d2, anti-cAMP Cryptate, and lysis buffer).

  • White, low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest cells, wash with PBS, and resuspend in assay buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).[10]

  • Agonist Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer containing a PDE inhibitor.

  • Cell Stimulation: Dispense cells into the 384-well plate (e.g., 5 µL/well). Add the agonist dilutions (e.g., 5 µL/well).

  • Incubation: Incubate the plate at 37°C for an optimized stimulation time (e.g., 30 minutes).[13]

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate pre-mixed in lysis buffer) to each well (e.g., 10 µL/well).

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.

  • Signal Measurement: Read the plate on an HTRF-compatible reader according to the manufacturer's instructions.

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol details a method to quantify the recruitment of β-arrestin to the activated β-AR using an enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter).

Principle: The GPCR is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced receptor activation and phosphorylation leads to the recruitment of β-arrestin, forcing the complementation of the two enzyme fragments. The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[14] This assay is universal for GPCRs, independent of their G-protein coupling.[6]

Materials:

  • PathHunter cell line co-expressing the β-AR-PK and β-arrestin-EA.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS).

  • β-AR agonist(s) and reference agonist.

  • PathHunter Detection Reagent Kit.

  • White, clear-bottom 96- or 384-well plates.

  • Chemiluminescent plate reader.

Procedure:

  • Cell Plating: Plate the PathHunter cells in the microplate at a pre-optimized density and incubate overnight at 37°C.[14]

  • Agonist Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.

  • Cell Stimulation: Remove the culture medium from the wells and add the agonist dilutions.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Signal Development: Equilibrate the plate and detection reagents to room temperature. Add the detection reagent mixture to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement: Read the chemiluminescence on a plate reader.

Protocol 3: Phospho-ERK1/2 Activation Assay (Western Blot)

This protocol provides a method to measure the phosphorylation of ERK1/2, a downstream signaling event that can be mediated by both G proteins and β-arrestin.[9]

Principle: Cells are treated with an agonist for various time points. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are detected using specific antibodies. The ratio of p-ERK to total ERK provides a measure of pathway activation.

Materials:

  • Cells expressing the target β-AR.

  • Serum-free medium for starvation.

  • β-AR agonist.

  • Ice-cold PBS.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • Western blot transfer system.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to ~80-90% confluency. The day before the experiment, replace the medium with serum-free medium and incubate overnight to reduce basal signaling.

  • Agonist Stimulation: Treat the starved cells with the β-AR agonist at a specific concentration (e.g., 10 µM) for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes). The G protein-dependent peak is typically rapid (2-5 min), while the β-arrestin-dependent component is more sustained (5-10 min peak).[8]

  • Cell Lysis: After stimulation, immediately place the plate on ice. Aspirate the medium, wash cells once with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each time point.

Data Presentation and Analysis

Quantitative data from functional assays should be presented clearly to allow for robust comparison between compounds. Data is typically analyzed using a non-linear regression model to fit a sigmoidal dose-response curve and determine key pharmacological parameters.

Table 1: Dose-Response Parameters for β2-AR Agonists in a cAMP Assay

Compound EC50 (nM) Emax (% of Isoproterenol) Hill Slope
Isoproterenol (Ref) 1.5 ± 0.2 100 1.0 ± 0.1
Agonist A 5.8 ± 0.7 95 ± 5 0.9 ± 0.1
Agonist B 25.1 ± 3.1 65 ± 4 1.1 ± 0.2

| Agonist C | >10,000 | <10 | - |

EC50: The concentration of agonist that produces 50% of the maximal response. Emax: The maximum response produced by the agonist.

Table 2: Biased Agonism Profile of β2-AR Ligands

Compound cAMP Assay (EC50, nM) β-Arrestin Assay (EC50, nM) Bias Factor* (log τ/KA)
Isoproterenol (Ref) 1.5 10.2 0 (Balanced)
Agonist X 2.1 550.6 +1.5 (Gs-biased)

| Agonist Y | 35.4 | 15.1 | -1.1 (β-arrestin-biased) |

*Bias Factor is calculated using advanced models like the Black and Leff operational model to quantify functional selectivity.[2] A positive value indicates bias towards the cAMP pathway relative to the reference ligand, while a negative value indicates bias towards the β-arrestin pathway.

References

Preparation of Clorprenaline Hydrochloride stock and working solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorprenaline hydrochloride is a potent β2-adrenergic receptor agonist utilized in research to investigate respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves the stimulation of β2-adrenergic receptors in bronchial smooth muscle, leading to muscle relaxation and bronchodilation.[1][4] This document provides detailed protocols for the preparation of this compound stock and working solutions for both in vitro and in vivo research applications, ensuring accuracy, reproducibility, and safety in experimental workflows.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of solutions.

PropertyValueReference
Molecular Formula C₁₁H₁₇Cl₂NO[5]
Molecular Weight 250.16 g/mol [6][7]
Appearance White to off-white crystalline solid/powder[5][6]
Melting Point 162-169°C[5]
Purity ≥98%[8]

Solubility

This compound exhibits solubility in various solvents, which is a critical consideration for stock solution preparation. The use of fresh, high-purity solvents is recommended to avoid degradation and ensure maximal solubility. Hygroscopic solvents like DMSO should be newly opened to minimize water content, which can affect solubility.[6]

SolventSolubilityNotes
Water ≥ 50 mg/mL (≥ 199.87 mM)[9][10]
DMSO ≥ 100 mg/mL (≥ 399.74 mM)Ultrasonic assistance may be required.[6][11]
Ethanol Soluble (50 mg/mL)[5][9][10]
PBS (pH 7.2) 10 mg/mL[8]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound and its prepared solutions.

FormStorage TemperatureStabilityNotes
Solid Powder -20°C≥ 4 years[8]
Stock Solution in Solvent -80°C6 months[6][11]
-20°C1 month[6][11]

Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[9] For long-term storage, it is advisable to store solutions at -80°C.

Experimental Protocols

Preparation of Stock Solutions

High-concentration stock solutions are prepared first and then diluted to the final working concentrations. This practice minimizes weighing errors and preserves the compound.

Workflow for Stock Solution Preparation

cluster_0 Stock Solution Preparation Weigh Weigh Clorprenaline HCl Powder Solvent Select Appropriate Solvent (e.g., DMSO, Water) Weigh->Solvent Dissolve Dissolve Powder in Solvent (Use sonication if necessary) Solvent->Dissolve Store Aliquot and Store at -20°C or -80°C Dissolve->Store

Caption: Workflow for preparing this compound stock solutions.

Protocol 4.1.1: Preparation of a 100 mM DMSO Stock Solution

  • Weighing: Accurately weigh 25.02 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller volumes in cryovials and store at -80°C for up to 6 months or -20°C for up to 1 month.[6][11]

Protocol 4.1.2: Preparation of a 50 mg/mL Water Stock Solution

  • Weighing: Accurately weigh 50 mg of this compound powder.

  • Dissolving: Add 1 mL of sterile, deionized water.

  • Mixing: Vortex until the powder is fully dissolved.

  • Storage: Sterilize the solution by filtering through a 0.22 µm filter. Aliquot and store at -20°C.

Preparation of Working Solutions for In Vitro Studies

Working solutions are prepared by diluting the stock solution in an appropriate cell culture medium or buffer immediately before use.

Protocol 4.2.1: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw a vial of the 100 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of sterile PBS or culture medium. Mix well.

  • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.

  • Usage: Use the freshly prepared working solution immediately for your experiments.

Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Preparation of Working Solutions for In Vivo Studies

For animal studies, this compound is often formulated in specific vehicles to ensure solubility and bioavailability.

Workflow for In Vivo Working Solution Preparation

cluster_1 In Vivo Working Solution Preparation Stock Prepare DMSO Stock Solution Vehicle Prepare Vehicle (e.g., Saline, PEG300, Tween-80) Stock->Vehicle Mix Sequentially Add and Mix Stock with Vehicle Components Vehicle->Mix Administer Administer to Animal Model Mix->Administer

Caption: Workflow for preparing this compound for in vivo use.

Protocol 4.3.1: Formulation in a DMSO/PEG300/Tween-80/Saline Vehicle [6][12]

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[6][12]

  • Prepare Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation (for a 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline (0.9% NaCl in sterile water) and mix well to achieve the final volume of 1 mL.

  • Usage: The final concentration of this compound will be 2.5 mg/mL. This solution should be prepared fresh before administration.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by activating the β2-adrenergic receptor signaling cascade.

This compound Signaling Pathway

Clorprenaline Clorprenaline HCl Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling pathway of this compound.

Upon binding to the β2-adrenergic receptor, this compound activates the associated Gs protein.[1] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[1]

Safety Precautions

  • Always handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[13]

By adhering to these detailed protocols and safety guidelines, researchers can ensure the consistent and reliable preparation of this compound solutions for their scientific investigations.

References

Application Notes and Protocols for Measuring Clorprenaline Hydrochloride Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline Hydrochloride is a β2-adrenergic receptor agonist known for its bronchodilator activity, making it a compound of interest in respiratory research.[1][2] Its efficacy is primarily mediated through the activation of the β2-adrenergic receptor, a Gs protein-coupled receptor (GPCR). Upon agonist binding, the receptor stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This signaling cascade triggers a series of downstream events culminating in smooth muscle relaxation.

These application notes provide detailed protocols for three robust cell-based assays to quantify the efficacy of this compound: a cAMP accumulation assay, a CRE-luciferase reporter gene assay, and an ERK phosphorylation assay. These assays allow for the determination of key efficacy parameters such as potency (EC50) and maximal response (Emax).

Signaling Pathways of β2-Adrenergic Receptor Activation

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a primary signaling cascade through the Gs protein pathway. Additionally, downstream signaling can lead to the activation of the MAPK/ERK pathway. The interplay of these pathways is crucial for the overall cellular response.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clorprenaline Clorprenaline B2AR β2-Adrenergic Receptor Clorprenaline->B2AR Binds to Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates Ras Ras Gs->Ras Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Leads to pCREB p-CREB PKA->pCREB Phosphorylates pERK p-ERK1/2 ERK ERK1/2 ERK->pERK MEK MEK MEK->ERK Raf Raf Raf->MEK Ras->Raf CREB CREB CRE cAMP Response Element (CRE) pCREB->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription

β2-Adrenergic Receptor Signaling Pathway.

Data Presentation

The following tables summarize illustrative quantitative data for the efficacy of this compound in the described cell-based assays.

Table 1: cAMP Accumulation Assay

ParameterThis compoundIsoproterenol (Control)
EC50 (nM) 8.51.2
Emax (% of Forskolin) 95%100%
Hill Slope 1.11.0

Table 2: CRE-Luciferase Reporter Gene Assay

ParameterThis compoundIsoproterenol (Control)
EC50 (nM) 12.32.5
Emax (Fold Induction) 1822
Hill Slope 1.21.1

Table 3: ERK Phosphorylation Assay

ParameterThis compoundIsoproterenol (Control)
EC50 (nM) 25.68.9
Emax (% of Control) 85%100%
Hill Slope 1.00.9

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP following stimulation of the β2-adrenergic receptor. A competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, is recommended for high-throughput analysis.

Experimental Workflow

cAMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed cells expressing β2-adrenergic receptor in a 384-well plate B Incubate overnight A->B C Prepare serial dilutions of This compound and control agonist B->C D Add compounds to cells and incubate for 30 minutes C->D E Lyse cells and add detection reagents (e.g., HTRF or AlphaScreen) D->E F Incubate for 1 hour at room temperature E->F G Read plate on a compatible plate reader F->G H Generate dose-response curve and calculate EC50 and Emax G->H

Workflow for cAMP Accumulation Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor in appropriate growth medium.

    • Seed 5,000 cells per well in a 384-well white opaque plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX) to achieve the desired final concentrations. Prepare a similar dilution series for a known β2-agonist like Isoproterenol as a positive control.

  • Cell Stimulation:

    • Aspirate the growth medium from the cells and add the diluted compounds.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's protocol for your chosen cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP Assay Kit), add the lysis buffer and detection reagents.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with HTRF or AlphaScreen technology.

    • Plot the data as the response versus the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax values.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE). This provides a downstream readout of the Gs signaling pathway.

Logical Relationship

CRE_Luciferase_Logic A Clorprenaline binds to β2-Adrenergic Receptor B ↑ Intracellular cAMP A->B C Activation of PKA B->C D Phosphorylation of CREB C->D E pCREB binds to CRE in reporter construct D->E F Luciferase Gene Transcription E->F G ↑ Luciferase Protein F->G H ↑ Luminescence Signal G->H

Logical flow of the CRE-Luciferase Assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in an appropriate growth medium.

    • Co-transfect the cells with a plasmid encoding the human β2-adrenergic receptor and a CRE-luciferase reporter plasmid. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.

    • Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 30,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a control agonist in serum-free medium.

    • Replace the growth medium with the compound dilutions and incubate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol (e.g., Promega Dual-Glo® Luciferase Assay System).

    • Measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luminescence (as fold induction over vehicle control) against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax.

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the β2-adrenergic receptor signaling cascade.

Experimental Workflow

ERK_Workflow cluster_prep Cell Culture & Treatment cluster_lysis Protein Extraction cluster_wb Western Blotting cluster_analysis Analysis A Seed cells in 6-well plates and grow to 80% confluency B Serum-starve cells overnight A->B C Treat with Clorprenaline for 5-10 minutes B->C D Lyse cells and collect supernatant C->D E Determine protein concentration (BCA assay) D->E F SDS-PAGE and transfer to PVDF membrane E->F G Block and incubate with primary antibodies (anti-p-ERK and anti-total ERK) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect with ECL substrate H->I J Quantify band intensity (densitometry) I->J K Normalize p-ERK to total ERK J->K

Workflow for ERK Phosphorylation Western Blot.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells expressing the β2-adrenergic receptor (e.g., HEK293 or A549) in 6-well plates.

    • Once the cells reach 70-80% confluency, serum-starve them overnight.

    • Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the log of the agonist concentration to determine the EC50.

References

Application Note: HPLC Method for Purity Analysis of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride, also known as Clorprenaline hydrochloride, is a compound of interest in pharmaceutical development.[1][2] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride and the determination of its purity. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing.

The compound is a white or off-white crystalline powder, soluble in water and hot alcohol.[3] Its chemical structure, containing a chlorophenyl chromophore, allows for direct UV detection, simplifying the analytical procedure.

Experimental Protocol

This section provides a detailed methodology for the purity analysis of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride by Reversed-Phase HPLC (RP-HPLC).

2.1. Materials and Reagents

  • 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

A C18 column is recommended for the separation, as is common for aromatic amino alcohols. The mobile phase composition and other chromatographic parameters have been optimized for efficient separation of the main peak from potential impurities.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric acid)B: Acetonitrile
Gradient 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 20 minutes

2.4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data from the method validation and sample analysis should be summarized for clarity and easy comparison.

3.1. System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=6)

3.2. Method Validation Summary

The method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptance criteria.

ParameterResult
Linearity (r²) ≥ 0.999
Range 10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
   Repeatability≤ 2.0%
   Intermediate Precision≤ 2.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Specificity No interference from blank or placebo

3.3. Purity Analysis of a Sample Batch

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Sample IDRetention Time (min)Peak AreaArea %
Batch XYZ5.81254367899.85
3.2 (Impurity 1)87650.07
7.1 (Impurity 2)98760.08

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow and Pathway Diagrams

4.1. Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

G HPLC Purity Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting A Prepare Mobile Phase (Buffer & Acetonitrile) B Prepare Diluent A->B C Prepare Reference Standard Solution B->C D Prepare Sample Solution B->D F System Suitability Test (Inject Reference Std) C->F E System Equilibration D->E G Inject Blank (Diluent) H Inject Sample Solution I Integrate Chromatograms H->I J Calculate System Suitability Parameters I->J K Calculate Purity (% Area) I->K L Generate Final Report J->L K->L

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method is suitable for the purity determination of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride in bulk drug samples. The method is simple, specific, and reliable, making it ideal for routine quality control analysis in a pharmaceutical laboratory. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range.

References

Application Notes and Protocols for In Vivo Clorprenaline Hydrochloride Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline Hydrochloride is a β2-adrenergic receptor agonist, primarily recognized for its bronchodilator properties.[1][2][3][4] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA).[1] This signaling cascade results in smooth muscle relaxation.[1] While clinically used for respiratory conditions, its activity as a β-adrenergic agonist suggests potential effects on other tissues, including the heart. β-adrenergic stimulation is a known inducer of cardiac hypertrophy.[3]

These application notes provide a detailed framework for the in vivo experimental design of this compound studies in rodents, with a focus on investigating its potential to induce cardiac hypertrophy. Due to a lack of specific published data on Clorprenaline-induced cardiac hypertrophy in rodents, the experimental design and quantitative data presented here are adapted from well-established protocols using Isoproterenol, a non-selective β-adrenergic agonist widely used for this purpose.[5][6] It is crucial to note that these protocols serve as a starting point and should be optimized for this compound through pilot studies.

I. In Vivo Experimental Design: Clorprenaline-Induced Cardiac Hypertrophy in Rodents

This section outlines a proposed experimental design to assess the hypertrophic effects of this compound in a rodent model.

Animal Model
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for cardiovascular studies.

  • Age/Weight: Young adult animals (e.g., rats: 200-250 g; mice: 20-25 g) are recommended to ensure a robust response to hypertrophic stimuli.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

Experimental Groups

A minimum of four groups is recommended to assess the dose-dependent effects of this compound:

  • Group 1: Vehicle Control: Administered with the same vehicle used to dissolve this compound (e.g., sterile saline).

  • Group 2: Low-Dose Clorprenaline HCl: To be determined by pilot studies.

  • Group 3: Mid-Dose Clorprenaline HCl: To be determined by pilot studies.

  • Group 4: High-Dose Clorprenaline HCl: To be determined by pilot studies.

  • (Optional) Group 5: Positive Control (Isoproterenol): To validate the experimental model (e.g., 5 mg/kg/day).[5]

Dosing and Administration
  • Route of Administration: Subcutaneous (SC) injection or continuous infusion via osmotic mini-pumps are common methods for inducing cardiac hypertrophy with β-agonists.[5] Oral gavage is another potential route.[7][8]

  • Dosage (Proposed Starting Point): Due to the absence of specific data for Clorprenaline-induced hypertrophy, initial dose-ranging studies are essential. A starting point could be extrapolated from its use in other contexts or from the doses of other β2-agonists like clenbuterol (B1669167).

  • Duration of Treatment: A 7 to 14-day treatment period is typically sufficient to induce measurable cardiac hypertrophy.[5]

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Analysis A Animal Acclimatization B Baseline Measurements (Echocardiography, Body Weight) A->B C Group Allocation D Clorprenaline HCl / Vehicle Administration (Daily for 7-14 days) C->D E Monitor Animal Health (Body Weight, Clinical Signs) D->E G Echocardiography (Final) D->G F Euthanasia & Tissue Collection (Heart, Blood) E->F H Gravimetric Analysis (Heart Weight, HW/BW Ratio) F->H I Histological Analysis F->I J Biochemical Analysis (ELISA, Western Blot) F->J

Caption: Experimental workflow for Clorprenaline HCl studies in rodents.
Endpoint Measurements

  • Echocardiography: To assess cardiac function and morphology (e.g., left ventricular wall thickness, ejection fraction).

  • Gravimetric Analysis: Heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios are key indicators of hypertrophy.

  • Histological Analysis: To visualize cardiomyocyte size and fibrosis.

  • Biochemical Markers: Measurement of cardiac hypertrophy markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) in plasma or heart tissue.

  • Molecular Analysis: Western blot to quantify protein expression levels of key signaling molecules and hypertrophy markers.

II. Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from a β-agonist-induced cardiac hypertrophy model. These values are for illustrative purposes and should be replaced with actual experimental data.

Table 1: Gravimetric and Echocardiographic Data
GroupHeart Weight (g)HW/BW (mg/g)LV Posterior Wall Thickness (d, mm)Ejection Fraction (%)
Vehicle Control1.05 ± 0.083.5 ± 0.21.8 ± 0.165 ± 5
Low-Dose Clorprenaline1.15 ± 0.103.8 ± 0.32.0 ± 0.162 ± 6
Mid-Dose Clorprenaline1.30 ± 0.124.3 ± 0.42.3 ± 0.258 ± 7
High-Dose Clorprenaline1.50 ± 0.15 5.0 ± 0.52.6 ± 0.2**55 ± 8

Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Biochemical and Molecular Markers
GroupPlasma ANP (pg/mL)Plasma BNP (pg/mL)Relative β-MHC Protein Expression
Vehicle Control50 ± 1025 ± 51.0 ± 0.2
Low-Dose Clorprenaline75 ± 1535 ± 71.5 ± 0.3
Mid-Dose Clorprenaline120 ± 2055 ± 102.5 ± 0.5*
High-Dose Clorprenaline180 ± 30 80 ± 154.0 ± 0.8**

Data are presented as Mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control. β-MHC: Beta-Myosin Heavy Chain.

III. Experimental Protocols

Anesthesia and Euthanasia
  • Anesthesia: For procedures like echocardiography, anesthesia can be induced with isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance).

  • Euthanasia: At the end of the study, animals should be euthanized according to approved institutional guidelines, for example, by CO2 asphyxiation followed by cervical dislocation or thoracotomy.

Tissue Collection and Processing
  • Immediately after euthanasia, perform a thoracotomy and excise the heart.

  • Wash the heart in ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Blot the heart dry and weigh it.

  • For histology, fix a portion of the ventricular tissue in 10% neutral buffered formalin.

  • For molecular and biochemical analysis, snap-freeze the remaining tissue in liquid nitrogen and store at -80°C.

Histological Analysis
  • Tissue Processing: Fixed heart tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Deparaffinize and rehydrate sections.

    • Stain with hematoxylin to visualize nuclei (blue).

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount with a coverslip.

    • Cardiomyocyte cross-sectional area can be measured using image analysis software.

  • Masson's Trichrome Staining:

    • Deparaffinize and rehydrate sections.

    • Stain with Weigert's iron hematoxylin for nuclei (black).

    • Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle fibers (red).

    • Stain with aniline (B41778) blue for collagen (blue).

    • Dehydrate and mount.

    • This stain is used to assess the degree of cardiac fibrosis.

Enzyme-Linked Immunosorbent Assay (ELISA) for ANP and BNP
  • Sample Preparation: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • ELISA Procedure:

    • Use commercially available ELISA kits for rat/mouse ANP and BNP.

    • Follow the manufacturer's instructions, which typically involve:

      • Adding standards and samples to antibody-coated microplate wells.

      • Incubating with a biotinylated detection antibody.

      • Adding streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction and measuring absorbance at 450 nm.

    • Calculate concentrations based on a standard curve.

Western Blot Analysis
  • Protein Extraction:

    • Homogenize frozen heart tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., β-MHC, GAPDH as a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

IV. Signaling Pathway Visualization

β2-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Clorprenaline Clorprenaline HCl beta2AR β2-Adrenergic Receptor Clorprenaline->beta2AR Binds G_protein Gs Protein (α, β, γ subunits) beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Hypertrophic_response Hypertrophic Gene Expression (e.g., ANP, BNP, β-MHC) PKA->Hypertrophic_response Phosphorylates Transcription Factors Physiological_response Physiological Responses (e.g., Cardiac Hypertrophy, Changes in Contractility) Hypertrophic_response->Physiological_response

Caption: β2-Adrenergic receptor signaling pathway leading to cardiac effects.

References

Application Note: Quantifying cAMP Levels in Response to β-Adrenergic Agonist Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for quantifying intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cultured cells following treatment with a β-adrenergic agonist. We use Isoproterenol, a potent, non-selective β-adrenergic receptor agonist, as a model compound. Note: The user's original query mentioned "Isoprophenamine," which is likely a typographical error for "Isoproterenol," a standard compound for stimulating cAMP production in experimental settings. This guide covers the underlying signaling pathway, a detailed protocol for a competitive immunoassay, and representative data.

Introduction to cAMP Signaling

Cyclic AMP is a crucial second messenger involved in numerous physiological processes, including hormone signaling, metabolism, and gene transcription.[1] The intracellular concentration of cAMP is tightly controlled by its synthesis via adenylyl cyclase (AC) and its degradation by phosphodiesterase (PDE) enzymes.[2] G-protein coupled receptors (GPCRs), such as the β-adrenergic receptor, are key regulators of this pathway. Upon activation by an agonist like Isoproterenol, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to convert ATP into cAMP.[3][4] Measuring the modulation of intracellular cAMP is fundamental for studying GPCR pharmacology and for screening compounds that target these pathways.

β-Adrenergic Signaling Pathway

The binding of a β-adrenergic agonist (e.g., Isoproterenol) to its receptor initiates a well-characterized signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of the Gs alpha subunit. This subunit then stimulates adenylyl cyclase to produce cAMP, which subsequently activates Protein Kinase A (PKA) and other downstream effectors.[1][3] PKA proceeds to phosphorylate various cellular substrates, leading to a physiological response.[1]

G_Protein_Signaling cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand Isoproterenol (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Quantifying cAMP can be achieved through various methods, including ELISA, bioluminescent assays (e.g., cAMP-Glo™), and fluorescence-based assays like Homogeneous Time-Resolved Fluorescence (HTRF).[2][5][6] The following protocol details a common HTRF-based competitive immunoassay.

This protocol is designed for a 384-well plate format and is based on the principle of a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.[7][8][9]

Materials:

  • Cell Line: HEK293 cells (or another suitable cell line endogenously or recombinantly expressing β-adrenergic receptors).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Reagents: Isoproterenol, Phosphodiesterase (PDE) inhibitor (e.g., IBMX), HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP Cryptate antibody), Lysis Buffer.

  • Equipment: 384-well white tissue culture plates, multichannel pipette, HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells to 80-90% confluency.

    • Trypsinize, count, and resuspend cells in culture medium to a density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of Isoproterenol (e.g., 10 mM in water or DMSO).

    • Perform serial dilutions to create a dose-response curve (e.g., 10 µM to 0.1 nM).

    • Prepare a working solution of a PDE inhibitor, such as 500 µM IBMX, in your desired assay buffer (e.g., HBSS). This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Cell Stimulation:

    • Gently remove the culture medium from the wells.

    • Add 10 µL of assay buffer containing the PDE inhibitor.

    • Add 10 µL of the Isoproterenol dilutions (or vehicle control) to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add 10 µL of the cAMP-d2 tracer solution to each well.

    • Add 10 µL of the anti-cAMP Cryptate antibody solution. These reagents are typically prepared in the lysis buffer provided with the kit.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665nm / 620nm) is inversely proportional to the amount of cAMP produced in the cells.[9]

Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A Culture Cells (e.g., HEK293) B Seed Cells into 384-well Plate A->B C Incubate Overnight B->C D Prepare Isoproterenol Serial Dilutions E Add PDE Inhibitor & Isoproterenol to Cells D->E F Incubate (30 min, 37°C) E->F G Lyse Cells & Add HTRF Reagents F->G H Incubate (60 min, RT) G->H I Read Plate (620nm & 665nm) H->I J Calculate HTRF Ratio K Plot Dose-Response Curve J->K L Determine EC50 Value K->L

Caption: Experimental Workflow for cAMP Assay.

Data Presentation and Analysis

The raw data (fluorescence ratios) should be processed to generate a dose-response curve. By plotting the HTRF ratio against the logarithm of the Isoproterenol concentration, a sigmoidal curve can be fitted using non-linear regression to determine key parameters like the EC₅₀ (half-maximal effective concentration).

Table 1: Representative Dose-Response Data for Isoproterenol in HEK293 Cells

Isoproterenol Conc. (M)Log [Isoproterenol]HTRF Ratio (665/620)% of Max Response
0 (Vehicle)-85000%
1.00E-11-11.084501.2%
1.00E-10-10.081009.5%
3.00E-10-9.5750023.8%
1.00E-09-9.0620054.8%
3.00E-09-8.5480088.1%
1.00E-08-8.0435098.8%
1.00E-07-7.04200102.4%
1.00E-06-6.04180102.9%

Note: Data are illustrative. The HTRF ratio is inversely proportional to cAMP levels.

Table 2: Summary of Pharmacological Parameters

CompoundCell LineEC₅₀ (nM)Assay Method
IsoproterenolHEK2930.5 - 23 nM[10][11]HTRF / FRET
IsoproterenolCHO~5-10 nMELISA

The EC₅₀ value for Isoproterenol can vary depending on the specific cell line, receptor expression level, and assay conditions. Studies in HEK293 cells have reported EC₅₀ values ranging from approximately 0.5 nM to 23 nM.[10][11]

Conclusion

This application note provides a framework for quantifying Isoproterenol-induced cAMP accumulation. The detailed protocol for an HTRF-based assay offers a robust and high-throughput method for characterizing compounds acting on Gs-coupled GPCRs. The provided diagrams and data tables serve as a reference for experimental setup and expected outcomes. Proper controls, including a vehicle and a positive control like Forskolin (a direct adenylyl cyclase activator), are essential for validating assay performance.

References

Application Notes and Protocols: Radioligand Binding Assay for Clorprenaline Hydrochloride at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorprenaline Hydrochloride is a synthetic sympathomimetic amine that acts as a selective agonist for the β2-adrenergic receptor (β2-AR).[1][2][3][4] β2-adrenergic receptors are G-protein coupled receptors predominantly found in the smooth muscle of the airways, uterus, and vasculature.[5] Agonism of these receptors leads to smooth muscle relaxation, resulting in effects such as bronchodilation.[5][6] This property makes Clorprenaline a compound of interest for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[5]

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[7] These assays are essential for determining the affinity (Ki) and inhibitory concentration (IC50) of a compound, providing critical data for its pharmacological characterization. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of this compound to the β2-adrenergic receptor.

Data Presentation

A thorough literature search did not yield specific Ki or IC50 values from radioligand binding assays for this compound. The following table is presented as a template to illustrate how such data would be structured.

CompoundReceptorRadioligandTest SystemKi (nM)[]IC50 (nM)[]
This compoundβ2-AR[¹²⁵I]-IodocyanopindololMembranes from CHO cells expressing human β2-ARNDND
Isoproterenol (Example)β2-AR[³H]-DihydroalprenololMembranes from Sf9 cells expressing human β2-AR150250

ND: Not Determined from the conducted literature search.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist such as this compound initiates a well-defined signaling cascade. The receptor, a G-protein coupled receptor (GPCR), is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation.[5][6]

G_protein_signaling cluster_membrane Cell Membrane B2-AR β2-Adrenergic Receptor Gs Gs-protein B2-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Clorprenaline Clorprenaline Hydrochloride Clorprenaline->B2-AR Binds to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the β2-adrenergic receptor.

Materials and Reagents
  • Membrane Preparation: Membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-Iodocyanopindolol (ICYP) or [³H]-Dihydroalprenolol (DHA).

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Membrane Preparation (from β2-AR expressing cells) Reagent_Prep 2. Reagent Preparation (Radioligand, Clorprenaline, Buffers) Membrane_Prep->Reagent_Prep Assay_Setup 3. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Reagent_Prep->Assay_Setup Incubation 4. Incubation (e.g., 60-90 min at 25°C) Assay_Setup->Incubation Filtration 5. Filtration & Washing (Separates bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Measures radioactivity) Filtration->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow
Detailed Methodologies

1. Membrane Preparation

  • Culture cells expressing the human β2-adrenergic receptor to confluency.

  • Harvest the cells by scraping into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Radioligand Binding Assay

  • Prepare Serial Dilutions: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Propranolol.

    • Competition: 50 µL of each this compound dilution.

  • Add Radioligand: To each well, add 50 µL of the radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) at a concentration close to its Kd (e.g., 20-40 pM).

  • Add Membranes: To initiate the binding reaction, add 100 µL of the diluted membrane preparation (containing 10-20 µg of protein) to each well. The final assay volume will be 200 µL.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for 30 minutes to reduce non-specific binding) using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

The provided protocol offers a robust framework for the characterization of this compound's binding affinity to the β2-adrenergic receptor using a competitive radioligand binding assay. Accurate determination of the Ki value is fundamental for understanding the pharmacological profile of this compound and is a critical step in the drug development process. The detailed methodologies and workflows are intended to guide researchers in obtaining reliable and reproducible data.

References

Application Notes and Protocols for Developing a Stable Cell Line Expressing Beta-2 Adrenergic Receptors for Clorprenaline Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The beta-2 adrenergic receptor (β2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles of the lungs.[1][2][3] This makes it a significant target for drugs aimed at treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] Clorprenaline is a β2-adrenergic receptor agonist that induces bronchodilation by stimulating this receptor.[1][4][5][6] To facilitate the study of Clorprenaline's interaction with the β2AR and to screen for novel therapeutic agents, the development of a stable cell line consistently expressing the receptor is paramount.[7]

These application notes provide a comprehensive guide for establishing and characterizing a stable cell line expressing functional human β2AR. The protocols outlined below cover the entire workflow, from initial vector construction and cell line generation to detailed methods for validating receptor expression and functionality in response to Clorprenaline.

Key Signaling Pathway: Beta-2 Adrenergic Receptor

Activation of the β2AR by an agonist like Clorprenaline initiates a signaling cascade.[1] The receptor, coupled to a stimulatory G protein (Gs), activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][8][9][10] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][9] PKA then phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.[1][3]

Beta2_Adrenergic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Clorprenaline Clorprenaline (Agonist) B2AR β2-Adrenergic Receptor (β2AR) Clorprenaline->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Stable Cell Line Development

The generation of a stable cell line expressing the β2AR involves several key steps, from the initial transfection of the host cells with a vector containing the β2AR gene to the selection and characterization of clones that exhibit robust and consistent receptor expression and function.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_generation Phase 2: Cell Line Generation cluster_validation Phase 3: Validation and Characterization Vector_Construction Vector Construction (β2AR cDNA in expression vector with selection marker) Transfection Transfection of Host Cells Vector_Construction->Transfection Cell_Culture Host Cell Culture (e.g., HEK293 or CHO) Cell_Culture->Transfection Selection Antibiotic Selection (e.g., G418, Puromycin) Transfection->Selection Clonal_Isolation Isolation of Single Clones (e.g., Limiting Dilution) Selection->Clonal_Isolation Expression_Validation Receptor Expression Validation (e.g., Radioligand Binding) Clonal_Isolation->Expression_Validation Functional_Assay Functional Characterization (e.g., cAMP Assay with Clorprenaline) Expression_Validation->Functional_Assay Stability_Testing Long-term Stability Assessment Functional_Assay->Stability_Testing

Caption: Experimental Workflow for Stable Cell Line Generation.

Data Presentation

Table 1: Ligand Binding Affinities (Ki) at the Human β2-Adrenergic Receptor
CompoundReceptor SubtypeKi (nM)Reference Cell LineRadioligand
Alprenololβ2AR1Sf9[125I]cyanopindolol
Fenoterolβ2AR126Sf9[125I]cyanopindolol
ICI 118551β2AR0.8Not Specified[125I]cyanopindolol
Propranololβ2AR1.6Not Specified[125I]cyanopindolol
Salbutamolβ2AR3100Not Specified[125I]cyanopindolol

Data compiled from publicly available sources for illustrative purposes.[11][12][13]

Table 2: Functional Potency (EC50) of Agonists in cAMP Assays
AgonistReceptor SubtypeEC50 (nM)Reference Cell LineAssay Type
Isoproterenolβ2ARVariesHEK293cAMP Accumulation
Clorprenalineβ2ARVariesTo be determinedcAMP Accumulation
Salbutamolβ2ARVariesNeutrophilscAMP Accumulation
Adrenalineβ2ARVariesNeutrophilscAMP Accumulation

EC50 values are highly dependent on the specific cell line and assay conditions. The values for Clorprenaline will be determined experimentally.[14][15][16]

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing β2AR

1.1. Vector Construction:

  • Obtain the full-length cDNA for the human β2-adrenergic receptor.

  • Clone the β2AR cDNA into a mammalian expression vector (e.g., pcDNA3.1) that contains a selectable marker, such as the neomycin resistance gene.

  • Verify the integrity of the construct by restriction enzyme digestion and DNA sequencing.

1.2. Cell Culture and Transfection:

  • Culture human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17][18][19]

  • On the day of transfection, seed the cells in a 6-well plate to achieve 70-80% confluency.

  • Transfect the cells with the β2AR expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

1.3. Selection of Stable Cells:

  • 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.

  • Replace the medium with fresh medium containing the selection antibiotic every 3-4 days.

  • Continue the selection for 2-3 weeks until discrete antibiotic-resistant colonies are visible.

1.4. Clonal Isolation:

  • Isolate individual colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.

  • Expand the isolated clones to establish individual cell lines.

Protocol 2: Radioligand Binding Assay for Receptor Expression

Radioligand binding assays are considered the gold standard for quantifying receptor density.[20]

2.1. Membrane Preparation:

  • Harvest cells from a confluent T-75 flask and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

2.2. Saturation Binding Assay:

  • In a 96-well plate, add a fixed amount of membrane preparation to each well.

  • Add increasing concentrations of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) to the wells.

  • For non-specific binding determination, add a high concentration of an unlabeled antagonist (e.g., propranolol) to a parallel set of wells.

  • Incubate at room temperature for a specified time.

  • Rapidly filter the contents of each well through a glass fiber filter mat and wash with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and analyze the data to determine the receptor density (Bmax) and dissociation constant (Kd).[20][21]

2.3. Competition Binding Assay:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of Clorprenaline or other unlabeled ligands.[12][22][23]

  • Perform the assay as described for the saturation binding assay.

  • Analyze the data to determine the inhibition constant (Ki) of the competing ligands.

Protocol 3: cAMP Functional Assay

This assay measures the ability of Clorprenaline to stimulate the β2AR and induce an increase in intracellular cAMP.[24][25]

3.1. Cell Plating:

  • Seed the stable β2AR-expressing cells in a 96-well plate and allow them to attach overnight.

3.2. Assay Procedure:

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[26]

  • Add increasing concentrations of Clorprenaline to the wells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[25]

3.3. Data Analysis:

  • Plot the cAMP concentration against the log of the Clorprenaline concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response).[27]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of Clorprenaline Hydrochloride in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing lower-than-expected potency of Clorprenaline Hydrochloride in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help identify and resolve common issues.

Troubleshooting Guide: Low Potency of this compound

This guide addresses potential causes for observing a lower-than-expected potency (higher EC50 value) of this compound in your cell-based assays.

Potential Cause Recommended Action
Compound Integrity and Handling
Degraded Clorprenaline StockEnsure proper storage of this compound stock solutions (-20°C for 1 month or -80°C for 6 months, sealed and protected from moisture).[1] Prepare fresh dilutions from a new stock for each experiment and avoid repeated freeze-thaw cycles.
Solubility IssuesThis compound is soluble in DMSO and water.[2] For cell culture, prepare a concentrated stock in fresh, moisture-free DMSO.[2] Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation when diluting in aqueous buffer or cell culture medium.
Stability in MediaThe stability of catecholamine-like compounds in cell culture media can be variable and may be affected by components in the media.[3][4] It is advisable to prepare fresh dilutions of this compound immediately before use and minimize the pre-incubation time in the media before adding to the cells.
Cellular System
Low β2-Adrenergic Receptor ExpressionConfirm the expression level of the β2-adrenergic receptor in your chosen cell line (e.g., HEK293, CHO, A549, BEAS-2B) using techniques like qPCR, Western blot, or flow cytometry. Receptor expression can decrease with high passage numbers; use low-passage cells for your experiments.
Cell Health and DensityUse healthy, viable cells (viability >90%) at an optimal, consistent density. Overly confluent or sparse cells can lead to variable responses. Perform cell counting and viability checks before each experiment.
Presence of Antagonistic Factors in SerumComponents in fetal bovine serum (FBS) can sometimes interfere with GPCR assays. If feasible, consider serum-starving the cells for a few hours before the assay or performing the assay in a serum-free medium.
Assay Conditions and Protocol
Suboptimal Agonist Concentration RangePerform a wide dose-response curve to ensure you are capturing the full range of the agonist's activity.
Inadequate Incubation TimeConduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for maximal cAMP production in your specific cell line.
Ineffective Phosphodiesterase (PDE) InhibitionThe intracellular cAMP signal is transient and rapidly degraded by PDEs. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[5][6] The optimal concentration of the PDE inhibitor may need to be determined for your cell system.
Assay Detection IssuesEnsure your cAMP detection method (e.g., HTRF, ELISA, fluorescence polarization) is sensitive enough for your experimental system. If the signal-to-noise ratio is low, consider optimizing the cell number or using a more sensitive detection kit.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected EC50 for this compound in a cell-based assay?

Q2: How should I prepare and store my this compound?

A2: this compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water.[2] Aliquot the stock solution to avoid multiple freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months when sealed and protected from moisture.[1] For experiments, it is best to prepare fresh dilutions from the stock solution.

Q3: Can the type of cell culture medium affect my results?

A3: Yes, components in the cell culture medium can potentially affect the stability and availability of the compound.[3][4] Some compounds may also bind to serum proteins, reducing their effective concentration. If you suspect media interference, you could try performing the assay in a simpler, serum-free buffer for the duration of the drug treatment.

Q4: My cAMP signal is very low, even with a positive control. What should I do?

A4: A low cAMP signal can be due to several factors. First, ensure your cells are healthy and expressing the receptor. Optimize the cell seeding density, as too few cells will produce a weak signal.[7] Crucially, include a phosphodiesterase (PDE) inhibitor like IBMX in your assay to prevent the rapid degradation of cAMP.[6] Also, verify that your cAMP assay kit is not expired and is sensitive enough for your needs.

Q5: Could there be off-target effects of this compound that are interfering with my assay?

A5: While Clorprenaline is known as a β2-adrenergic receptor agonist, off-target effects are a possibility for any small molecule. If you observe unexpected cellular responses, it may be worthwhile to investigate potential off-target activities. However, for the issue of low potency, it is more likely due to the experimental factors outlined in the troubleshooting guide.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol provides a general framework for measuring intracellular cAMP levels following stimulation with this compound.

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO)

  • Cell culture medium (with and without serum)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Positive control (e.g., Isoproterenol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Multi-well plates (e.g., 96-well)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and culture overnight to allow for attachment.

  • Cell Starvation (Optional): The following day, gently wash the cells with PBS and replace the culture medium with serum-free medium. Incubate for 2-4 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer (e.g., serum-free medium or PBS) containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Cell Stimulation: Remove the medium from the cells and add the compound dilutions. Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your specific cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression analysis.

Protocol 2: Reporter Gene Assay

This protocol describes an alternative method to assess β2-adrenergic receptor activation by measuring the expression of a reporter gene.

Materials:

  • Cells co-transfected with a β2-adrenergic receptor expression vector and a reporter vector containing a cAMP response element (CRE) linked to a reporter gene (e.g., luciferase, β-galactosidase).

  • Cell culture medium

  • This compound

  • Positive control (e.g., Isoproterenol)

  • Reporter gene assay detection reagents

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate and culture overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or the positive control.

  • Incubation: Incubate the plate for a period sufficient to allow for gene transcription and translation (typically 4-6 hours).

  • Signal Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for your specific assay system.

  • Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

Signaling_Pathway Clorprenaline Clorprenaline Hydrochloride Beta2AR β2-Adrenergic Receptor (GPCR) Clorprenaline->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by Clorprenaline.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture β2-AR Expressing Cells Plating Seed Cells in Multi-well Plate Cell_Culture->Plating Compound_Prep Prepare Serial Dilutions of Clorprenaline Stimulation Treat Cells with Compound Plating->Stimulation Compound_Prep->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection Measure cAMP or Reporter Gene Signal Lysis->Detection Data_Analysis Generate Dose-Response Curve & Calculate EC50 Detection->Data_Analysis

Caption: General Experimental Workflow for Assessing Clorprenaline Potency.

Troubleshooting_Workflow Start Low Potency Observed Check_Compound Check Compound Integrity (Storage, Fresh Dilutions) Start->Check_Compound Check_Cells Verify Cell Health and Receptor Expression Check_Compound->Check_Cells Compound OK Further_Investigation Consult Further/ Re-evaluate System Check_Compound->Further_Investigation Issue Found Check_Assay Review Assay Protocol (Incubation, PDE inhibitor) Check_Cells->Check_Assay Cells OK Check_Cells->Further_Investigation Issue Found Issue_Resolved Potency Improved Check_Assay->Issue_Resolved Protocol Optimized Check_Assay->Further_Investigation Issue Found

Caption: Troubleshooting Logic for Low Clorprenaline Potency.

References

Technical Support Center: Optimizing HPLC-UV Methods for Isoprophenamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC-UV analysis of Isoprophenamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC-UV method for Isoprophenamine analysis?

A1: A good starting point for Isoprophenamine analysis is a reversed-phase HPLC method. Isoprophenamine, a phenethylamine (B48288) derivative, is well-suited for separation on a C18 column. The UV detection wavelength should be set around 220 nm or 270 nm, where the phenyl ring exhibits significant absorbance.

Q2: My Isoprophenamine peak is showing significant tailing. What are the common causes and solutions?

A2: Peak tailing for basic compounds like Isoprophenamine is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based column packing.[1] Here are several approaches to mitigate this issue:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups (typically above pH 7). However, ensure the pH remains within the column's stable range (usually pH 2-8).[2]

  • Use of an Ion-Pairing Agent: Incorporate an ion-pairing agent like sodium dodecyl sulfate (B86663) (SDS) into the mobile phase to mask the silanol groups.

  • Employ a Base-Deactivated Column: Utilize a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

  • Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try injecting a more diluted sample.[3]

Q3: I am observing a drifting baseline during my analysis. What could be the cause?

A3: A drifting baseline can be caused by several factors:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.[4]

  • Mobile Phase Composition: Inconsistent mobile phase composition, which can result from improper mixing or evaporation of a volatile solvent, can cause baseline drift.[2] It is recommended to use freshly prepared and degassed mobile phase.

  • Temperature Fluctuations: Changes in the column temperature can affect the baseline. Using a column oven to maintain a constant temperature is highly recommended.[2][4]

  • Detector Lamp Issues: An aging or unstable detector lamp can also lead to a drifting baseline.

Q4: My retention times for Isoprophenamine are not reproducible. What should I check?

A4: Inconsistent retention times are a common issue in HPLC.[5] Here are the primary aspects to investigate:

  • Pump and Flow Rate: Check for leaks in the pump or fittings, as this can lead to an inconsistent flow rate.[2][3] Ensure the pump is delivering a constant and accurate flow.

  • Mobile Phase Preparation: As with baseline drift, variability in mobile phase preparation can significantly impact retention times.[2]

  • Column Temperature: Fluctuations in temperature can cause shifts in retention time.[2][4]

  • Column Equilibration: Insufficient equilibration between injections, especially after a gradient elution, can lead to variable retention times.[4]

Q5: I don't see any peak for Isoprophenamine, or the peak is very small. What should I do?

A5: The absence or small size of a peak can be due to several reasons:

  • Injection Issue: There might be a problem with the autosampler or manual injector, leading to no or a partial injection of the sample.

  • Detector Settings: Verify that the UV detector is set to the correct wavelength for Isoprophenamine and that the lamp is on and functioning correctly.

  • Sample Degradation: Isoprophenamine may be unstable in the sample solvent. Ensure the sample is prepared fresh and stored appropriately.

  • Incorrect Mobile Phase: The mobile phase may be too strong, causing the analyte to elute with the solvent front.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC-UV analysis of Isoprophenamine.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape retention Retention Time Issue? start->retention baseline Baseline Issue? start->baseline no_peak No/Small Peak? start->no_peak high_pressure High Pressure pressure->high_pressure Yes low_pressure Low/No Pressure pressure->low_pressure No peak_tailing Peak Tailing peak_shape->peak_tailing Tailing peak_fronting Peak Fronting peak_shape->peak_fronting Fronting broad_peaks Broad Peaks peak_shape->broad_peaks Broad rt_drift Drifting RT retention->rt_drift Drifting rt_variable Variable RT retention->rt_variable Variable baseline_noise Noisy Baseline baseline->baseline_noise Noisy baseline_drift Drifting Baseline baseline->baseline_drift Drifting no_peak_issue Check Injector & Detector no_peak->no_peak_issue Yes solution1 Check for Blockages (frit, column, tubing) high_pressure->solution1 solution2 Check for Leaks (fittings, pump seals) low_pressure->solution2 solution3 Adjust Mobile Phase pH Use Base-Deactivated Column peak_tailing->solution3 solution4 Lower Sample Concentration Check for Column Overload peak_fronting->solution4 solution5 Optimize Mobile Phase Check for Column Degradation broad_peaks->solution5 solution6 Ensure Column Equilibration Use Column Oven rt_drift->solution6 solution7 Check Pump Performance Prepare Fresh Mobile Phase rt_variable->solution7 solution8 Degas Mobile Phase Check Detector Lamp baseline_noise->solution8 baseline_drift->solution6

Caption: A decision tree for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Isoprophenamine

This protocol outlines a general-purpose method for the analysis of Isoprophenamine.

1. Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the Isoprophenamine standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of Isoprophenamine

Forced degradation studies are crucial for developing stability-indicating methods.[6]

1. Acidic Degradation:

  • Treat the Isoprophenamine solution with 0.1 M HCl at 60 °C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Alkaline Degradation:

  • Treat the Isoprophenamine solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Treat the Isoprophenamine solution with 3% H₂O₂ at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose the solid Isoprophenamine powder to 105 °C for 48 hours.

  • Dissolve the powder in the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose the Isoprophenamine solution to UV light (254 nm) for 48 hours.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) neutralize Neutralization (if applicable) acid->neutralize base Alkaline Hydrolysis (0.1M NaOH, 60°C) base->neutralize oxidation Oxidation (3% H2O2, RT) hplc_analysis HPLC-UV Analysis oxidation->hplc_analysis thermal Thermal (105°C, solid) thermal->hplc_analysis photo Photolytic (UV light) photo->hplc_analysis sample Isoprophenamine Sample sample->acid sample->base sample->oxidation sample->thermal sample->photo neutralize->hplc_analysis data_analysis Data Analysis (Peak Purity, Mass Balance) hplc_analysis->data_analysis

References

Technical Support Center: Optimizing Clorprenaline Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing variability in experimental results involving Clorprenaline Hydrochloride. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure more consistent and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various physiological responses, most notably smooth muscle relaxation, leading to effects like bronchodilation.[4][5][6]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in research for its bronchodilator properties, making it a valuable tool in studies related to asthma and other respiratory conditions.[1] Common experimental applications include in vitro cell-based assays to measure cAMP accumulation and in vivo studies in animal models to assess bronchodilation.[7][8]

Q3: How should I prepare and store this compound stock solutions to maintain stability?

A3: For optimal stability, it is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[1] When preparing solutions for in vivo experiments, it is best to make them fresh on the day of use.[1] If you encounter precipitation during preparation, gentle heating and/or sonication can help in dissolution.[1]

Q4: What are the key factors that can introduce variability into my experimental results?

A4: Several factors can contribute to variability in experiments with this compound and other β2-agonists. These include:

  • Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to the uncoupling of the β2-adrenergic receptor from its signaling pathway, reducing the cellular response over time.

  • Genetic Polymorphisms: Variations in the gene encoding the β2-adrenergic receptor can affect ligand binding, receptor expression, and the extent of agonist-induced downregulation, leading to different responses between individuals or cell lines.[2][3][4][9][10]

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and the presence of serum in the culture medium can alter the expression and function of β2-adrenergic receptors.[11]

  • Reagent Stability and Preparation: Improper storage or preparation of this compound and other reagents can lead to degradation and loss of potency.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: High Variability in Dose-Response Curve

  • Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

  • Answer: High variability in dose-response curves is a common issue. Here are several potential causes and solutions:

    • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to altered protein expression and cellular responses.

    • Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate. Use calibrated pipettes and a consistent technique. Consider using automated liquid handlers for high-throughput screening.[12]

    • "Edge Effects": The outer wells of a microplate are more susceptible to temperature and humidity fluctuations, which can lead to variability. To mitigate this, avoid using the outer wells or fill them with a buffer or media to maintain a more uniform environment.[13]

    • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound degradation.

Issue 2: Low or No Signal in cAMP Assay

  • Question: I am not observing a significant increase in cAMP levels after stimulating cells with this compound. What should I do?

  • Answer: A weak or absent signal in a cAMP assay can be frustrating. Consider the following troubleshooting steps:

    • Optimize Cell Number: The number of cells per well is critical. Too few cells will produce a weak signal, while too many can lead to a high background. Perform a cell titration experiment to determine the optimal cell density for your assay.[14]

    • Agonist Concentration and Incubation Time: Verify that you are using an appropriate concentration range for this compound. It is also important to optimize the incubation time. A time-course experiment can help identify the point of maximal cAMP accumulation.[14]

    • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. If PDE activity is high in your cells, the cAMP signal will be diminished. The inclusion of a PDE inhibitor, such as IBMX, in your assay buffer is often necessary to allow for cAMP accumulation.[15][16]

    • Assay Kit Sensitivity: Different cAMP assay kits have varying levels of sensitivity. If you continue to have issues, consider trying a more sensitive assay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[14]

Issue 3: High Background Signal in cAMP Assay

  • Question: My cAMP assay is showing a high background signal, even in the unstimulated control wells. What could be causing this?

  • Answer: A high background signal can mask the true effect of your agonist. Here are some likely causes and their solutions:

    • Constitutive Receptor Activity: Some cell lines may exhibit high basal activity of the β2-adrenergic receptor, leading to cAMP production without agonist stimulation. If this is the case, you may need to choose a different cell line or, if possible, use an inverse agonist to reduce the basal signal.

    • Cell Health and Density: Unhealthy or overly confluent cells can lead to aberrant signaling and a higher background. Ensure your cells are healthy and plated at an optimal density.[14]

    • Reagent Contamination: Contamination of your cell culture media or assay reagents can lead to a high background. Always use fresh, sterile reagents.[14]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay using HTRF

This protocol provides a detailed methodology for measuring this compound-induced cAMP accumulation in HEK293 cells expressing the β2-adrenergic receptor using a competitive immunoassay based on HTRF technology.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • Stimulation buffer

  • This compound

  • Forskolin (for Gαi-coupled receptor assays, as a positive control for adenylyl cyclase activation)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-β2AR cells until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using a cell dissociation solution.

    • Resuspend the cells in stimulation buffer and determine the cell concentration and viability.

    • Dilute the cell suspension to the desired concentration (optimization may be required, a starting point is 5,000 cells per well).[17]

  • Agonist Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in stimulation buffer to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[18]

    • Add 5 µL of the serially diluted this compound or control vehicle to the appropriate wells.[18]

    • Seal the plate and incubate at room temperature for the optimized incubation time (e.g., 30 minutes).[19]

    • Add 5 µL of the cAMP-d2 reagent working solution to each well.[18]

    • Add 5 µL of the anti-cAMP cryptate antibody working solution to each well.[18]

    • Seal the plate and incubate for 1 hour at room temperature.[19]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Bronchodilation Assay in Guinea Pigs

This protocol describes a method to assess the bronchodilator effect of this compound in an anesthetized and mechanically ventilated guinea pig model.

Materials:

  • Dunkin Hartley guinea pigs

  • Anesthetic (e.g., pentobarbital)

  • Mechanical ventilator

  • Aerosol delivery system or intravenous injection setup

  • Methacholine (B1211447) or histamine (B1213489) to induce bronchoconstriction

  • This compound solution for administration

  • Equipment to measure pulmonary resistance (RL) and dynamic lung compliance (Cdyn)

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig and perform a tracheotomy.

    • Connect the animal to a mechanical ventilator.

    • Cannulate a jugular vein for intravenous administration of substances.

  • Induction of Bronchoconstriction:

    • Administer a bronchoconstrictor such as methacholine or histamine intravenously to induce a stable increase in pulmonary resistance.[20]

  • Administration of this compound:

    • Once a stable bronchoconstriction is achieved, administer this compound either via aerosol inhalation or intravenous injection at various doses.

  • Measurement of Bronchodilation:

    • Continuously measure pulmonary resistance (RL) and dynamic lung compliance (Cdyn) before, during, and after the administration of this compound.[20]

    • A decrease in RL and an increase in Cdyn indicate a bronchodilator effect.

  • Data Analysis:

    • Calculate the percentage reversal of the induced bronchoconstriction for each dose of this compound.

    • Plot the percentage reversal against the dose of this compound to generate a dose-response curve and determine the effective dose.

Data Presentation

Table 1: Factors Contributing to Variability in this compound Experiments

FactorPotential Impact on ResultsRecommendations for Mitigation
Cell Line Integrity High cell passage number can lead to altered receptor expression and signaling.[21][22][23][24]Use cells within a validated, low passage number range. Regularly perform cell line authentication.
Receptor Desensitization Prolonged agonist exposure leads to reduced receptor responsiveness.Optimize agonist incubation time. Consider washout steps in your experimental design.
Genetic Polymorphisms Variations in the β2-AR gene can alter agonist affinity and receptor downregulation.[2][3][4][9][10]Be aware of the genetic background of your cell line or animal model. Consider using cell lines with defined receptor genotypes.
Reagent Quality Degradation of this compound or other reagents can lead to inaccurate results.Store reagents under recommended conditions. Prepare fresh solutions for each experiment.
Assay Conditions Variations in temperature, incubation time, and cell density can introduce variability.[25]Standardize all assay parameters and perform thorough optimization experiments.

Table 2: Reported EC50 Values for β2-Adrenergic Agonists in cAMP Assays

AgonistCell LineEC50 (nM)Reference
IsoproterenolHEK2932.0 - 2.4[26]
SalbutamolAirway Smooth Muscle Cells~10Fictional Data for Illustration
FormoterolCHO-K1~0.5Fictional Data for Illustration
ClorprenalineHEK293-β2ARData Not AvailableN/A

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clorprenaline Clorprenaline Hydrochloride b2AR β2-Adrenergic Receptor (GPCR) Clorprenaline->b2AR Binds to G_Protein G-Protein (Gs) b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: β2-Adrenergic receptor signaling pathway activated by Clorprenaline.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (e.g., HEK293-β2AR) dispense_cells Dispense Cells into 384-well Plate prep_cells->dispense_cells prep_agonist Prepare Serial Dilutions of Clorprenaline HCl add_agonist Add Clorprenaline HCl or Vehicle Control prep_agonist->add_agonist dispense_cells->add_agonist incubate_agonist Incubate at RT add_agonist->incubate_agonist add_reagents Add HTRF Detection Reagents incubate_agonist->add_reagents incubate_reagents Incubate at RT add_reagents->incubate_reagents read_plate Read Plate on HTRF Reader incubate_reagents->read_plate calc_ratio Calculate HTRF Ratio (665nm / 620nm) read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve calc_ec50 Determine EC50 plot_curve->calc_ec50

References

Technical Support Center: Synthesis of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride?

A1: The most direct and widely used method is the nucleophilic ring-opening of 2-chlorostyrene (B146407) oxide with isopropylamine (B41738). This reaction forms the free base, 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. This approach is favored for its high regioselectivity and good yields.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 2-chlorostyrene oxide and isopropylamine. It is crucial to use reagents of high purity to minimize side reactions and facilitate purification.

Q3: What factors influence the regioselectivity of the epoxide ring-opening reaction?

A3: In the reaction between an unsymmetrical epoxide like 2-chlorostyrene oxide and an amine, the nucleophilic attack of the amine typically occurs at the less sterically hindered carbon atom of the epoxide ring.[1] This generally leads to the desired 1-aryl-2-aminoethanol product.

Q4: Are there any common side reactions to be aware of during the synthesis?

A4: Yes, potential side reactions include the polymerization of the epoxide, which can be promoted by strongly acidic conditions, and rearrangement of the epoxide to an allyl alcohol under strongly alkaline conditions.[2] Additionally, dialkylation of the amine, where two epoxide molecules react with one isopropylamine molecule, can occur, especially if the epoxide is used in large excess.

Q5: How is the final hydrochloride salt formed and purified?

A5: The free base, 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol, is typically dissolved in a suitable organic solvent, and then a solution of hydrochloric acid (e.g., HCl in isopropanol (B130326) or diethyl ether) is added. The hydrochloride salt precipitates out of the solution and can then be collected by filtration and purified by recrystallization.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride.

Materials:

  • 2-chlorostyrene oxide

  • Isopropylamine

  • Methanol (or another suitable polar solvent)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Diethyl ether (for precipitation/washing)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorostyrene oxide (1.0 equivalent) in methanol.

  • Addition of Amine: Add isopropylamine (2.0-3.0 equivalents) to the solution. A slight excess of the amine is used to ensure complete consumption of the epoxide and minimize di-alkylation.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure. Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate (B1210297) and wash with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.

  • Salt Formation: Dissolve the crude 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) with stirring.

  • Isolation and Purification: The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The melting point of the hydrochloride salt is reported to be 163-164 °C.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Low purity of starting materials. 3. Suboptimal reaction temperature or time.1. Monitor the reaction closely with TLC to ensure completion. 2. Verify the purity of 2-chlorostyrene oxide and isopropylamine. 3. Increase the reaction time or temperature moderately.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting materials. 2. Formation of the regioisomer. 3. Di-alkylation of isopropylamine.1. Ensure a slight excess of isopropylamine is used and allow for sufficient reaction time. 2. While the desired regioisomer is favored, small amounts of the other may form. Purification by column chromatography may be necessary. 3. Avoid a large excess of the epoxide.
Product is an Oil and Does Not Solidify 1. The product is the free base, not the hydrochloride salt. 2. Presence of impurities preventing crystallization.1. Ensure the correct stoichiometry of hydrochloric acid was added for salt formation. 2. Purify the crude free base by column chromatography before attempting salt formation.
Difficulty in Precipitating the Hydrochloride Salt 1. The solvent used for precipitation is too polar. 2. The product concentration is too low.1. Use a less polar solvent like diethyl ether to induce precipitation. 2. Concentrate the solution before adding the precipitating solvent.

Visualizations

SynthesisWorkflow Synthesis Workflow for 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride start Starting Materials: 2-chlorostyrene oxide Isopropylamine reaction Ring-Opening Reaction (Solvent: Methanol) start->reaction workup Work-up and Isolation of Free Base reaction->workup salt_formation Hydrochloride Salt Formation (Addition of HCl) workup->salt_formation purification Purification by Recrystallization salt_formation->purification product Final Product: 1-(2-chlorophenyl)-2- (propan-2-ylamino)ethanol hydrochloride purification->product

Caption: A flowchart illustrating the key stages in the synthesis of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride.

TroubleshootingTree Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield start->low_yield Yield Issue impure_product Impure Product (TLC) start->impure_product Purity Issue oily_product Oily Product start->oily_product Physical State Issue check_reagents Check Reagent Purity low_yield->check_reagents optimize_conditions Optimize Reaction (Time, Temp) low_yield->optimize_conditions impure_product->optimize_conditions column_chromatography Purify via Column Chromatography impure_product->column_chromatography oily_product->column_chromatography check_hcl Verify HCl Stoichiometry oily_product->check_hcl

Caption: A decision tree to guide troubleshooting common issues during the synthesis.

References

Common issues and solutions in beta-agonist cell-based functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating common challenges encountered during beta-agonist cell-based functional assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common cell-based functional assays for beta-agonists?

A1: The most common assays measure the downstream consequences of beta-adrenergic receptor activation. These include:

  • cAMP Assays: Beta-adrenergic receptors primarily couple to the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3] Assays that quantify intracellular cAMP levels are therefore a direct measure of receptor activation. Common formats are based on competitive immunoassays (e.g., HTRF, FRET) or luminescence (e.g., cAMP-Glo™).[4]

  • Reporter Gene Assays: These assays use a reporter gene, like luciferase, under the control of a cAMP Response Element (CRE).[4] An increase in cAMP activates transcription factors that drive the expression of the reporter, providing a highly amplified downstream signal.[4]

  • Label-Free Assays: Technologies like dynamic mass redistribution (DMR) measure global cellular responses, such as changes in cell shape and adhesion, that occur upon receptor activation.[4] These assays can capture signals from multiple pathways simultaneously.[4]

Q2: Why is optimizing cell seeding density a critical first step?

A2: Optimizing cell seeding density is crucial for the accuracy and reproducibility of your assay.[5]

  • Too low a density can lead to a weak signal that is difficult to distinguish from background noise.[5][6]

  • Too high a density can cause experimental artifacts like nutrient depletion, premature confluence, and altered cellular metabolism, which can mask the true effects of the compound.[5] The optimal density ensures cells are in the logarithmic growth phase, where they are most responsive and metabolically active.[5][7]

Q3: What is the purpose of a phosphodiesterase (PDE) inhibitor in a cAMP assay?

A3: Phosphodiesterases (PDEs) are enzymes that degrade cAMP within the cell. To accurately measure the cAMP produced in response to agonist stimulation, a PDE inhibitor (e.g., IBMX) is often added to prevent the breakdown of the second messenger.[4][8] This allows for the accumulation of cAMP to a detectable level.[4]

Q4: My beta-agonist shows a different potency (EC50) in my assay compared to published values. What could be the reason?

A4: Discrepancies in potency can arise from numerous factors:

  • Cell Line Differences: The level of receptor expression, G protein coupling efficiency, and presence of specific signaling partners can vary significantly between cell lines, affecting agonist response.[9][10]

  • Assay Conditions: Incubation time, temperature, and specific assay reagents can all influence the outcome.[11] Prolonged agonist incubation can lead to receptor desensitization, causing a rightward shift in potency.[4]

  • Ligand Bias: Some agonists may preferentially activate one signaling pathway (e.g., G protein activation) over another (e.g., β-arrestin recruitment), a phenomenon known as biased agonism.[10][12] Different assays measuring different endpoints may therefore yield different potency values.[10]

  • Reagent Quality: Ensure the agonist is of high purity and has been stored correctly to prevent degradation.[13]

Troubleshooting Guides

Issue 1: High Background Signal

A high background can mask the true signal from your agonist, leading to a poor signal-to-noise ratio.[13]

Potential Cause Recommended Solution
High Basal Adenylyl Cyclase Activity Some cell lines have high intrinsic adenylyl cyclase activity, producing cAMP without stimulation.[4] Consider using an inverse agonist to lower basal activity or choosing a different cell line.[12]
Cell Health and Density Unhealthy or overly confluent cells can lead to aberrant signaling.[4] Ensure cells are healthy, within a low passage number range, and plated at the optimal density.[5][9][12]
Reagent or Media Contamination Reagents, buffers, or media components like phenol (B47542) red can be inherently fluorescent or contaminated.[4][14][15] Use high-purity reagents, prepare fresh buffers, and switch to phenol red-free media for the assay duration.[14][15]
Plate Autofluorescence/Phosphorescence The type of microplate used can contribute to background. White plates are recommended for luminescence but can phosphoresce if exposed to bright light.[16][17] Dark-adapt plates for 10 minutes before reading.[16]
Serum Interference Components in serum can interfere with the assay.[18][19] Consider serum-starving the cells for a few hours before the assay or using a serum-free assay medium.[20]
Issue 2: Low or No Signal

A weak or absent signal suggests a problem with either the biological system or the assay components.[6][21]

Potential Cause Recommended Solution
Suboptimal Cell Density Too few cells will produce an insufficient amount of second messenger (e.g., cAMP) to be detected.[8][21] Perform a cell titration experiment to determine the optimal cell number per well that provides a robust signal.[14][21]
Low Receptor Expression The cell line may not express the target beta-adrenergic receptor at sufficient levels.[4][21] Confirm receptor expression using a complementary method like qPCR or FACS.[8]
Inactive Agonist or Reagents The agonist or other critical reagents may have degraded due to improper storage or multiple freeze-thaw cycles.[13][21] Prepare fresh dilutions from a new stock and verify the activity of your positive control.[4][13]
Suboptimal Assay Conditions The agonist concentration may be too low or the incubation time too short to elicit a maximal response.[21] Perform a full dose-response curve and a time-course experiment to determine the optimal concentration and stimulation period.[21]
Ineffective PDE Inhibition If using a cAMP assay, the PDE inhibitor may not be effective at the concentration used.[4] Optimize the concentration of the PDE inhibitor (e.g., 0.5 mM IBMX is a common starting point).[21]
Incorrect Instrument Settings The settings on the plate reader (e.g., gain, integration time) may not be optimal for your assay's signal intensity.[13] Consult the instrument manual and optimize settings using a positive control.[14]
Issue 3: High Well-to-Well Variability / Poor Reproducibility

High variability can obscure real results and make data interpretation difficult.

Potential Cause Recommended Solution
Inconsistent Cell Plating Uneven cell distribution in the wells is a major source of variability.[11] Ensure you have a single-cell suspension before plating and use proper plating techniques to avoid an "edge effect".[11][21]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, compounds, or reagents leads to high variability.[12] Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[12]
Variable Cell Health/Passage Number Using cells from different passage numbers can lead to phenotypic drift and altered responses.[9][12] Use cells within a consistent and low passage number range for all experiments.[5][12]
Temperature or Evaporation Gradients Temperature fluctuations across the plate during incubation can affect reaction rates. Evaporation from outer wells can concentrate reagents.[11] Use an incubator with stable temperature control and fill outer wells with sterile PBS or media to minimize evaporation.[5][11]
Bubbles in Wells Bubbles can scatter light and interfere with optical readings in plate readers.[17] Be careful to avoid introducing bubbles when adding reagents.[17]

Key Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

This protocol helps determine the ideal number of cells per well for your assay.

  • Cell Preparation: Prepare a single-cell suspension of healthy, log-phase cells with >90% viability.

  • Serial Dilution: Perform a serial dilution of the cell suspension. For a 96-well plate, typical starting densities range from 2,000 to 20,000 cells/well.[5]

  • Cell Plating: Plate the different cell densities in a microplate. Include "no-cell" control wells to determine background.

  • Incubation: Incubate the plate for the standard duration of your assay (e.g., 24-48 hours for adherent cells to attach and recover).

  • Assay Performance: Perform your specific functional assay (e.g., add a known agonist at its EC80 concentration).

  • Data Analysis: Plot the signal response against the number of cells per well. Identify the cell density that falls within the linear range of the curve and provides the best signal-to-noise ratio.[6]

Protocol 2: General cAMP Luminescence Assay (e.g., cAMP-Glo™)

This protocol provides a generalized workflow for a common type of beta-agonist functional assay.

  • Cell Plating: Plate cells at the pre-determined optimal density in an opaque, white-walled microplate and incubate to allow for cell attachment if using adherent cells.

  • Agonist Preparation: Prepare serial dilutions of the beta-agonist in a suitable assay buffer. Also prepare a positive control (e.g., Isoproterenol) and a vehicle control.

  • Stimulation: Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells, followed by the addition of the agonist dilutions.[4]

  • Incubation: Incubate the plate for the optimized duration (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.[4][11]

  • Cell Lysis & Detection: Add the cAMP-Glo™ Lysis Buffer, which lyses the cells and releases cAMP. Then add the cAMP-Glo™ Detection Solution, which contains a kinase that is activated by the remaining ATP; the amount of active kinase is inversely proportional to the amount of cAMP produced.

  • Signal Measurement: Finally, add the Kinase-Glo® Reagent to measure the remaining kinase activity. The luminescent signal is inversely proportional to the amount of cAMP in the well. Measure luminescence using a plate reader.[4]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP.[4] Calculate the cAMP concentration in your samples and plot it against the log of the agonist concentration to determine EC50 and Emax values.[4]

Visualizations

Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane Agonist β-Agonist Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Caption: Canonical Gs signaling pathway for beta-adrenergic receptors.

Experimental Workflow

Assay_Workflow start Start plate_cells Plate Cells at Optimal Density start->plate_cells incubate1 Incubate (e.g., 24h for adherence) plate_cells->incubate1 add_compounds Add PDE Inhibitor & Test Compounds incubate1->add_compounds incubate2 Incubate (Stimulation) add_compounds->incubate2 add_reagents Add Lysis & Detection Reagents incubate2->add_reagents read_plate Read Plate (Luminescence/Fluorescence) add_reagents->read_plate analyze Analyze Data (EC50/IC50) read_plate->analyze end End analyze->end

Caption: General workflow for a beta-agonist cell-based functional assay.

Troubleshooting Logic

Troubleshooting_Tree start Unexpected Result low_signal Low / No Signal? start->low_signal Evaluate Signal high_bg High Background? start->high_bg high_var High Variability? start->high_var check_pos Positive Control OK? low_signal->check_pos Yes reagent_issue Check Reagents: - Agonist Activity - Reagent Prep/Storage - Instrument Settings check_pos->reagent_issue No cell_issue Check Cells: - Low Receptor Expression? - Suboptimal Density? - Poor Cell Health? check_pos->cell_issue Yes check_blank Blank Wells High? high_bg->check_blank Yes plate_media_issue Check: - Plate Autofluorescence - Media/Buffer Contamination - Reagent Purity check_blank->plate_media_issue Yes basal_cell_issue Check: - High Basal Activity? - Cells Over-confluent? - Serum Interference? check_blank->basal_cell_issue No check_plating Check Plating Technique & Pipetting Accuracy high_var->check_plating Yes check_env Check Environmental Factors: - Temp/Evaporation Gradients - Consistent Passage Number high_var->check_env check_plating->check_env

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: Improving the Stability of Clorprenaline Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Clorprenaline Hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Like many phenylethanolamine derivatives, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: Based on stability studies of structurally similar beta-2 agonists like Salbutamol Sulphate, the maximum stability for this compound in aqueous solution is expected to be in the acidic pH range, likely between pH 3 and 4.[1][2] Alkaline conditions should be avoided as they can accelerate degradation.

Q3: How should I store my this compound aqueous stock solutions?

A3: To ensure maximum stability, aqueous stock solutions of this compound should be stored protected from light at refrigerated temperatures (2-8°C). For long-term storage, freezing the solution at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: I've observed a yellowing of my this compound solution. What could be the cause?

A4: The yellowing of the solution is likely due to oxidative degradation or photodegradation. Exposure to atmospheric oxygen and/or light can lead to the formation of colored degradation products. It is crucial to handle the solution in a manner that minimizes exposure to light and to use deoxygenated solvents if possible.

Q5: Are there any excipients that can help stabilize this compound in an aqueous formulation?

A5: Yes, several excipients can enhance stability. Antioxidants, such as sodium metabisulfite (B1197395) or ascorbic acid, can be added to mitigate oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering metal ions that can catalyze oxidation. Furthermore, maintaining the optimal pH with a suitable buffering agent (e.g., citrate (B86180) or phosphate (B84403) buffer) is critical.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid loss of potency in solution - Inappropriate pH: The solution pH may be too high (alkaline) or too low. - Oxidation: The solution may be exposed to atmospheric oxygen. - Photodegradation: The solution may be exposed to ambient or UV light.- Adjust the pH of the solution to the optimal range of 3-4 using a suitable buffer system. - Prepare solutions using deoxygenated water and consider purging the headspace of the container with an inert gas like nitrogen or argon. - Store solutions in amber-colored vials or wrap containers in aluminum foil to protect from light.
Formation of precipitates - Low solubility at the current pH: The pH of the solution may have shifted, causing the drug to precipitate. - Interaction with buffer salts: Certain buffer salts, like phosphates, have been shown to accelerate the degradation of similar compounds.[2]- Ensure the pH is maintained within the optimal solubility and stability range. - If using a buffer, consider switching to an alternative like a citrate or acetate (B1210297) buffer and evaluate for compatibility.
Inconsistent results in stability studies - Variable storage conditions: Inconsistent temperature or light exposure between samples. - Contamination: Presence of metal ions or other impurities that can catalyze degradation. - Inadequate analytical method: The analytical method may not be stability-indicating.- Ensure all samples are stored under identical, controlled conditions. - Use high-purity water and reagents for all preparations. - Develop and validate a stability-indicating HPLC method that can separate the intact drug from all potential degradation products.

Quantitative Data on this compound Stability

The following table summarizes the expected degradation of this compound under various stress conditions, based on forced degradation studies of the structurally similar compound, Clenbuterol Hydrochloride.[3]

Stress Condition Reagent/Condition Duration Temperature Expected Degradation (%)
Acidic Hydrolysis 0.1 N HCl8 hours80°C~8.78
Neutral Hydrolysis Water8 hours80°CNo significant degradation
Basic Hydrolysis 0.1 N NaOH8 hours80°CNo significant degradation
Oxidative Degradation 3% H₂O₂24 hoursRoom TemperatureNo significant degradation
Thermal Degradation Solid State48 hours80°CNo significant degradation
Photolytic Degradation In solution, direct sunlight8 hoursAmbient~9.0

Note: This data is extrapolated from studies on Clenbuterol Hydrochloride and should be used as a guideline.[3] It is recommended to perform specific stability studies for this compound in your formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1000 µg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 8 hours. Cool and neutralize with 0.1 N NaOH. Dilute with methanol to a final concentration of 100 µg/mL.[3]

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 8 hours. Cool and neutralize with 0.1 N HCl. Dilute with methanol to a final concentration of 100 µg/mL.[3]

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the mixture at 80°C for 8 hours. Cool and dilute with methanol to a final concentration of 100 µg/mL.[3]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours. Dilute with methanol to a final concentration of 100 µg/mL.[3]

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the powder in methanol to achieve a concentration of 100 µg/mL.[3]

  • Photolytic Degradation: Expose the this compound stock solution (1000 µg/mL in methanol) in a transparent container to direct sunlight for 8 hours. Dilute with methanol to a final concentration of 100 µg/mL.[3]

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., methanol or acetonitrile) is often effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 245 nm).

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound Clorprenaline_HCl Clorprenaline Hydrochloride Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1 N HCl, 80°C) Clorprenaline_HCl->Acid_Hydrolysis Stress Photodegradation Photodegradation (e.g., Sunlight) Clorprenaline_HCl->Photodegradation Stress Degradation_Products Degradation Products Acid_Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for a Stability Study Prep_Solution Prepare Aqueous Solution of Clorprenaline HCl Stress_Conditions Expose to Stress Conditions (pH, Temp, Light) Prep_Solution->Stress_Conditions Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Analyze Data & Determine Degradation Rate HPLC_Analysis->Data_Analysis

Caption: General workflow for a solution stability study.

cluster_troubleshooting Troubleshooting Logic for Solution Instability Instability_Observed Instability Observed (e.g., Degradation, Precipitation) Check_pH Is pH in optimal range (3-4)? Instability_Observed->Check_pH Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Oxygen Is solution protected from oxygen? Check_Light->Check_Oxygen Yes Protect_Light Use amber vials or wrap in foil Check_Light->Protect_Light No Protect_Oxygen Use deoxygenated solvent/ purge with inert gas Check_Oxygen->Protect_Oxygen No Re-evaluate Re-evaluate Stability Check_Oxygen->Re-evaluate Yes Adjust_pH->Re-evaluate Protect_Light->Re-evaluate Protect_Oxygen->Re-evaluate

Caption: Troubleshooting flowchart for Clorprenaline HCl solution instability.

References

A troubleshooting guide for adrenergic receptor binding assays with Isoprophenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isoprophenamine in adrenergic receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is Isoprophenamine and why is it used in adrenergic receptor binding assays?

Isoprophenamine, also widely known as Isoproterenol (B85558), is a non-selective agonist for β-adrenergic receptors.[1][2] In binding assays, it is typically used as a competitor to determine the binding affinity (Kᵢ) of other unlabeled ligands or to define non-specific binding. Due to its broad activity on β-adrenergic receptor subtypes, it serves as a useful tool for characterizing the overall β-adrenergic receptor population in a given sample.

Q2: What are the key parameters I should determine in my binding assay?

The two primary parameters to determine are the receptor density (Bmax) and the dissociation constant (Kd). Bmax represents the total number of receptors in your sample, while Kd reflects the affinity of the radioligand for the receptor.[3] When using Isoprophenamine in a competition assay, you will determine its inhibitory constant (Kᵢ).

Q3: How do I differentiate between β1 and β2 adrenergic receptor subtypes in my assay?

While Isoprophenamine is non-selective, you can differentiate between β-adrenergic receptor subtypes by running competition assays with subtype-selective antagonists.[4] By comparing the displacement of a radioligand by selective compounds, you can characterize the proportion and affinity of each subtype present in your tissue or cell preparation.

Troubleshooting Guide

High Non-Specific Binding

Problem: The level of non-specific binding (NSB) is high, making it difficult to obtain a reliable signal for specific binding. Ideally, non-specific binding should be less than 50% of the total binding.[5]

Possible Cause Recommended Solution
Radioligand Concentration Too High Reduce the radioligand concentration. A good starting point is a concentration at or below the Kd value.[5]
Issues with Membrane Preparation Titrate the amount of membrane protein used in the assay; a typical range is 100-500 µg.[5] Ensure membranes are thoroughly washed to remove endogenous catecholamines.
Radioligand Sticking to Filters/Plates Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[6] Include a blocking agent like 0.1% Bovine Serum Albumin (BSA) in the assay buffer.[5]
Insufficient Washing Increase the number and volume of washes with ice-cold wash buffer after filtration to remove unbound radioligand.[5]
Low or No Specific Binding Signal

Problem: There is a very low or undetectable specific binding signal.

Possible Cause Recommended Solution
Degraded Receptor Preparation Ensure that the membrane preparation has been stored properly at -80°C and minimize freeze-thaw cycles. Perform all steps on ice to prevent degradation.
Inactive Receptor Confirm the presence and activity of the receptor in your preparation. If possible, use a control cell line with known receptor expression.
Incorrect Assay Conditions Optimize incubation time and temperature. While 60-90 minutes at room temperature is common, these may need to be adjusted for your specific system.[7]
Radioligand Issues Verify the purity and specific activity of your radioligand. Degradation of the radiolabel can lead to a loss of signal.
Inconsistent Results and High Variability

Problem: There is high variability between replicate wells or between experiments.

Possible Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting, especially for serial dilutions of Isoprophenamine and the addition of the radioligand. Use calibrated pipettes.
Incomplete Mixing Gently agitate the assay plate during incubation to ensure a homogenous reaction mixture.
Issues with Filtration Ensure that the filtration and washing steps are performed rapidly and consistently for all samples.
Cell/Membrane Clumping Ensure that the membrane preparation is homogenous before adding it to the assay wells. Gentle sonication may be necessary.

Experimental Protocols

Competition Radioligand Binding Assay with Isoprophenamine

This protocol describes a method to determine the binding affinity (Kᵢ) of Isoprophenamine for β-adrenergic receptors using a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand Stock: Prepare a stock solution of the radioligand in the assay buffer. The final concentration in the assay should be approximately at its Kd.

  • Isoprophenamine Stock: Prepare a high concentration stock solution of Isoprophenamine in the assay buffer and perform serial dilutions.

  • Membrane Preparation: Thaw cell membranes expressing β-adrenergic receptors on ice and dilute to the desired protein concentration (e.g., 20-50 µ g/well ) in ice-cold assay buffer.

2. Assay Procedure:

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 50 µL of assay buffer, 150 µL of membrane preparation, and 50 µL of radioligand.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol), 150 µL of membrane preparation, and 50 µL of radioligand.

    • Competition Binding: 50 µL of each Isoprophenamine dilution, 150 µL of membrane preparation, and 50 µL of radioligand.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[7]

  • Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the average NSB counts from the total binding and competition binding counts.

  • Plot the specific binding as a function of the log concentration of Isoprophenamine.

  • Fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isoprophenamine Isoprophenamine (Agonist) Beta_AR β-Adrenergic Receptor (GPCR) Isoprophenamine->Beta_AR Binds G_Protein Gs Protein (α, β, γ) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway activated by Isoprophenamine.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Radioligand, Isoprophenamine) Incubation Incubate Radioligand, Competitor, and Membranes Reagents->Incubation Membranes Prepare Receptor Membranes Membranes->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Calculate Calculate Specific Binding Counting->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Values Plot->Determine

Caption: General workflow for a competition binding assay.

Troubleshooting Logic

Troubleshooting_Tree Start Problem with Assay High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Signal? Start->Low_Signal High_Var High Variability? Start->High_Var High_NSB->Low_Signal No Sol_NSB1 Reduce Radioligand Concentration High_NSB->Sol_NSB1 Yes Low_Signal->High_Var No Sol_Signal1 Check Receptor Integrity/Activity Low_Signal->Sol_Signal1 Yes Sol_Var1 Review Pipetting Technique High_Var->Sol_Var1 Yes Sol_NSB2 Optimize Membrane Concentration Sol_NSB1->Sol_NSB2 Sol_NSB3 Use Filter Pre-treatment and Blocking Agents Sol_NSB2->Sol_NSB3 Sol_Signal2 Verify Radioligand Quality Sol_Signal1->Sol_Signal2 Sol_Signal3 Optimize Incubation Conditions Sol_Signal2->Sol_Signal3 Sol_Var2 Ensure Proper Mixing Sol_Var1->Sol_Var2 Sol_Var3 Standardize Filtration and Washing Sol_Var2->Sol_Var3

Caption: Decision tree for troubleshooting common assay issues.

References

Identifying and minimizing analytical interference in Clorprenaline Hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and minimization of analytical interference during the quantification of Clorprenaline Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common analytical methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC is often used for routine quality control, while LC-MS/MS offers higher sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[2]

Q2: What are the potential sources of analytical interference in this compound analysis?

A2: Analytical interference can arise from several sources, including:

  • Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine, tissue) can suppress or enhance the ionization of this compound in LC-MS/MS analysis, leading to inaccurate quantification.[3][4][5]

  • Impurities and Degradation Products: Impurities from the synthesis process or degradation products formed during sample storage or preparation can have similar chemical properties to this compound, leading to co-elution and inaccurate results.[1]

  • Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the sample may interfere with the analysis, especially if they have similar retention times or mass-to-charge ratios.[6]

  • Sample Preparation: Contamination from solvents, reagents, or equipment used during sample preparation can introduce interfering substances.[7] Incomplete removal of matrix components is also a significant factor.[4][8]

Q3: How can I minimize matrix effects in LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of interfering matrix components.[8][9]

  • Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and co-eluting matrix components is essential.[10]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate correction.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[5]

Q4: What should I consider when developing an HPLC method for this compound?

A4: When developing an HPLC method, consider the following:

  • Column Selection: A C18 column is a common choice for reversed-phase chromatography of compounds like this compound.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used. The pH of the mobile phase should be optimized for the best peak shape and retention.[1][11]

  • Detection Wavelength: A UV detector set at an appropriate wavelength (e.g., 225 nm) can be used for detection.[1]

  • Flow Rate: A flow rate of around 1.0 mL/min is a common starting point.[11]

Troubleshooting Guides

HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Secondary interactions with the column stationary phase.- Column overload.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a high-purity silica (B1680970) column.- Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites.- Reduce the sample concentration or injection volume.[12]
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction or leaks.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[12][13][14]
Noisy Baseline - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks.- Degas the mobile phase.- Flush the system with a strong solvent.- Check for and tighten any loose fittings.[14]
Split Peaks - Column void or contamination.- Sample solvent incompatible with mobile phase.- Replace the column if a void is suspected.- Flush the column with a strong solvent to remove contaminants.- Dissolve the sample in the mobile phase whenever possible.[13]
LC-MS/MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Signal Suppression or Enhancement - Co-eluting matrix components interfering with ionization.- Improve sample cleanup using techniques like SPE.- Optimize chromatographic separation to resolve the analyte from interferences.- Use a stable isotope-labeled internal standard.- Prepare matrix-matched calibration curves.[3][5][10]
In-source Fragmentation - High cone voltage or other ion source parameters.- Optimize ion source parameters (e.g., cone voltage, capillary voltage, desolvation gas temperature and flow) to minimize fragmentation and maximize the signal of the precursor ion.
Poor Sensitivity - Suboptimal ionization parameters.- Inefficient sample extraction.- Matrix suppression.- Tune the mass spectrometer for this compound.- Optimize the sample preparation method to improve recovery.- Address matrix effects as described above.

Experimental Protocols

Protocol 1: HPLC Method for this compound in Pharmaceutical Formulations

This protocol is based on a method for the analysis of related compounds and can be adapted for this compound quantification.[1][11]

  • Chromatographic Conditions:

    • Column: ODS (C18), 5 µm particle size, 4.6 x 250 mm.[1]

    • Mobile Phase: A mixture of 1.0% triethylamine (B128534) in water (adjusted to pH 3.0 with phosphoric acid) and methanol (45:55, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 225 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., a mixture of 0.1 M HCl and methanol) and sonicate to dissolve the drug.[11]

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Protocol 2: General Approach for LC-MS/MS Method Development

This protocol outlines a general workflow for developing a robust LC-MS/MS method for this compound in a biological matrix (e.g., plasma).

  • Mass Spectrometry Tuning:

    • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ions.

    • Optimize ion source parameters (e.g., electrospray voltage, gas flows, temperature) to achieve maximum signal intensity.

  • Chromatographic Method Development:

    • Select a suitable column (e.g., C18 or HILIC).

    • Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to provide good peak shape and retention for this compound.

  • Sample Preparation:

    • Develop a sample preparation method to extract this compound from the biological matrix and remove interferences. Common techniques include:

      • Protein Precipitation (PPT): Simple and fast, but may not provide sufficient cleanup.

      • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

      • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and is often preferred for complex matrices.[9]

  • Method Validation:

    • Validate the method according to relevant guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Quantitative Data Summary

Table 1: Example HPLC Method Parameters
ParameterValueReference
ColumnODS (C18)[1]
Mobile Phase1.0% triethylamine (pH 3.0) : Methanol (45:55)[1]
Flow Rate1.0 mL/min[1]
Detection225 nm[1]
Linearity Range8.0 - 1600 ng/mL[15]
Limit of Detection (LOD)3.0 ng/mL[15]
Table 2: Example Data for a Calibration Curve
Concentration (µg/mL)Peak Area
115,234
576,170
10151,987
25380,543
50759,876
1001,525,432

Visualizations

Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis & Troubleshooting lit_review Literature Review method_select Select Analytical Method (HPLC/LC-MS) lit_review->method_select param_opt Optimize Parameters method_select->param_opt sample_prep Develop Sample Preparation param_opt->sample_prep linearity Linearity sample_prep->linearity accuracy Accuracy & Precision linearity->accuracy selectivity Selectivity & Interference accuracy->selectivity stability Stability selectivity->stability routine_analysis Routine Analysis stability->routine_analysis issue_id Identify Issue routine_analysis->issue_id troubleshoot Troubleshoot issue_id->troubleshoot troubleshoot->routine_analysis revalidate Re-validate (if needed) troubleshoot->revalidate revalidate->routine_analysis

Caption: Workflow for analytical method development and troubleshooting.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_baseline Baseline Issues start Problem with HPLC Chromatogram peak_shape Poor Peak Shape? start->peak_shape rt_issue Inconsistent Retention Time? start->rt_issue baseline_issue Baseline Problem? start->baseline_issue tailing Tailing/Fronting peak_shape->tailing Yes split Split Peaks peak_shape->split Yes rt_drift Drifting RT rt_issue->rt_drift Yes rt_shift Sudden Shift in RT rt_issue->rt_shift Yes noisy Noisy Baseline baseline_issue->noisy Yes drift Drifting Baseline baseline_issue->drift Yes

Caption: Decision tree for troubleshooting common HPLC issues.

Matrix_Effect cluster_lc LC Column cluster_ms Mass Spectrometer Ion Source cluster_outcomes Observed Signal lc Analyte + Matrix Components ion_source Ionization Process lc->ion_source Elution no_effect Accurate Signal (No Interference) ion_source->no_effect Ideal Scenario suppression Signal Suppression (Lowered Response) ion_source->suppression Matrix Effect enhancement Signal Enhancement (Increased Response) ion_source->enhancement Matrix Effect

Caption: Diagram illustrating matrix effects in LC-MS/MS.

References

Refining experimental conditions for reproducible Isoprophenamine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining experimental conditions for reproducible Isoprophenamine research.

Frequently Asked Questions (FAQs)

Q1: What is Isoprophenamine and what is its primary mechanism of action?

A1: Isoprophenamine, also known as Clorprenaline, is a sympathomimetic amine.[1] It functions as a beta-adrenergic receptor agonist, similar in action to the more extensively studied compound, Isoproterenol.[1][2] Its primary therapeutic effect is bronchodilation, making it useful in the study of respiratory conditions.[1] The agonism of beta-adrenergic receptors activates intracellular signaling pathways, leading to smooth muscle relaxation.[2]

Q2: What are the best practices for storing and handling Isoprophenamine?

  • Store the solid compound in a cool, dark, and dry place.

  • Protect solutions from light by using amber vials or by wrapping containers in foil.[3][4]

  • For long-term storage of solutions, consider aliquoting and freezing at -20°C or -80°C.[4]

  • Prepare fresh dilutions for each experiment from a stock solution to minimize degradation.

Q3: What are the expected downstream signaling pathways activated by Isoprophenamine?

A3: As a beta-adrenergic agonist, Isoprophenamine is expected to activate the G-protein coupled receptor (GPCR) signaling cascade.[2] Upon binding to beta-adrenergic receptors, it should stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[2] Other potentially activated pathways include the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.

Q4: Are there important considerations when using Isoprophenamine in animal studies?

A4: Yes, all animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[5][6] Key considerations include:

  • Justification of Use: A clear scientific justification for the use of Isoprophenamine and the chosen animal model must be provided in the animal study protocol.[6]

  • Dosing and Administration: The dose, route, and frequency of administration should be carefully determined and clearly described.[7]

  • Monitoring: Animals should be closely monitored for any adverse effects.[5]

  • Humane Endpoints: Clear humane endpoints should be established to minimize animal suffering.[6]

Troubleshooting Guides

Compound Handling and Preparation

Q1: I am observing high variability in my experimental results. Could my Isoprophenamine solution be the issue?

A1: Yes, inconsistent solution stability can lead to variability. Consider the following:

  • Freshness of Solution: Are you using a freshly prepared solution for each experiment? Catecholamine solutions can degrade over time, even when stored properly.[3]

  • Storage Conditions: Is the stock solution stored protected from light and at an appropriate temperature?[3][4]

  • Solvent Purity: Ensure the solvent used to dissolve the Isoprophenamine is of high purity and appropriate for your experimental system.

Q2: The color of my Isoprophenamine solution has changed. Is it still usable?

A2: A change in color, particularly a pinkish or brownish hue, can indicate oxidation of the catechol moiety. This degradation can alter the compound's activity. It is strongly recommended to discard the solution and prepare a fresh one. To prevent this, consider de-gassing your solvents and minimizing the exposure of the solution to air.

Cell-Based Assays

Q1: I am not observing the expected dose-dependent response in my cell-based assay.

A1: Several factors could contribute to this issue:

  • Cell Health: Ensure your cells are healthy, within a low passage number, and growing optimally. Stressed or unhealthy cells may not respond predictably.

  • Receptor Expression: Confirm that your cell line expresses beta-adrenergic receptors at a sufficient level to elicit a response.

  • Incubation Time: The incubation time with Isoprophenamine may need to be optimized. A time-course experiment is recommended to determine the optimal duration of treatment.

  • Compound Concentration: The concentration range may not be appropriate. It's advisable to test a wide range of concentrations to determine the effective dose.

Q2: I am seeing high background signal in my ELISA/luminescence-based reporter assay.

A2: High background can obscure your results. Here are some troubleshooting steps:

  • Reagent and Plate Issues: Ensure all reagents are at room temperature before use and that you are using the correct type of microplate for your assay (e.g., ELISA plate vs. tissue culture plate).[8]

  • Washing Steps: Inadequate washing between steps can lead to high background. Ensure your washing technique is thorough.

  • Blocking: For ELISAs, ensure the blocking step is sufficient to prevent non-specific binding.[8]

  • Compound Interference: The compound itself might have intrinsic fluorescence or luminescence. Run a control with the compound in the absence of cells or other reagents to check for this.

Animal Studies

Q1: The observed in vivo effect of Isoprophenamine is less than expected based on in vitro data.

A1: Discrepancies between in vitro and in vivo results are common. Potential reasons include:

  • Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or rapid clearance in the animal model. Pharmacokinetic studies may be necessary to understand the compound's behavior in vivo.

  • Route of Administration: The chosen route of administration may not be optimal for achieving the desired concentration at the target tissue.

  • Animal Model: The chosen animal model may not be the most appropriate for the biological question being addressed.

Q2: I am observing unexpected side effects in my animal model.

A2: Isoprophenamine, as a beta-adrenergic agonist, can have systemic effects. Unexpected side effects could be due to:

  • Off-target Effects: The compound may be interacting with other receptors or targets.

  • Dose: The dose may be too high, leading to toxicity. A dose-response study to determine the maximum tolerated dose is recommended.

  • Vehicle Effects: The vehicle used to deliver the compound may be causing adverse reactions. A vehicle-only control group is essential.

Quantitative Data Summary

As specific quantitative data for Isoprophenamine is limited, the following tables provide representative data for the well-characterized, structurally similar beta-agonist, Isoproterenol, to guide experimental design.

Table 1: Representative In Vitro Data for Isoproterenol

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
A549 (Lung)cAMP Accumulation1 nM - 10 µM15 - 30 minIncreased intracellular cAMP
H9c2 (Cardiomyocyte)Cell Viability (MTT)1 µM - 100 µM24 - 48 hoursDose-dependent decrease in viability
Primary Bronchial Smooth MuscleRelaxation Assay10 nM - 100 µM30 minRelaxation of pre-contracted muscle

Table 2: Representative In Vivo Data for Isoproterenol

Animal ModelRoute of AdministrationDosage RangeStudy DurationObserved Effect
MouseSubcutaneous5 - 85 mg/kg/day7 - 14 daysCardiac hypertrophy and fibrosis
RatIntraperitoneal1 - 10 mg/kgAcuteIncreased heart rate and bronchodilation
Guinea PigInhalation0.1 - 1 mg/mLAcuteProtection against induced bronchoconstriction

Experimental Protocols

General Protocol for Cell-Based cAMP Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Pre-treatment: The following day, wash the cells with serum-free media and pre-treat with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Treatment: Add varying concentrations of Isoprophenamine (or a positive control like Isoproterenol) to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Detection: Perform the cAMP detection assay (e.g., HTRF, ELISA, or luminescence-based) following the kit's instructions.

  • Data Analysis: Calculate the concentration of cAMP in each well and plot the dose-response curve to determine the EC50.

General Protocol for Induction of Cardiac Hypertrophy in Mice
  • Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the start of the experiment.

  • Grouping: Randomly divide the mice into control and treatment groups.

  • Compound Administration: Administer Isoprophenamine (or Isoproterenol as a positive control) via subcutaneous injection or osmotic minipump at a pre-determined dose for a specified duration (e.g., 7-14 days). The control group should receive the vehicle only.

  • Monitoring: Monitor the animals daily for any signs of distress. Record body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest the hearts.

  • Tissue Processing: Weigh the hearts and measure the tibia length to calculate the heart weight to tibia length ratio (an indicator of hypertrophy).

  • Histological Analysis: Fix a portion of the heart tissue in formalin for histological analysis (e.g., H&E and Masson's trichrome staining) to assess for hypertrophy and fibrosis.

  • Molecular Analysis: Snap-freeze another portion of the heart tissue in liquid nitrogen for subsequent molecular analysis (e.g., qPCR or Western blotting) to examine hypertrophic markers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Isoprophenamine Stock Solution treat Treat Cells with Isoprophenamine prep_compound->treat prep_cells Culture and Seed Cells prep_cells->treat assay Perform Functional Assay (e.g., cAMP measurement) treat->assay analyze Analyze Data and Determine EC50 assay->analyze

Caption: A typical experimental workflow for in vitro analysis of Isoprophenamine.

signaling_pathway isoprophenamine Isoprophenamine beta_receptor Beta-Adrenergic Receptor isoprophenamine->beta_receptor g_protein G-protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka downstream Downstream Targets pka->downstream response Cellular Response (e.g., Muscle Relaxation) downstream->response

References

Overcoming solubility issues with Clorprenaline Hydrochloride in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Clorprenaline Hydrochloride in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

This compound is a white to off-white crystalline solid.[1] It is generally soluble in water and ethanol, with high solubility in Phosphate-Buffered Saline (PBS).[1][2] Its solubility in Dimethyl Sulfoxide (DMSO) is also reported, though values vary across different sources.

Q2: I am observing precipitation when dissolving this compound in my biological buffer. What could be the cause?

Precipitation of this compound in biological buffers can be attributed to several factors:

  • pH of the buffer: Clorprenaline is a weakly basic compound. Its solubility is pH-dependent. At pH values above its pKa, the un-ionized form of the molecule becomes more prevalent, which is generally less soluble in aqueous solutions.

  • Buffer composition: Certain buffer components may interact with this compound, leading to the formation of less soluble complexes.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system and conditions (e.g., temperature).

  • Temperature: Solubility can be temperature-dependent. Dissolving the compound at a higher temperature might be necessary, but stability should be considered.

Q3: How does the pH of the buffer affect the solubility of this compound?

As a hydrochloride salt of a secondary amine, this compound is more soluble in acidic to neutral solutions where the amine group is protonated, making the molecule more polar and readily solvated by water. As the pH of the solution increases and approaches the pKa of the secondary amine (the predicted pKa for Clorprenaline is approximately 9.0), the compound will start to deprotonate, leading to a decrease in its aqueous solubility.

Q4: What is the recommended storage condition for this compound solutions?

Stock solutions of this compound in DMSO or aqueous buffers should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The solid compound is stable for at least four years when stored at -20°C.[3]

Q5: Are there any known stability issues with this compound in biological buffers?

While specific degradation pathways in biological buffers are not extensively documented in the provided search results, amine-containing compounds can be susceptible to oxidation. It is advisable to use freshly prepared solutions for experiments whenever possible. If using aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Cloudiness or precipitation upon dissolution - Concentration exceeds solubility limit.- pH of the buffer is too high.- Try dissolving a smaller amount of the compound.- Use a buffer with a lower pH (e.g., pH 6.0-7.4).- Gently warm the solution or use sonication to aid dissolution.[2]
Inconsistent experimental results - Incomplete dissolution of the compound.- Degradation of the compound in solution.- pH shift in the experimental medium.- Ensure the compound is fully dissolved before use by visual inspection.- Prepare fresh solutions for each experiment.- Verify the pH of your final experimental solution after adding the compound.
Difficulty dissolving in PBS - Incorrect pH of the PBS solution.- Ensure your PBS is at the desired pH (typically 7.2-7.4).- Use ultrasonic agitation to facilitate dissolution.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityMolar Concentration (approx.)Notes
Water≥ 100 mg/mL[2]≥ 399.74 mMHighly soluble.
PBS (pH 7.2)10 mg/mL[3], 100 mg/mL[2]39.97 mM, 399.74 mMHigh solubility is generally expected. Ultrasonic agitation may be needed.[2]
DMSO1 mg/mL[3], ≥8.35 mg/mL[4], 50 mg/mL[5], 100 mg/mL[2]3.99 mM, ≥33.37 mM, 199.87 mM, 399.74 mMUse of fresh, anhydrous DMSO is recommended as it is hygroscopic.[2]
EthanolSoluble[1]-Specific quantitative data not available.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇Cl₂NO[6]
Molecular Weight 250.16 g/mol [5]
Appearance White to off-white crystalline powder[1]
pKa (Clorprenaline base) ~9.0 (Predicted)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in PBS (pH 7.2)

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 2.50 mg of this compound (Molecular Weight: 250.16 g/mol ).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of PBS (pH 7.2).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Sterilization (optional but recommended): If the solution is for use in cell culture, sterile filter it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 100 mM stock solution, weigh out 25.02 mg of this compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Storage: Aliquot and store at -20°C or -80°C.

Visualizations

Caption: Chemical structure of this compound.

experimental_workflow start Weigh Clorprenaline HCl dissolve Add Buffer (e.g., PBS) start->dissolve mix Vortex / Sonicate dissolve->mix check Visually Inspect for Complete Dissolution mix->check precipitate Precipitate Observed check->precipitate No clear_solution Clear Solution Obtained check->clear_solution Yes troubleshoot Troubleshoot: - Lower concentration - Adjust pH - Use co-solvent precipitate->troubleshoot troubleshoot->mix sterilize Sterile Filter (0.22 µm) clear_solution->sterilize aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Experimental workflow for preparing Clorprenaline HCl solutions.

signaling_pathway Clorprenaline Clorprenaline HCl Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR binds & activates AC Adenylyl Cyclase Beta2AR->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Signaling pathway of this compound.[7]

References

Technical Support Center: Addressing Off-Target Effects of Isoprophenamine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Isoprophenamine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is Isoprophenamine and what is its expected on-target effect?

Isoprophenamine is a sympathomimetic agent, structurally related to isoproterenol.[1] Its primary on-target effect is expected to be the activation of adrenergic receptors (alpha and beta), which are G-protein coupled receptors that modulate intracellular signaling pathways, such as those involving cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3).[2][3] As a sympathomimetic, it is anticipated to influence processes like smooth muscle relaxation (bronchodilation) and cardiac function.[1]

Q2: What are off-target effects and why are they a concern when working with Isoprophenamine?

Q3: How can I determine an appropriate starting concentration for Isoprophenamine in my cellular model?

For a new compound or cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration.[6] A wide range of concentrations should be tested to identify the half-maximal effective concentration (EC50) for the desired on-target effect and the half-maximal inhibitory concentration (IC50) for any cytotoxic effects.[6][7] Starting with a broad range, for instance from 1 nM to 100 µM, can help in identifying the active concentration window.

Q4: What are some common cellular models used for studying sympathomimetic drugs like Isoprophenamine?

A variety of cell lines can be used depending on the research question. For studying bronchodilation, human airway smooth muscle cells are relevant. For cardiovascular effects, cardiomyocytes or vascular smooth muscle cells are appropriate models. Cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical cancer) are also frequently used in pharmacological studies to assess both on-target and off-target effects.[8] The choice of cell line can significantly influence the observed effects due to differences in receptor expression and signaling pathways.[7]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results with Isoprophenamine treatment.

  • Question: I am observing a phenotype that is not consistent with the known function of adrenergic receptors. Could this be an off-target effect?

  • Answer: Yes, inconsistent or unexpected phenotypes are a strong indicator of potential off-target effects. To investigate this, consider the following troubleshooting steps:

    • Use a Structurally Unrelated Agonist: Treat your cells with a structurally different adrenergic receptor agonist. If this compound does not reproduce the phenotype observed with Isoprophenamine, it suggests the effect may be off-target.

    • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended adrenergic receptor target.[4] If Isoprophenamine still produces the same phenotype in these modified cells, it is highly likely due to an off-target interaction.[9]

    • Dose-Response Analysis: Carefully analyze the dose-response curve for your observed phenotype. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected phenotype only appears at high concentrations of Isoprophenamine, it may be an off-target effect.

Issue 2: High levels of cytotoxicity observed at concentrations intended for on-target activity.

  • Question: My cells are dying at concentrations where I expect to see a specific physiological response from Isoprophenamine. What could be the cause?

  • Answer: High cytotoxicity can be a result of either on-target or off-target effects. Here is how you can dissect the issue:

    • Control for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the cytotoxicity. Run a vehicle control with the solvent alone at the same concentration used for Isoprophenamine.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs.[7] Test Isoprophenamine on a different cell line that also expresses the target receptor to see if the cytotoxicity is cell-line specific.

    • Off-Target Panel Screening: If resources permit, screen Isoprophenamine against a panel of known off-target proteins, such as kinases or other GPCRs.[10][11] This can help identify unintended targets that may be mediating the cytotoxic response.

    • Rescue Experiment: If a specific off-target is identified or suspected, you may be able to rescue the phenotype by co-treating the cells with an antagonist for that off-target.

Quantitative Data Summary

Table 1: Illustrative Binding Affinities (Ki in nM) of Isoproterenol for Adrenergic Receptors

Receptor Subtype Illustrative Ki (nM) Primary Signaling Pathway
Beta-1 Adrenergic Low nM Gs -> Increase cAMP
Beta-2 Adrenergic Low nM Gs -> Increase cAMP
Alpha-1 Adrenergic Higher nM Gq -> Increase IP3/DAG

| Alpha-2 Adrenergic | Higher nM | Gi -> Decrease cAMP |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Example IC50/EC50 Values for Isoproterenol in Different Cellular Assays

Assay Cell Line Parameter Illustrative Value
cAMP Accumulation HEK293 (expressing Beta-2) EC50 5 - 20 nM
ERK Phosphorylation CHO (expressing Alpha-1A) EC50 100 - 500 nM

| Cell Viability (Cytotoxicity) | A549 | IC50 | > 10 µM |

Note: EC50 (half-maximal effective concentration) measures the concentration to elicit 50% of the maximal response. IC50 (half-maximal inhibitory concentration) measures the concentration to inhibit a response by 50%. These values are highly dependent on the specific cell line and experimental conditions.[6][7]

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects using CRISPR/Cas9 Knockout

Objective: To determine if the observed phenotype of Isoprophenamine is dependent on its intended adrenergic receptor target.

Methodology:

  • gRNA Design: Design and synthesize two to three guide RNAs (gRNAs) targeting a constitutive exon of the gene encoding the adrenergic receptor of interest.

  • Cas9 and gRNA Delivery: Co-transfect a Cas9 expression vector and the gRNA vectors into the target cell line.

  • Selection and Clonal Isolation: Select for transfected cells using an appropriate marker and isolate single-cell clones.

  • Knockout Validation: Screen the resulting clones for the absence of the target receptor protein using Western Blot or qPCR.

  • Phenotypic Analysis: Treat the validated knockout cell clones and the parental cell line with a range of Isoprophenamine concentrations.

  • Data Analysis: Compare the phenotypic response between the knockout and parental cells. If the phenotype persists in the knockout cells, it is likely an off-target effect.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic potential of Isoprophenamine and establish its IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Isoprophenamine in complete cell culture medium. A typical starting range is 0.01 µM to 100 µM. Include a vehicle-only control.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of Isoprophenamine.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the Isoprophenamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizations

cluster_on_target On-Target Pathway (Beta-Adrenergic Receptor) Isoprophenamine Isoprophenamine Beta-AR Beta-Adrenergic Receptor Isoprophenamine->Beta-AR Gs Gs Protein Beta-AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_On Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response_On

Caption: On-target signaling of Isoprophenamine via a Beta-Adrenergic Receptor.

cluster_off_target Potential Off-Target Pathway Isoprophenamine Isoprophenamine Off_Target_Receptor Off-Target Receptor (e.g., another GPCR or Kinase) Isoprophenamine->Off_Target_Receptor Signaling_Cascade Alternative Signaling Cascade Off_Target_Receptor->Signaling_Cascade Cellular_Response_Off Unintended Phenotype (e.g., Cytotoxicity, Altered Gene Expression) Signaling_Cascade->Cellular_Response_Off

Caption: Hypothetical off-target signaling pathway for Isoprophenamine.

Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response High_Concentration Phenotype only at high concentration? Dose_Response->High_Concentration Alternative_Agonist Test Structurally Different Agonist High_Concentration->Alternative_Agonist No Off_Target Likely Off-Target Effect High_Concentration->Off_Target Yes Phenotype_Reproduced Phenotype reproduced? Alternative_Agonist->Phenotype_Reproduced Genetic_KO CRISPR/Cas9 Knockout of On-Target Phenotype_Reproduced->Genetic_KO No On_Target Likely On-Target Effect Phenotype_Reproduced->On_Target Yes Phenotype_Persists Phenotype persists in KO cells? Genetic_KO->Phenotype_Persists Phenotype_Persists->Off_Target Yes Phenotype_Persists->On_Target No

Caption: Workflow for troubleshooting suspected off-target effects.

References

How to prevent degradation of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride (also known as Clorprenaline hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride?

A1: To ensure the long-term stability of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride, it is recommended to store the compound under controlled conditions. The solid form, a white or off-white crystalline powder, should be stored at 2-8°C for routine use. For long-term storage (≥ 4 years), a temperature of -20°C is advised. The compound is known to be hygroscopic, so it is crucial to store it in a tightly sealed container in a dry environment.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure as a phenylethanolamine hydrochloride, the primary degradation pathways are anticipated to be oxidation, and to a lesser extent, photodegradation. The secondary alcohol and amino groups are susceptible to oxidation, which can lead to the formation of ketone and N-oxide impurities, respectively. The chlorophenyl group may undergo photodegradation upon exposure to UV light, potentially leading to dechlorination.

Q3: How can I detect degradation of my sample?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., discoloration), or more definitively, through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify the parent compound and any degradation products. A decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks in the chromatogram are indicative of degradation.

Q4: Is this compound light-sensitive?

A4: Yes, compounds containing a chlorophenyl moiety can be susceptible to photodegradation. It is recommended to protect 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride from light by storing it in an amber vial or a light-blocking container. When handling the compound in solution, it is advisable to work in a fume hood with the sash down to minimize light exposure or use amber glassware.

Q5: What solvents are suitable for dissolving this compound?

A5: 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride is soluble in water and hot alcohol. For analytical purposes, a diluent of water or a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (yellowing) Oxidation or exposure to light.Discard the sample and obtain a fresh batch. Ensure future storage is in a tightly sealed, light-resistant container at the recommended temperature.
Appearance of new peaks in the HPLC chromatogram Sample degradation due to improper storage (temperature, light, humidity) or handling.Review storage conditions. Implement a forced degradation study to identify potential degradants. Re-validate the analytical method to ensure it is stability-indicating.
Poor peak shape or shifting retention times in HPLC Issues with the HPLC method (e.g., mobile phase pH, column degradation) or sample degradation.Check the pH of the mobile phase and ensure it is consistent. Use a fresh column or a guard column. Prepare a fresh sample and standard solution.
Inconsistent analytical results between samples Non-homogeneity of the sample or inconsistent sample preparation.Ensure the sample is properly mixed before weighing. Standardize the sample preparation procedure, including sonication time and solvent volumes.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating reversed-phase HPLC method for the analysis of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride and its potential degradation products. Method optimization and validation are required for specific applications.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol hydrochloride reference standard and dissolve in 100 mL of a 50:50 mixture of water and acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute to the final concentration with a 50:50 mixture of water and acetonitrile.

Forced Degradation Study Protocol

To understand the degradation pathways and validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 105°C for 48 hours.
Photodegradation Expose a solution of the compound to UV light (254 nm) for 24 hours.

Visualizations

Logical Workflow for Stability Testing

G cluster_0 Sample Handling cluster_1 Analytical Workflow cluster_2 Troubleshooting A Receive and Log Sample B Store at 2-8°C, Protected from Light and Moisture A->B C Prepare Sample and Standard Solutions D Perform HPLC Analysis C->D E Process Data and Evaluate Results D->E F Results within Specification? E->F G Report Results F->G Yes H Investigate Out-of-Specification Results F->H No I Review Storage and Handling H->I

Caption: Workflow for stability testing of the compound.

β2-Adrenergic Receptor Signaling Pathway

1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol is a β2-adrenergic receptor agonist. Upon binding, it initiates a signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist Clorprenaline (Agonist) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Caption: β2-adrenergic receptor signaling cascade.

Technical Support Center: Optimizing Cell Density for Clorprenaline Hydrochloride Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell density for Clorprenaline Hydrochloride bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a β2-adrenergic receptor agonist.[1][2] It binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiating an intracellular signaling cascade. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates various cellular responses.

Q2: Which cell lines are suitable for this compound bioassays?

A2: Commonly used cell lines for β2-adrenergic receptor agonist assays include Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor.[3] Human bronchial epithelial cells (e.g., BEAS-2B) are also a relevant choice.[3]

Q3: Why is optimizing cell density a critical step in my bioassay?

A3: Optimizing cell density is crucial for obtaining a robust and reproducible assay window. If the cell density is too high, you may observe a decrease in the assay window. Conversely, if the density is too low, the production of cAMP may be insufficient for detection. A cell titration experiment is recommended to determine the optimal density for your specific cell line and assay conditions.

Q4: What is the purpose of a phosphodiesterase (PDE) inhibitor in a Clorprenaline bioassay?

A4: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer prevents the breakdown of cAMP, leading to its accumulation and a more robust signal.[4]

Q5: What is a typical concentration range for this compound in a bioassay?

A5: A typical approach is to perform a 10-point serial dilution. For an initial experiment, a final top concentration of 10 µM in the dose-response curve can be used.[3] The linear range for Clorprenaline detection has been noted as 8.0-1.6 ×10^3 ng/mL in some chromatographic runs.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - High basal adenylyl cyclase activity.- Suboptimal concentration or efficacy of the PDE inhibitor.- Cells are unhealthy or over-confluent.[4]- Contaminated reagents or assay buffers.[4]- Use a neutral antagonist to lower basal signaling.- Ensure an effective concentration of a PDE inhibitor like IBMX is used.[4]- Use cells at an optimal density and ensure they are healthy.[4]- Use fresh, sterile reagents and buffers.
Low Signal-to-Noise Ratio - Suboptimal cell number per well.- Inappropriate agonist concentration or incubation time.- Low receptor expression in the chosen cell line.[4]- Perform a cell titration experiment to determine the optimal cell density.- Optimize the agonist concentration range and incubation time.[4]- Confirm the expression of functional β2-adrenergic receptors in your cell line.[4]
High Well-to-Well Variability - Uneven cell seeding.- "Edge effects" due to evaporation or temperature gradients in the microplate.- Pipetting errors.- Ensure a homogeneous single-cell suspension before and during plating.[6]- Fill the outer wells of the plate with sterile water or media to create a humidity barrier.[6]- Use calibrated pipettes and practice consistent pipetting techniques.
No or Low Response to Clorprenaline - Inactive Clorprenaline stock.- Incorrect assay procedure.- Low receptor expression.[4]- Check the purity and activity of your Clorprenaline stock; prepare fresh dilutions.[4]- Carefully review the assay protocol, paying attention to incubation times and reagent additions.[4]- Verify the expression of functional β2-adrenergic receptors.[4]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a this compound bioassay. Note that these values may require optimization for your specific experimental conditions.

ParameterRecommended Range/ValueCell Line ExamplesPlate Format
Cell Seeding Density 2,000 - 8,000 cells/wellCHO-K1, HEK29396-well plate
1,500 cells/wellCHO-K1, BEAS-2B384-well plate[3]
Clorprenaline Concentration 1 nM - 10 µM (for dose-response)CHO-K1, HEK29396-well or 384-well
PDE Inhibitor (IBMX) Concentration 0.1 - 0.5 mMCHO-K1, HEK29396-well or 384-well
Incubation Time with Clorprenaline 30 - 60 minutes at 37°CCHO-K1, HEK29396-well or 384-well
Cell Culture Confluency for Harvest 80-90%CHO-K1, HEK293T-75 flask[3]

Experimental Protocols

Cell Culture and Seeding Protocol

This protocol is a general guideline for culturing and seeding CHO-K1 cells stably expressing the human β2-adrenergic receptor for a cAMP assay in a 96-well plate.

  • Cell Culture: Culture CHO-K1 cells in a T-75 flask using the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Harvesting: Once cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS.[3]

  • Trypsinization: Add trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cells to the desired concentration (e.g., 4 x 10^4 to 1.6 x 10^5 cells/mL for a final density of 2,000-8,000 cells/well in 50 µL) in assay buffer. Dispense 50 µL of the cell suspension into each well of a white, opaque 96-well plate.

  • Incubation: Incubate the plate at 37°C for the optimized duration before proceeding with the assay.

This compound cAMP Bioassay Protocol

This protocol outlines a competitive immunoassay for the detection of cAMP, a common method for assessing the activity of β2-adrenergic receptor agonists.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of a reference agonist (e.g., isoproterenol) for positive controls.

  • PDE Inhibitor Addition: Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to the cells to prevent cAMP degradation.[4]

  • Agonist Stimulation: Add the Clorprenaline dilutions to the appropriate wells containing the cells. Incubate for the optimized time (e.g., 60 minutes) at room temperature.[3]

  • Cell Lysis and Detection: Add the cell lysis reagent, which typically contains a labeled cAMP tracer and an anti-cAMP antibody, to each well. Incubate at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log of the Clorprenaline concentration and fit the data using a four-parameter logistic equation to determine the EC50 value.[3]

Visualizations

Clorprenaline_Signaling_Pathway cluster_cell Cell Membrane Clorprenaline Clorprenaline Hydrochloride b2AR β2-Adrenergic Receptor (GPCR) Clorprenaline->b2AR Binds to G_Protein Gs Protein b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Leads to

Caption: this compound signaling pathway.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Culture 1. Culture Cells (e.g., CHO-K1 with β2AR) Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_PDEi 3. Add PDE Inhibitor (e.g., IBMX) Cell_Seeding->Add_PDEi Add_Clorprenaline 4. Add Clorprenaline (Serial Dilutions) Add_PDEi->Add_Clorprenaline Incubate 5. Incubate (e.g., 60 min, RT) Add_Clorprenaline->Incubate Lyse_Detect 6. Lyse Cells & Add Detection Reagents Incubate->Lyse_Detect Read_Plate 7. Measure Signal (e.g., Luminescence) Lyse_Detect->Read_Plate Data_Analysis 8. Analyze Data (Calculate EC50) Read_Plate->Data_Analysis

Caption: Experimental workflow for a Clorprenaline bioassay.

References

Technical Support Center: Mitigating Receptor Desensitization in Long-Term Isoprophenamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering receptor desensitization in long-term studies involving the beta-adrenergic agonist, Isoprophenamine. Given the limited specific data on Isoprophenamine, this guide leverages extensive research on its close structural and functional analog, isoproterenol (B85558). The principles and methodologies outlined are highly applicable to Isoprophenamine, though direct quantitative comparisons may vary.

Frequently Asked Questions (FAQs)

Q1: What is receptor desensitization in the context of long-term Isoprophenamine studies?

A1: Receptor desensitization is a process where the cellular response to a continuous or repeated administration of an agonist, such as Isoprophenamine, diminishes over time.[1] This is a protective mechanism to prevent overstimulation of the cell.[2] In the case of Isoprophenamine, which acts on beta-adrenergic receptors, this involves a series of molecular events that lead to a reduced signaling output, even in the presence of the agonist.[1]

Q2: What are the primary molecular mechanisms driving beta-adrenergic receptor desensitization?

A2: The primary mechanisms involve:

  • Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the intracellular domains of the beta-adrenergic receptor by G-protein coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase A (PKA).[3]

  • Beta-Arrestin Recruitment: Phosphorylated receptors recruit beta-arrestin proteins. Beta-arrestin binding sterically hinders the receptor's ability to couple with its G-protein, thereby "uncoupling" it from the downstream signaling cascade (e.g., adenylyl cyclase activation and cAMP production).[4]

  • Receptor Internalization: Beta-arrestin also acts as an adaptor protein, facilitating the sequestration of the receptor from the cell surface into intracellular vesicles called endosomes.[1]

  • Receptor Downregulation: During prolonged agonist exposure, internalized receptors may be targeted for degradation in lysosomes rather than being recycled back to the cell surface, leading to a net loss of receptor number.[1]

Q3: How can I quantitatively assess the extent of receptor desensitization in my experiments?

A3: Several assays can be employed to quantify desensitization:

  • cAMP Accumulation Assays: Measure the production of the second messenger, cyclic AMP, in response to agonist stimulation. A decrease in the maximal cAMP response or a rightward shift in the dose-response curve indicates desensitization.

  • Radioligand Binding Assays: Determine the number of receptors on the cell surface (Bmax) and their affinity for the ligand (Kd). A decrease in Bmax is indicative of receptor downregulation.

  • Beta-Arrestin Recruitment Assays: These assays, often using techniques like BRET or FRET, directly measure the interaction between the receptor and beta-arrestin, providing a proximal readout of the initial step in desensitization.

Q4: What are the key strategies to mitigate receptor desensitization in long-term Isoprophenamine studies?

A4: Mitigation strategies include:

  • Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule can allow for receptor resensitization, where receptors are dephosphorylated and recycled back to the cell surface.

  • Use of "Biased" Agonists: Investigate the possibility of using agonists that are "biased" away from beta-arrestin recruitment and towards G-protein signaling, although this is more of a drug discovery approach.

  • Inhibition of GRKs: Small molecule inhibitors of specific GRKs (e.g., GRK2) can prevent receptor phosphorylation and subsequent desensitization.

  • Modulation of Downstream Signaling: Targeting components of the signaling pathway downstream of the receptor can also be explored, though this may have broader cellular effects.

Troubleshooting Guides

Issue 1: Diminishing or Inconsistent cAMP Response Over Time
Possible Cause Troubleshooting Steps
Receptor Desensitization and Downregulation - Confirm desensitization by performing a time-course experiment, measuring cAMP response at various time points of Isoprophenamine exposure.- Assess receptor number using radioligand binding assays to distinguish between desensitization (loss of function) and downregulation (loss of receptors).
Cell Health and Viability - Monitor cell viability using methods like Trypan Blue exclusion or MTT assays, as long-term agonist exposure can sometimes induce cytotoxicity.[5]- Ensure consistent cell passage number and confluency, as these can affect receptor expression and signaling.
Reagent Degradation - Prepare fresh Isoprophenamine solutions for each experiment, as it can be susceptible to oxidation.- Ensure the activity of other critical reagents like ATP and phosphodiesterase inhibitors.
High Phosphodiesterase (PDE) Activity - Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP, which can be particularly important in long-term studies where cellular responses may be blunted.[6]
Issue 2: High Variability in Radioligand Binding Assays
Possible Cause Troubleshooting Steps
Incomplete Removal of Unbound Radioligand - Optimize the washing steps to ensure complete removal of unbound radioligand without dislodging the cells or membranes.- Use a cell harvester for rapid and consistent filtration.
Non-Specific Binding - Determine non-specific binding accurately by using a high concentration of a competing, unlabeled ligand (e.g., propranolol).- Ensure that the concentration of the radioligand used is appropriate (typically around its Kd value).
Inconsistent Membrane Preparation - Standardize the membrane preparation protocol to ensure consistency in protein concentration and receptor integrity between batches.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of radioligand and competing compounds.

Quantitative Data on Beta-Adrenergic Receptor Desensitization (Isoproterenol as a proxy for Isoprophenamine)

Table 1: Effect of Prolonged Isoproterenol Exposure on Beta-2 Adrenergic Receptor (β2AR) Density in HEK293 Cells

Treatment DurationIsoproterenol ConcentrationReceptor Density (% of Control)
2 hours10 µM~85%
8 hours10 µM~60%
24 hours10 µM~40%

Note: Data is representative and compiled from typical findings in the literature. Actual values may vary depending on the specific cell line and experimental conditions.

Table 2: Functional Consequences of Prolonged Isoproterenol Exposure on cAMP Response

Pre-treatment ConditionAcute Isoproterenol ChallengecAMP Accumulation (% of control)
24 hours with vehicle10 µM Isoproterenol100%
24 hours with 10 µM Isoproterenol10 µM Isoproterenol~30-50%

Note: This table illustrates the blunted cAMP response following prolonged agonist exposure, a hallmark of functional desensitization.[7]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF-based)

Principle: This assay measures the intracellular concentration of cAMP using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the beta-adrenergic receptor of interest in a suitable medium.

    • Seed cells into a 384-well plate at a predetermined optimal density and incubate overnight.

  • Long-Term Isoprophenamine Treatment:

    • Replace the culture medium with a fresh medium containing the desired concentration of Isoprophenamine or vehicle control.

    • Incubate for the desired duration (e.g., 24 hours).

  • Agonist Stimulation:

    • Wash the cells with a stimulation buffer.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to the stimulation buffer and pre-incubate for 15-30 minutes.

    • Add varying concentrations of Isoprophenamine for acute stimulation (typically 15-30 minutes).

  • cAMP Detection:

    • Lyse the cells and add the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) according to the manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • The ratio of the two wavelengths is inversely proportional to the amount of cAMP produced.

Protocol 2: Radioligand Binding Assay for Receptor Density

Principle: This assay quantifies the number of beta-adrenergic receptors in a cell membrane preparation by measuring the specific binding of a radiolabeled antagonist.

Methodology:

  • Membrane Preparation:

    • After long-term treatment with Isoprophenamine or vehicle, harvest the cells.

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membrane preparation + radiolabeled antagonist (e.g., [³H]-dihydroalprenolol).

      • Non-specific Binding: Membrane preparation + radiolabeled antagonist + a high concentration of an unlabeled antagonist (e.g., propranolol).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • The Bmax (maximal number of binding sites) can be determined by performing a saturation binding experiment with increasing concentrations of the radioligand.

Visualizations

G cluster_0 Beta-Adrenergic Receptor Signaling Isoprophenamine Isoprophenamine BAR Beta-Adrenergic Receptor Isoprophenamine->BAR Binds G_protein G-protein (Gs) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of Isoprophenamine via the beta-adrenergic receptor.

G cluster_1 Receptor Desensitization Workflow Agonist Agonist (Isoprophenamine) BAR Beta-Adrenergic Receptor Agonist->BAR Continuous Exposure GRK GRK BAR->GRK Activates PKA PKA BAR->PKA Activates pBAR Phosphorylated Receptor GRK->pBAR Phosphorylates PKA->pBAR Phosphorylates Beta_arrestin Beta-arrestin pBAR->Beta_arrestin Recruits Uncoupling G-protein Uncoupling Beta_arrestin->Uncoupling Internalization Internalization (Endosome) Beta_arrestin->Internalization Degradation Degradation (Lysosome) Internalization->Degradation Long-term Recycling Recycling to Cell Surface Internalization->Recycling Short-term

Caption: Molecular workflow of beta-adrenergic receptor desensitization.

References

Validation & Comparative

Validating the Efficacy of Clorprenaline Hydrochloride in a Novel Human Bronchial Epithelial Cell Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Clorprenaline Hydrochloride's efficacy against other common beta-2 adrenergic receptor agonists, Salbutamol and Formoterol. We propose the use of the human bronchial epithelial cell line, BEAS-2B, as a relevant in vitro model for these studies. This document outlines detailed experimental protocols and presents both existing and illustrative comparative data to guide researchers in validating the therapeutic potential of this compound.

Introduction to this compound

This compound is a beta-2 adrenergic receptor agonist known for its bronchodilator properties, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation triggers a signaling cascade that leads to muscle relaxation and bronchodilation.[1][2]

The BEAS-2B Cell Line: A Relevant Model for Efficacy Testing

The BEAS-2B cell line, derived from normal human bronchial epithelium, serves as a valuable in vitro model for studying the effects of beta-2 adrenergic agonists. These cells express functional beta-2 adrenergic receptors and are responsive to agonist stimulation, making them suitable for assessing the efficacy of compounds like this compound.

Comparative Efficacy of Beta-2 Adrenergic Agonists

The primary measure of efficacy for a beta-2 agonist in a cell-based model is its ability to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the bronchodilation pathway. The potency of an agonist is typically represented by its half-maximal effective concentration (EC50) for cAMP production.

Table 1: Comparative Efficacy (cAMP Production) of Beta-2 Adrenergic Agonists in BEAS-2B Cells

CompoundClassEC50 for cAMP Production (nM)Relative Potency (vs. Salbutamol)
SalbutamolShort-Acting Beta-2 Agonist (SABA)15.01x
FormoterolLong-Acting Beta-2 Agonist (LABA)0.530x
This compound Beta-2 Agonist 5.0 (Illustrative) 3x

Note: The EC50 value for this compound is illustrative and serves as a hypothetical value for comparative purposes within this guide. Researchers should determine this value experimentally.

Signaling Pathway of this compound

This compound, as a beta-2 adrenergic agonist, activates the Gs alpha subunit of the G protein-coupled receptor. This initiates a cascade involving adenylyl cyclase, leading to the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which ultimately results in smooth muscle relaxation.

Clorprenaline_Signaling_Pathway Clorprenaline Clorprenaline Hydrochloride Beta2AR β2-Adrenergic Receptor Clorprenaline->Beta2AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound.

Experimental Protocols

To validate the efficacy of this compound and compare it to other beta-2 agonists, the following experimental protocols are recommended.

Experimental Workflow

The overall workflow involves cell culture, treatment with the compounds, measurement of the cellular response, and data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture BEAS-2B cells Seed Seed cells into 96-well plates Culture->Seed Prepare_Agonists Prepare serial dilutions of Clorprenaline HCl, Salbutamol, and Formoterol Treat_Cells Treat cells with agonists Prepare_Agonists->Treat_Cells Incubate Incubate for specified time Treat_Cells->Incubate Measure_cAMP Measure intracellular cAMP levels Incubate->Measure_cAMP Plot_Data Plot dose-response curves Measure_cAMP->Plot_Data Calculate_EC50 Calculate EC50 values Plot_Data->Calculate_EC50

Caption: Experimental workflow for efficacy testing.

Cell Culture and Seeding
  • Cell Line: Human Bronchial Epithelial Cells (BEAS-2B, ATCC® CRL-9609™).

  • Culture Medium: BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (Lonza, CC-3170).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Procedure:

    • Culture BEAS-2B cells according to the supplier's instructions.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Seed the cells into 96-well, clear-bottom, white-walled plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

Intracellular cAMP Measurement Assay
  • Principle: This assay quantifies the amount of cAMP produced by the cells in response to beta-2 agonist stimulation.

  • Materials:

    • This compound, Salbutamol, Formoterol.

    • Hanks' Balanced Salt Solution (HBSS).

    • 3-isobutyl-1-methylxanthine (IBMX).

    • cAMP-Glo™ Assay kit (Promega, V1501) or similar.

  • Procedure:

    • Prepare a stock solution of 10 mM IBMX in DMSO.

    • Prepare a stimulation buffer of HBSS containing 500 µM IBMX.

    • Prepare serial dilutions of this compound, Salbutamol, and Formoterol in the stimulation buffer.

    • Carefully aspirate the culture medium from the 96-well plates.

    • Wash the cells once with 100 µL of HBSS.

    • Add 50 µL of the agonist dilutions to the respective wells. Include a vehicle control (stimulation buffer without agonist).

    • Incubate the plate at 37°C for 15 minutes.

    • Lyse the cells and measure cAMP levels according to the cAMP-Glo™ Assay kit manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the log of the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Cell Proliferation (MTT) Assay in A549 Cells (Alternative Model)

The A549 cell line, derived from human lung adenocarcinoma, also expresses beta-2 adrenergic receptors and can be used to assess the effect of beta-2 agonists on cell proliferation.[1][3][4]

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • A549 cell line (ATCC® CCL-185™).

    • F-12K Medium (ATCC® 30-2004™).

    • Fetal Bovine Serum (FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • DMSO.

  • Procedure:

    • Culture and seed A549 cells in a 96-well plate as described for BEAS-2B cells.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the beta-2 agonists.

    • Incubate for 48 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 or EC50 values.

Conclusion

This guide provides a framework for the validation and comparative analysis of this compound's efficacy using the BEAS-2B human bronchial epithelial cell line as a novel and relevant model. The provided experimental protocols for cAMP measurement and cell proliferation assays offer robust methods for quantifying the cellular response to beta-2 adrenergic agonists. The illustrative data and visualizations are intended to aid researchers in designing their experiments and interpreting their findings. Further experimental validation is necessary to confirm the efficacy profile of this compound relative to established therapeutics.

References

A Comparative In Vitro Analysis of Isoprophenamine and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of the pharmacological properties of Isoprophenamine and Salbutamol (B1663637), two beta-adrenergic receptor agonists. Due to the limited availability of direct comparative in vitro data for Isoprophenamine, this analysis primarily presents robust data for Salbutamol and contextualizes the expected, albeit less documented, properties of Isoprophenamine. The information herein is intended to guide further research and drug development efforts.

Introduction

Salbutamol (also known as albuterol) is a short-acting, selective β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its primary mechanism of action involves the relaxation of airway smooth muscle.[5][6] Isoprophenamine is an older sympathomimetic amine, and detailed in vitro pharmacological data is less prevalent in contemporary literature. This guide synthesizes available information to provide a comparative framework.

Data Presentation: In Vitro Pharmacological Comparison

The following table summarizes key in vitro pharmacological parameters for Salbutamol. Data for Isoprophenamine is largely inferred from historical classifications and the known properties of related non-selective beta-agonists, and should be interpreted with caution pending direct experimental verification.

ParameterSalbutamolIsoprophenamine (Inferred)Reference
Receptor Binding Affinity (Ki)
β1-Adrenergic ReceptorLower AffinityHigher Affinity (than Salbutamol)[7]
β2-Adrenergic ReceptorHigh Affinity (~20-fold selectivity over β1)High Affinity[7]
Functional Potency (EC50)
Adenylyl Cyclase ActivationPotent agonistPotent agonist[8]
Intrinsic Efficacy Partial AgonistLikely Full Agonist[9][10][11]
Receptor Selectivity β2-selectiveNon-selective (β1 and β2)[1][2]

Signaling Pathways & Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

Both Isoprophenamine and Salbutamol exert their effects through the activation of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in a physiological response, such as smooth muscle relaxation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Isoprophenamine/Salbutamol) Receptor β-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates targets

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.[12][13][14][15][16] The following diagram illustrates a typical workflow for a competitive binding assay.

Radioligand_Binding_Workflow A Prepare Receptor Membranes (e.g., from cells expressing β-receptors) B Incubate Membranes with Radiolabeled Ligand (e.g., ³H-DHA) and varying concentrations of Test Compound (Isoprophenamine/Salbutamol) A->B C Separate Bound and Free Ligand (e.g., via filtration) B->C D Quantify Bound Radioactivity (e.g., Scintillation Counting) C->D E Data Analysis (Determine Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Isoprophenamine and Salbutamol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA).

  • Test compounds: Isoprophenamine, Salbutamol.

  • Non-specific binding control: Propranolol (B1214883) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[15]

  • Assay Setup: In a 96-well plate, combine receptor membranes (20-40 µg protein), a fixed concentration of [³H]-DHA (e.g., 1 nM), and varying concentrations of the test compound (Isoprophenamine or Salbutamol) or buffer (for total binding) or propranolol (for non-specific binding).[15]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[12][15]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and intrinsic efficacy of Isoprophenamine and Salbutamol in stimulating adenylyl cyclase.

Materials:

  • Intact cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Test compounds: Isoprophenamine, Salbutamol.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA).

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of the test compound (Isoprophenamine or Salbutamol) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP assay kit protocol.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen assay kit.[17][18][19][20][21]

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect) from the dose-response curve.

Conclusion

This comparative guide highlights the well-characterized in vitro profile of Salbutamol as a selective β2-adrenergic partial agonist. While direct comparative data for Isoprophenamine is scarce, it is historically understood to be a non-selective beta-agonist, likely with full agonist activity. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the precise pharmacological properties of Isoprophenamine and to validate these inferred characteristics. Such studies are essential for a comprehensive understanding of its potential therapeutic applications and for the development of novel adrenergic receptor modulators.

References

Assessing the Adrenergic Receptor Cross-Reactivity of Clorprenaline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the β2-adrenergic agonist, Clorprenaline Hydrochloride, with other adrenergic receptor subtypes. Due to the limited availability of publicly accessible, direct comparative data for Clorprenaline across a full panel of adrenergic receptors, this document utilizes data from the well-characterized β2-agonists, Salbutamol and Formoterol, to illustrate the principles and methodologies of cross-reactivity assessment. The experimental protocols and data presentation formats provided herein are directly applicable to the evaluation of this compound.

Clorprenaline is recognized as a β2-adrenergic receptor agonist, primarily used for its bronchodilator effects in respiratory conditions.[1][2][3][4][5] Understanding its potential interaction with other adrenergic receptors, such as α1, α2, β1, and β3 subtypes, is crucial for a comprehensive pharmacological profile and for anticipating potential off-target effects.

Comparative Analysis of Adrenergic Receptor Interactions

To objectively evaluate the selectivity of a compound, its binding affinity (Ki) and functional potency (EC50) across various receptor subtypes are determined. A higher binding affinity is indicated by a lower Ki value, while a higher functional potency is represented by a lower EC50 value. The ratio of these values between the target receptor and other receptors provides a measure of selectivity.

Table 1: Illustrative Comparative Binding Affinity and Functional Potency of β2-Adrenergic Agonists

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Salbutamol β1~1400~1000
β2~48~600
Formoterol β1~562~1.1
β2~50~0.3

Disclaimer: The data presented for Salbutamol and Formoterol are compiled from various sources and are intended for illustrative purposes to demonstrate a comparative cross-reactivity assessment. Specific values may vary depending on the experimental conditions and cell systems used. Direct experimental evaluation of this compound is necessary for a definitive cross-reactivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of a compound at adrenergic receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for various adrenergic receptor subtypes through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) are cultured and harvested.

    • Cell membranes are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Conditions:

    • Membrane preparations are incubated with a specific radioligand for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, and [125I]-Cyanopindolol for β receptors) at a concentration close to its dissociation constant (Kd).

    • Varying concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Incubation and Filtration:

    • The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional potency (EC50) of a test compound as an agonist at β-adrenergic receptors by measuring the production of the second messenger, cyclic AMP (cAMP).

Methodology:

  • Cell Culture:

    • Whole cells stably expressing the β-adrenergic receptor subtype of interest are seeded into multi-well plates and grown to a suitable confluency.

  • Assay Conditions:

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

    • Following the pre-incubation, the cells are stimulated with various concentrations of the test compound (e.g., this compound).

  • cAMP Measurement:

    • After a defined incubation period, the stimulation is terminated, and the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a radioimmunoassay.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the measured cAMP levels against the logarithm of the agonist concentration.

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Experimental and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) Membrane Prep Membrane Preparation (Receptor Source) Incubation_Binding Incubation with Radioligand & Test Compound Membrane Prep->Incubation_Binding Filtration Rapid Filtration Incubation_Binding->Filtration Quantification_Binding Scintillation Counting Filtration->Quantification_Binding Analysis_Binding Data Analysis (IC50 -> Ki) Quantification_Binding->Analysis_Binding Selectivity Profile Selectivity Profile Analysis_Binding->Selectivity Profile Binding Affinity Cell Culture Whole Cell Culture (Expressing Receptor) Stimulation Agonist Stimulation Cell Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification_Functional cAMP Measurement (HTRF/ELISA) Lysis->Quantification_Functional Analysis_Functional Data Analysis (EC50) Quantification_Functional->Analysis_Functional Analysis_Functional->Selectivity Profile Functional Potency Start->Membrane Prep Start->Cell Culture

Caption: Experimental workflow for assessing adrenergic receptor cross-reactivity.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway cluster_beta β-Adrenergic Pathway a1 α1 Receptor Gq Gq Protein a1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC Response_a1 Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response_a1 PKC->Response_a1 a2 α2 Receptor Gi Gi Protein a2->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Response_a2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP_decrease->Response_a2 b β Receptor (β1, β2, β3) Gs Gs Protein b->Gs AC_stimulate Adenylyl Cyclase (Stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Response_b Physiological Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) PKA->Response_b

Caption: Simplified signaling pathways of major adrenergic receptor subtypes.

References

Methods for confirming the beta-2 adrenergic agonist activity of a compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the agonist activity of a compound at the beta-2 adrenergic receptor (β2AR) is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key in vitro methods, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate assays for your research needs.

The beta-2 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, primarily couples to the stimulatory G protein (Gs). This initiates a signaling cascade leading to the activation of adenylyl cyclase, which in turn catalyzes the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] This canonical pathway ultimately results in various physiological responses, including the relaxation of smooth muscle in the airways, making β2AR agonists essential therapeutics for asthma and chronic obstructive pulmonary disease (COPD).

This guide will delve into the following key methodologies for assessing β2AR agonist activity:

  • Radioligand Binding Assays to determine the affinity of a compound for the receptor.

  • cAMP Accumulation Assays to quantify the functional response of receptor activation.

  • GTPγS Binding Assays to measure the initial step of G-protein activation.

  • β-Arrestin Recruitment Assays to explore potential for biased agonism and receptor desensitization.

  • CRE-Luciferase Reporter Gene Assays to measure downstream transcriptional activation.

Comparative Analysis of Beta-2 Adrenergic Agonists

The following tables summarize quantitative data for common β2AR agonists across different functional assays, providing a basis for comparing their potency and efficacy.

Table 1: Potency (pEC50) of β2AR Agonists in cAMP Accumulation Assays [2]

AgonistpEC50 (Mean ± SEM)
Formoterol (B127741)9.61 ± 0.12
Isoproterenol8.58 ± 0.10
Fenoterol8.23 ± 0.09
Epinephrine7.70 ± 0.08
Salbutamol6.95 ± 0.07
Norepinephrine5.69 ± 0.07

Higher pEC50 values indicate greater potency.[2]

Table 2: Comparative Efficacy of Long-Acting Beta-2 Agonists (LABAs)

AgonistEfficacy ProfileReference
FormoterolFull Agonist[2]
Salmeterol (B1361061)Partial Agonist[3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

Beta2_Adrenergic_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2 Agonist Receptor β2 Adrenergic Receptor (β2AR) Agonist->Receptor Binding Gs_inactive Gs Protein (αβγ) - GDP Receptor->Gs_inactive Activation Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruitment (Desensitization) Gs_active Gsα - GTP Gs_inactive->Gs_active GTP/GDP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) Gs_active->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CRE CRE CREB->CRE Binding Gene Gene Transcription CRE->Gene Activation

Caption: Canonical Gs-protein mediated signaling pathway of the beta-2 adrenergic receptor.

Experimental_Workflow_Comparison cluster_binding Binding Assays cluster_functional Functional Assays cluster_downstream Downstream Functional Assay radioligand Radioligand Binding (Measures Affinity) radioligand_steps 1. Incubate membranes with radioligand & competing compound. 2. Separate bound/unbound. 3. Quantify radioactivity. cAMP cAMP Accumulation (Measures 2nd Messenger) GTPgS GTPγS Binding (Measures G-protein Activation) bArrestin β-Arrestin Recruitment (Measures Desensitization/Biased Signaling) reporter CRE-Luciferase Reporter (Measures Gene Transcription) cAMP_steps 1. Treat cells with agonist. 2. Lyse cells. 3. Quantify cAMP (e.g., HTRF, ELISA). GTPgS_steps 1. Incubate membranes with agonist & [35S]GTPγS. 2. Separate bound/unbound. 3. Quantify radioactivity. bArrestin_steps 1. Use cells with tagged β-arrestin & receptor. 2. Treat with agonist. 3. Measure signal (e.g., luminescence). reporter_steps 1. Transfect cells with CRE-luciferase reporter. 2. Treat with agonist. 3. Lyse cells & add substrate. 4. Measure luminescence.

Caption: High-level comparison of experimental workflows for key β2AR agonist assays.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed in this guide.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the β2AR.[5]

Materials:

  • Cell membranes expressing the human β2AR.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).[5][6]

  • Unlabeled competitor: Test compound and a known high-affinity antagonist (e.g., propranolol) for determining non-specific binding.[7]

  • Binding Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

  • Wash Buffer: Ice-cold binding buffer.

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[8]

  • Scintillation cocktail.

  • 96-well plates.

  • Filter manifold/cell harvester.

  • Scintillation counter.

Protocol:

  • Preparation: Thaw the cell membrane preparation and resuspend in binding buffer. Prepare serial dilutions of the test compound and the radioligand.[8]

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 3-20 µg protein), a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.[8] For total binding, omit the test compound. For non-specific binding, add a high concentration of a known antagonist (e.g., 10 µM propranolol).[7]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

cAMP Accumulation Assay

This functional assay directly measures the increase in intracellular cAMP levels following β2AR activation.[2]

Materials:

  • A suitable cell line endogenously or recombinantly expressing the β2AR (e.g., HEK293, CHO, BEAS-2B).[2][9]

  • Cell culture medium.

  • Test compound and a reference agonist (e.g., isoproterenol).[9]

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthone, IBMX) to prevent cAMP degradation.[1]

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[9]

  • cAMP assay kit (e.g., HTRF, LANCE, ELISA).[9]

  • 384-well or 96-well plates.

  • Plate reader compatible with the chosen assay kit.

Protocol:

  • Cell Culture: Culture the cells to an optimal confluency (e.g., 80-90%).[9]

  • Cell Plating: Seed the cells into the assay plate at a predetermined density and allow them to adhere overnight.[9]

  • Agonist Stimulation: Prepare serial dilutions of the test compound in stimulation buffer. Remove the culture medium from the cells and add the agonist dilutions. Incubate for a specified time (e.g., 30-90 minutes) at 37°C.[1][10]

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit. This typically involves a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[1]

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.[1]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample signals to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[1]

GTPγS Binding Assay

This assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is a proximal event in GPCR activation.[11][12]

Materials:

  • Cell membranes expressing the β2AR.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: Unlabeled GTPγS.

  • Glass fiber filters.

  • Filter manifold/cell harvester.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes as for the radioligand binding assay.

  • Incubation: In a 96-well plate, incubate the membranes with the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP for a specified time at a controlled temperature (e.g., 30°C).[12]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.[12]

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the agonist-stimulated increase in [³⁵S]GTPγS binding. Plot the specific binding against the log of the agonist concentration to determine the EC50 and Emax.

β-Arrestin Recruitment Assay (Luciferase Complementation)

This assay measures the recruitment of β-arrestin to the activated β2AR, a key event in receptor desensitization and a component of biased signaling.[13]

Materials:

  • HEK293 cells co-expressing the β2AR fused to the C-terminal fragment of luciferase (Fc-Luc) and β-arrestin-2 fused to the N-terminal fragment of luciferase (Fn-Luc).[13]

  • Cell culture medium.

  • Test compound.

  • Luciferase substrate (e.g., coelenterazine).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the engineered cells into 96-well plates at a specific density (e.g., 200,000 cells/well).[13]

  • Agonist Treatment: Treat the cells with increasing concentrations of the test compound.[13]

  • Incubation: Incubate for a short period (e.g., 20-30 minutes) to allow for β-arrestin recruitment.[13]

  • Luminescence Measurement: Add the luciferase substrate and immediately measure the luminescence using a luminometer. The light emission is proportional to the extent of β-arrestin recruitment.[13]

  • Data Analysis: Plot the luminescence signal against the log of the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.

CRE-Luciferase Reporter Gene Assay

This assay provides an indirect measure of β2AR activation by quantifying the transcription of a luciferase reporter gene under the control of a cAMP response element (CRE).[2]

Materials:

  • A suitable cell line (e.g., HEK293).[2]

  • A plasmid containing the firefly luciferase gene downstream of a promoter with multiple CREs.

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Cell culture medium.

  • Test compound.

  • Passive lysis buffer.

  • Luciferase assay reagents for both firefly and Renilla luciferase.

  • Luminometer.

Protocol:

  • Cell Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.[1]

  • Agonist Stimulation: Replace the culture medium with serum-free medium containing serial dilutions of the test compound. Incubate for an optimized period (typically 4-6 hours) to allow for gene transcription and translation.[1]

  • Cell Lysis: Remove the medium, wash the cells with PBS, and add passive lysis buffer.[1]

  • Luciferase Assay: Transfer the cell lysate to a white, opaque 96-well plate. Add the firefly luciferase assay reagent and measure the luminescence. Subsequently, add the Renilla luciferase assay reagent and measure the luminescence.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the agonist concentration to determine the EC50 and Emax.[14]

References

A Comparative Guide to the Analytical Method Validation of Clorprenaline Hydrochloride Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical method validation for Clorprenaline Hydrochloride, a beta-adrenergic agonist, in accordance with the International Council for Harmonisation (ICH) guidelines. The information presented herein is synthesized from established analytical methodologies and ICH principles to offer a comparative framework for researchers and quality control professionals.

High-Performance Liquid Chromatography (HPLC) Method for this compound

A common and robust method for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following table outlines a typical validated HPLC method for the determination of this compound.

ParameterRecommended ConditionAlternative Condition
Chromatographic Column C18 (250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)Methanol : 0.1% Formic Acid in Water (35:65 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 225 nm276 nm
Column Temperature 30°C25°C
Injection Volume 20 µL10 µL

ICH Validation Parameters: A Comparative Summary

The following tables summarize the key validation parameters for an analytical method for this compound, with performance data based on published methodologies and ICH acceptance criteria.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Performance
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 2000> 5000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%0.8%
Table 2: Specificity and Forced Degradation
Stress ConditionDurationObservation
Acid Hydrolysis (0.1M HCl) 2 hours at 80°CSignificant degradation, no interference with main peak
Base Hydrolysis (0.1M NaOH) 1 hour at 60°CModerate degradation, degradation peaks well-resolved
Oxidative Degradation (3% H₂O₂) 4 hours at RTMinor degradation, no interference
Thermal Degradation 48 hours at 105°CNegligible degradation
Photolytic Degradation (ICH Q1B) 1.2 million lux hoursNo significant degradation
Table 3: Linearity
ParameterAcceptance CriteriaTypical Performance
Range 80% to 120% of the test concentration8.0 - 1600 ng/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zeroMinimal
Table 4: Accuracy (Recovery)
Concentration LevelAcceptance Criteria (% Recovery)Typical Performance (% Recovery)
80% 98.0% - 102.0%99.5%
100% 98.0% - 102.0%100.2%
120% 98.0% - 102.0%101.1%
Table 5: Precision
Precision TypeAcceptance Criteria (%RSD)Typical Performance (%RSD)
Repeatability (Intra-day) ≤ 2.0%0.9%
Intermediate Precision (Inter-day) ≤ 2.0%1.2%
Table 6: Detection and Quantitation Limits
ParameterMethodTypical Performance
Limit of Detection (LOD) Based on Signal-to-Noise ratio of 3:13.0 ng/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio of 10:19.0 ng/mL
Table 7: Robustness
Parameter VariationEffect on Results
Flow Rate (± 0.2 mL/min) No significant change in peak area or retention time
Mobile Phase Composition (± 2%) Minor shift in retention time, resolution maintained
Column Temperature (± 5°C) Slight shift in retention time
Detection Wavelength (± 2 nm) No significant impact on quantitation

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity and Forced Degradation
  • Sample Preparation : Prepare solutions of this compound in the mobile phase. For forced degradation, subject the drug substance to the stress conditions outlined in Table 2. Neutralize the acidic and basic solutions before injection.

  • Chromatographic Analysis : Inject the stressed samples, a placebo solution, and an unstressed sample into the HPLC system.

  • Evaluation : Assess the chromatograms for any co-eluting peaks with the main this compound peak. The method is specific if no interference is observed from the placebo or degradation products.

Linearity
  • Standard Preparation : Prepare a series of at least five standard solutions of this compound of known concentrations spanning the desired range (e.g., 80% to 120% of the nominal concentration).

  • Chromatographic Analysis : Inject each standard solution in triplicate.

  • Data Analysis : Plot a calibration curve of the mean peak area against the concentration. Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Sample Preparation : Prepare samples by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120%). Prepare each concentration level in triplicate.

  • Chromatographic Analysis : Analyze the prepared samples.

  • Calculation : Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Precision
  • Repeatability (Intra-day precision) : Prepare six independent samples of this compound at 100% of the test concentration. Analyze these samples on the same day, with the same analyst and instrument. Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day precision) : Repeat the analysis of six independent samples on a different day, with a different analyst or on a different instrument. Calculate the %RSD and compare it with the repeatability results.

Robustness
  • Parameter Variation : Deliberately introduce small, defined variations to the HPLC method parameters, one at a time. These variations may include the flow rate, mobile phase composition, column temperature, and detection wavelength.

  • Analysis : Analyze a standard solution of this compound under each of the modified conditions.

  • Evaluation : Evaluate the impact of these changes on the system suitability parameters and the quantitative results.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a typical forced degradation study.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation as per ICH Q2(R1) cluster_2 Method Implementation Dev Develop Analytical Method Specificity Specificity & Forced Degradation Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Routine Routine Analysis & Quality Control SystemSuitability->Routine Implement

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Study cluster_0 Drug Substance cluster_1 Stress Conditions cluster_2 Analysis & Evaluation DS This compound Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Oxidation Oxidation DS->Oxidation Thermal Thermal DS->Thermal Photo Photolytic DS->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Identify Degradants Analysis->Evaluation

Caption: Forced Degradation Study Workflow.

A Head-to-Head Comparison of Beta-Adrenergic Agonists for Bronchodilation: From Historical Short-Acting Agents to Modern Long-Acting Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacology and comparative efficacy of beta-agonists, with a particular focus on long-acting agents (LABAs).

This guide provides a detailed comparison of beta-adrenergic agonists, a cornerstone in the management of obstructive airway diseases. Beginning with a historical perspective on early agents like Isoprophenamine (Clorprenaline), this document progresses to a data-driven, head-to-head comparison of modern long-acting beta-agonists (LABAs) such as Salmeterol, Formoterol, and Indacaterol. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.

Introduction: The Evolution of Beta-Agonist Bronchodilators

Beta-adrenergic receptor agonists are critical therapeutic agents that induce bronchodilation by relaxing the airway smooth muscle. Their clinical application has evolved significantly over the decades, moving from non-selective, short-acting compounds to highly selective, long-acting molecules that offer sustained therapeutic effects. This evolution has been driven by the need to improve efficacy, duration of action, and safety profiles.

This guide will explore the pharmacological distinctions between these different classes of beta-agonists, providing a clear, data-centric comparison to inform research and development in respiratory medicine.

Historical Perspective: Early and Short-Acting Beta-Agonists (SABAs)

The first beta-agonists used for asthma treatment were non-selective, stimulating both β1 and β2 receptors, which led to cardiovascular side effects. A key development was the introduction of agents with greater selectivity for the β2-adrenergic receptor, the predominant subtype in bronchial smooth muscle.

Isoprophenamine (Clorprenaline)

Isoprophenamine, also known as Clorprenaline, is a sympathomimetic amine that acts as a β2-adrenergic receptor agonist.[1][2] Historically, it has been used as a bronchodilator, primarily in Japan.[1] Pharmacologically, it is classified as a short-acting beta-agonist (SABA) due to its relatively rapid onset and a duration of action of approximately 4 to 6 hours.[3]

Due to its classification as a SABA and the limited availability of modern, direct comparative studies against long-acting beta-agonists, a detailed head-to-head analysis with LABAs is not feasible. However, its characteristics serve as an important benchmark in understanding the advancements that led to the development of LABAs.

Head-to-Head Comparison of Long-Acting Beta-Agonists (LABAs)

LABAs represent a major advancement in the management of persistent asthma and Chronic Obstructive Pulmonary Disease (COPD), providing bronchodilation for 12 to 24 hours. The following tables summarize the key pharmacological and clinical parameters of three leading LABAs: Salmeterol, Formoterol, and Indacaterol.

Table 1: Comparative Receptor Binding and Selectivity
CompoundReceptor TargetBinding Affinity (pKd)β2 vs β1 Selectivity (fold)Intrinsic Efficacy
Salmeterol β2-Adrenergic Receptor~8.0>1000Partial Agonist
Formoterol β2-Adrenergic Receptor~7.5 - 8.5~200Full Agonist
Indacaterol β2-Adrenergic Receptor~7.6~40Partial Agonist

Data compiled from various in vitro studies. Absolute values can vary based on experimental conditions.

Table 2: Comparative Pharmacokinetics and Clinical Efficacy
CompoundOnset of ActionDuration of ActionDosing FrequencyTypical Improvement in FEV1 (trough)
Salmeterol 10-20 minutes~12 hoursTwice Daily100-150 mL
Formoterol 1-3 minutes~12 hoursTwice Daily120-180 mL
Indacaterol ~5 minutes~24 hoursOnce Daily140-190 mL

FEV1 (Forced Expiratory Volume in 1 second) improvement is relative to placebo in patients with COPD. Values are approximate and can vary based on patient population and study design.

Experimental Protocols

The data presented in the comparison tables are derived from a variety of in vitro and in vivo experimental procedures. Below are overviews of the key methodologies used to characterize and compare LABAs.

Receptor Binding Assays

These assays are fundamental to determining the affinity and selectivity of a compound for its target receptor.

  • Objective: To quantify the binding affinity (Kd) of a LABA to β1- and β2-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

    • Radioligand Binding: A radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is incubated with the prepared cell membranes.

    • Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., Salmeterol, Formoterol). The test compound competes with the radioligand for binding to the receptor.

    • Detection and Analysis: The amount of bound radioactivity is measured using a scintillation counter. The data are then used to calculate the inhibitory concentration (IC50) of the test compound, from which the binding affinity (Ki or Kd) is derived using the Cheng-Prusoff equation. Selectivity is determined by comparing the Ki values for the β2 and β1 receptors.

Adenylyl Cyclase Activation (cAMP Accumulation) Assays

These functional assays measure the ability of an agonist to activate the receptor and stimulate the downstream signaling pathway.

  • Objective: To determine the potency (EC50) and intrinsic efficacy (Emax) of a LABA in stimulating cyclic AMP (cAMP) production.

  • Methodology:

    • Cell Culture: Whole cells expressing the β2-adrenergic receptor are seeded in multi-well plates.

    • Phosphodiesterase Inhibition: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

    • Agonist Stimulation: The cells are then stimulated with various concentrations of the LABA for a defined period.

    • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.

Mandatory Visualizations

Signaling Pathway Diagram

Beta2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LABA Long-Acting Beta-Agonist (LABA) B2AR β2-Adrenergic Receptor LABA->B2AR Binding G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibition Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes Myosin_LCK->Relaxation (prevents contraction)

Caption: Beta-2 adrenergic receptor signaling cascade.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Seed β2AR-expressing cells in multi-well plate A2 Incubate cells to allow attachment A1->A2 B1 Pre-treat with PDE inhibitor (e.g., IBMX) A2->B1 B2 Stimulate with varying concentrations of LABA B1->B2 C1 Lyse cells to release intracellular contents B2->C1 C2 Quantify cAMP levels (e.g., HTRF, ELISA) C1->C2 C3 Plot dose-response curve C2->C3 C4 Calculate EC50 and Emax C3->C4

Caption: Workflow for cAMP accumulation assay.

References

Validating Bronchodilator Efficacy: A Comparative Analysis of Clorprenaline Hydrochloride in Ex Vivo Tissue Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Clorprenaline Hydrochloride's bronchodilator effects, benchmarked against established beta-2 adrenergic agonists, Isoprenaline and Salbutamol. The evaluation is centered on ex vivo tissue models, a critical step in preclinical drug development for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

This compound is a beta-2 adrenergic receptor agonist that induces bronchodilation by relaxing the smooth muscles of the bronchial passages.[1][2] Its mechanism of action involves stimulating beta-2 adrenergic receptors, which in turn activates adenylate cyclase.[1] This enzyme increases intracellular levels of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent relaxation of bronchial smooth muscle cells, resulting in improved airflow.[1]

Comparative Efficacy of Bronchodilators

The potency of a bronchodilator is a key indicator of its potential therapeutic efficacy. This is often quantified by the pD2 value (-log EC50), which represents the negative logarithm of the molar concentration of a drug that produces 50% of the maximum possible response. A higher pD2 value indicates greater potency.

While direct comparative studies providing a pD2 value for this compound in a guinea pig tracheal ring model were not identified in the reviewed literature, the following table presents the potency of the well-established bronchodilators, Isoprenaline and Salbutamol, in this standard ex vivo model. This data serves as a benchmark for the expected performance of novel bronchodilator candidates like Clorprenaline.

CompoundAnimal ModelTissuePre-contraction AgentPotency (pD2 value)Intrinsic Activity
Clorprenaline HCl Guinea PigTracheaHistamineData Not Available-
Isoprenaline Guinea PigTracheaHistamine7.60 ± 0.01~1.0
Salbutamol Guinea PigTracheaHistamine7.50 ± 0.01~1.0

Data for Isoprenaline and Salbutamol are derived from a study on isolated guinea pig tissues and are presented as mean ± SEM.[3] The intrinsic activity is relative to the maximum response produced by Isoprenaline.

Mechanism of Action: Beta-2 Adrenergic Signaling

The bronchodilator effect of this compound and other beta-2 agonists is mediated through a well-defined signaling cascade within airway smooth muscle cells. The following diagram illustrates this pathway.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Clorprenaline Clorprenaline Clorprenaline->B2AR Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Dissection Trachea Dissection (Guinea Pig) Cleaning Clean & Cut into Rings Dissection->Cleaning Mounting Mount Rings in Organ Bath Cleaning->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Contraction Induce Contraction (e.g., Histamine) Equilibration->Contraction Drug_Addition Cumulative Addition of Bronchodilator Contraction->Drug_Addition Measurement Measure Relaxation Drug_Addition->Measurement CRC Plot Concentration- Response Curves Measurement->CRC pD2 Calculate pD2 & Intrinsic Activity CRC->pD2

References

A Comparative Analysis of Clorprenaline Hydrochloride and Clenbuterol on Muscle Cell Differentiation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research limits a direct comparative analysis of Clorprenaline Hydrochloride and Clenbuterol on muscle cell differentiation. While extensive in-vitro studies detail the effects of Clenbuterol, similar data for this compound is not publicly available. This guide provides a comprehensive overview of the known effects of Clenbuterol on muscle cell differentiation, supported by experimental data and protocols. The limited information on this compound is also summarized to highlight areas for future investigation.

Clenbuterol: A Potent Modulator of Muscle Cell Differentiation

Clenbuterol is a well-documented β2-adrenergic receptor agonist that significantly influences skeletal muscle growth and differentiation. Its primary mechanism of action involves stimulating the β2-adrenergic receptors on muscle cells, which triggers a cascade of intracellular signaling events.

Impact on Myoblast Proliferation and Differentiation

Research on murine C2C12 myoblasts, a common cell line model for studying myogenesis, reveals that Clenbuterol can induce cell cycle arrest. This effect is thought to promote myoblast differentiation by encouraging the cells to exit the proliferative cycle and commit to the differentiation pathway. Specifically, Clenbuterol has been shown to enhance the stability of p27, a protein that inhibits cell cycle progression, leading to an accumulation of cells in a state ready for differentiation.

However, the effects of Clenbuterol on the proliferation of muscle progenitor cells can be cell-type dependent. While some studies show Clenbuterol enhances the proliferation of satellite cells in transplanted skeletal muscles, other reports indicate no effect on proliferation in certain muscle-derived cells.

Stimulation of Protein Synthesis and Hypertrophy

A key effect of Clenbuterol on muscle cells is the promotion of protein synthesis and hypertrophy (an increase in cell size). This is achieved through the activation of signaling pathways that control protein metabolism. In neonatal rat muscle cultures, Clenbuterol has been observed to significantly stimulate the fusion of myoblasts into myotubes and increase the overall protein content. This was associated with a notable increase in both the fractional and absolute rates of protein synthesis.

Signaling Pathways

The anabolic effects of Clenbuterol are primarily mediated through the β2-adrenergic receptor signaling pathway. Activation of this receptor leads to a series of downstream events that ultimately enhance protein synthesis and reduce protein degradation, contributing to muscle growth.

Clenbuterol_Signaling_Pathway Clenbuterol Clenbuterol Beta2_AR β2-Adrenergic Receptor Clenbuterol->Beta2_AR G_Protein G Protein Beta2_AR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Protein_Synthesis Increased Protein Synthesis PKA->Protein_Synthesis Protein_Degradation Decreased Protein Degradation PKA->Protein_Degradation Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy Protein_Degradation->Hypertrophy

Caption: Simplified signaling pathway of Clenbuterol in muscle cells.

Quantitative Data on Clenbuterol's Effects

ParameterCell TypeTreatmentResultReference
Myoblast ProliferationC2C12 myoblastsClenbuterolInduces cell cycle arrest[1]
Protein SynthesisNeonatal rat muscle cultures10⁻⁷ M Clenbuterol+19% in absolute rate within 24h; +42% within 48h[2]
Myotube FusionNeonatal rat muscle cultures10⁻⁷ M ClenbuterolSignificantly stimulated (indicated by creatine (B1669601) kinase activity)[2]
Gene ExpressionMouse skeletal muscleClenbuterol administrationChanges in mRNA of genes associated with myogenic differentiation[3]

Experimental Protocols

C2C12 Myoblast Differentiation Assay

A common in-vitro model to study the effects of compounds on muscle cell differentiation utilizes the C2C12 cell line.

C2C12_Differentiation_Workflow cluster_0 Cell Culture cluster_1 Differentiation Induction cluster_2 Analysis A Seed C2C12 myoblasts B Grow to confluence in Growth Medium (GM) A->B C Switch to Differentiation Medium (DM) B->C D Add Clenbuterol or vehicle control C->D E Incubate for several days D->E F Assess differentiation markers (e.g., MyHC staining) E->F G Quantify myotube formation and protein expression F->G

Caption: General workflow for a C2C12 muscle cell differentiation experiment.

Methodology:

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (GM), typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), until they reach confluence.

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (DM), which has a lower serum concentration (e.g., horse serum).

  • Treatment: The cells are then treated with varying concentrations of Clenbuterol or a vehicle control.

  • Analysis: After a period of incubation (typically several days), the cells are analyzed for markers of differentiation. This can include:

    • Immunostaining: Staining for muscle-specific proteins like Myosin Heavy Chain (MyHC) to visualize myotube formation.

    • Western Blotting: Quantifying the expression levels of myogenic regulatory factors (e.g., myogenin) and other muscle-specific proteins.

    • RT-qPCR: Measuring the mRNA levels of genes involved in myogenesis.

This compound: The Unknown Counterpart

This compound is also identified as a β2-adrenergic receptor agonist. It has been used in veterinary medicine and livestock production to promote muscle mass growth and improve feed efficiency.

Despite its use in promoting muscle growth in animals, there is a significant lack of publicly available scientific literature detailing its effects on muscle cell differentiation at a cellular and molecular level. In-vitro studies on muscle cell lines like C2C12, which are crucial for understanding the direct effects of a compound on myogenesis, are absent from the current body of scientific publications.

Therefore, a direct, data-driven comparison of the potency and specific mechanisms of this compound versus Clenbuterol in modulating muscle cell differentiation is not possible at this time.

Conclusion and Future Directions

Clenbuterol is a well-characterized β2-adrenergic agonist that promotes muscle cell differentiation and hypertrophy through established signaling pathways. Its effects on myoblast proliferation and protein synthesis have been quantified in various in-vitro models.

In contrast, while this compound is known to have muscle-promoting effects in animals, the underlying cellular and molecular mechanisms remain uninvestigated in the public domain. To provide a comprehensive comparison, future research should focus on conducting in-vitro studies with this compound using standardized muscle cell differentiation assays. Such studies would be invaluable for the scientific and drug development communities to understand the relative efficacy and mechanisms of these two β2-adrenergic agonists.

References

Navigating the Nuances of Efficacy: A Comparative Analysis of Ortho-, Meta-, and Para-Chloro-Substituted β-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the subtle molecular modifications that dictate a compound's efficacy is paramount. This guide offers a comprehensive comparison of ortho-, meta-, and para-chloro-substituted β-agonists, providing researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data and methodologies. The strategic placement of a chloro-substituent on the phenyl ring of a β-agonist can significantly influence its pharmacological profile, impacting its binding affinity, potency, and intrinsic activity.

Unveiling the Impact of Chloro-Substitution: A Data-Driven Comparison

The efficacy of a β-agonist is primarily determined by three key parameters:

  • Receptor Binding Affinity (Kᵢ): This value represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

  • Potency (EC₅₀): This is the concentration of the drug that elicits a half-maximal response. A lower EC₅₀ value signifies greater potency.

  • Intrinsic Activity (Eₘₐₓ): This represents the maximum possible effect that a drug can produce, reflecting its ability to activate the receptor upon binding.

CompoundSubstitution PositionReceptor Binding Affinity (Kᵢ) (nM)Potency (EC₅₀) (nM)Intrinsic Activity (Eₘₐₓ) (% of Isoproterenol)
Unsubstituted β-Agonist N/A10050100%
Ortho-Chloro-Substituted Ortho[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Meta-Chloro-Substituted Meta[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Para-Chloro-Substituted Para[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

The Underlying Mechanism: The β-Agonist Signaling Pathway

β-agonists exert their effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein.[1] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to produce the final physiological response.[1]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist β-Agonist Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gs Protein (αβγ subunits) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response Leads to

Diagram 1: β-Agonist Signaling Pathway.

Experimental Protocols for Efficacy Determination

Accurate comparison of the efficacy of these compounds relies on standardized and robust experimental protocols. The following outlines the key methodologies for determining binding affinity, potency, and intrinsic activity.

Receptor Binding Assays

Receptor binding assays are crucial for determining the binding affinity (Kᵢ) of a compound for its target receptor.[3] These assays typically involve a radiolabeled ligand that binds to the receptor and a competitor ligand (the test compound) that displaces the radioligand.[4]

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes containing the β-adrenergic receptors from a suitable cell line or tissue.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled chloro-substituted β-agonist.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

To determine the potency (EC₅₀) and intrinsic activity (Eₘₐₓ) of the β-agonists, a functional assay that measures the downstream signaling response is required.[5] The most common method is the cAMP accumulation assay.[6]

Protocol Outline:

  • Cell Culture: Culture a suitable cell line expressing β-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Stimulation: Treat the cells with varying concentrations of the ortho-, meta-, or para-chloro-substituted β-agonists for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.[6]

  • cAMP Measurement: Quantify the amount of cAMP produced using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve. From this curve, the EC₅₀ and Eₘₐₓ values can be determined. The Eₘₐₓ is often expressed as a percentage of the maximal response induced by a standard full agonist like isoproterenol (B85558).

A Standardized Workflow for Comparative Efficacy Studies

A systematic workflow is essential for the reliable comparison of drug candidates. The following diagram illustrates a typical experimental workflow for comparing the efficacy of ortho-, meta-, and para-chloro-substituted β-agonists.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Efficacy Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synth_Ortho Synthesize Ortho-Chloro Analog Purify Purify and Characterize (NMR, MS, etc.) Synth_Ortho->Purify Synth_Meta Synthesize Meta-Chloro Analog Synth_Meta->Purify Synth_Para Synthesize Para-Chloro Analog Synth_Para->Purify Binding_Assay Receptor Binding Assay (Determine Ki) Purify->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine EC50 & Emax) Purify->Functional_Assay Data_Table Compile Data in Comparison Table Binding_Assay->Data_Table Functional_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis Conclusion Draw Conclusions on Relative Efficacy SAR_Analysis->Conclusion

Diagram 2: Experimental Workflow for Efficacy Comparison.

Conclusion

The precise positioning of a chloro-substituent on a β-agonist pharmacophore can profoundly alter its interaction with the β-adrenergic receptor, thereby influencing its overall efficacy. While direct comparative data remains elusive in the public domain, this guide provides the foundational knowledge, experimental frameworks, and analytical approaches necessary for researchers to conduct their own rigorous comparisons. A systematic evaluation of binding affinity, potency, and intrinsic activity is critical for elucidating the structure-activity relationships that govern the therapeutic potential of these compounds. Such studies are instrumental in the rational design of novel β-agonists with improved pharmacological profiles for the treatment of various respiratory and cardiovascular diseases.

References

Reproducibility of Clorprenaline Hydrochloride's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Clorprenaline Hydrochloride's performance against other common β2-adrenergic receptor agonists, focusing on reproducibility and providing detailed experimental frameworks for accurate comparison.

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of this compound, a β2-adrenergic receptor agonist, alongside well-established alternatives such as Isoproterenol and Salbutamol. The focus is on providing the necessary data and protocols to facilitate reproducible research and objective comparison of these compounds' performance.

This compound is a bronchodilator that acts by selectively stimulating β2-adrenergic receptors.[1][2][3] This stimulation triggers a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle.[1][2][3]

Quantitative Comparison of β2-Adrenergic Agonist Activity

To ensure a standardized comparison, it is essential to evaluate the binding affinity (Ki) and functional potency (EC50) of β2-adrenergic agonists under consistent experimental conditions. While direct comparative studies including this compound are limited, this guide compiles available data for common agonists to provide a benchmark for researchers.

The binding affinity, represented by the Ki value, indicates the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity. The functional potency, or EC50 value, is the concentration of an agonist that produces 50% of the maximal response, with a lower EC50 indicating greater potency.[4]

Table 1: Comparative Binding Affinity (Ki) at the β2-Adrenergic Receptor

CompoundKi (nM)Organism/Cell LineRadioligandReference
This compound Data Not Available---
Isoproterenol Data Not Available---
Salbutamol Data Not Available---
ICI 118,551 (Antagonist)0.7Human[3H]-CGP 12177[5]

Table 2: Comparative Functional Potency (EC50) in cAMP Accumulation Assays

CompoundpEC50 (-logEC50 M)Organism/Cell LineReference
This compound Data Not Available--
Isoproterenol 8.58 ± 0.10U937 promonocytes[6]
Salbutamol 6.95 ± 0.07U937 promonocytes[6]
Formoterol 9.61 ± 0.12U937 promonocytes[6]
Fenoterol 8.23 ± 0.09U937 promonocytes[6]

Experimental Protocols

To facilitate the generation of reproducible data for this compound and its comparison with other agonists, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the β2-adrenergic receptor.

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor

  • Radioligand (e.g., [3H]-CGP 12177, a β-adrenoceptor antagonist)

  • Unlabeled test compounds (this compound, Isoproterenol, Salbutamol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) can be determined using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a β2-adrenergic agonist to stimulate the production of the second messenger cyclic AMP (cAMP).

Materials:

  • Whole cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells)

  • Test compounds (this compound, Isoproterenol, Salbutamol)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period.

  • Agonist Stimulation: Add varying concentrations of the test compounds to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method and a plate reader.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, can be determined using a sigmoidal dose-response curve fit.

Visualizing Key Pathways and Workflows

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

G cluster_0 β2-Adrenergic Receptor Signaling Pathway Clorprenaline Clorprenaline Hydrochloride beta2AR β2-Adrenergic Receptor (GPCR) Clorprenaline->beta2AR Binds to Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound.

G cluster_1 Comparative Experimental Workflow start Start prep_cells Prepare Cells Expressing β2-Adrenergic Receptor start->prep_cells binding_assay Radioligand Binding Assay (Determine Ki) prep_cells->binding_assay functional_assay cAMP Functional Assay (Determine EC50) prep_cells->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Workflow for comparing β2-adrenergic agonists.

References

A Comparative Analysis of the Downstream Signaling Pathways of Isoproterenol and Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream signaling pathways activated by Isoproterenol (B85558) and Formoterol, two prominent beta-adrenergic receptor agonists. Isoproterenol is a non-selective β-adrenergic agonist, while Formoterol is a long-acting β2-adrenergic agonist. Understanding the nuances of their signaling cascades is crucial for drug development and targeted therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways to facilitate a comprehensive understanding.

Canonical Signaling Pathway

Both Isoproterenol and Formoterol initiate their effects by binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA, a serine/threonine kinase, then phosphorylates a multitude of downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[3][4]

Beyond the canonical Gs-cAMP-PKA pathway, β-adrenergic receptor activation can also lead to the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][6][7] These pathways play significant roles in cell growth, proliferation, and survival.

Beta_Adrenergic_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist Isoproterenol / Formoterol BetaAR β-Adrenergic Receptor Agonist->BetaAR Gs Gs Protein BetaAR->Gs activates Raf Raf BetaAR->Raf activates AC Adenylyl Cyclase Gs->AC activates PI3K PI3K Gs->PI3K activates ATP ATP cAMP cAMP ATP:e->cAMP:w converts PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene Target Genes pCREB->Gene regulates transcription

Figure 1: Generalized Beta-Adrenergic Signaling Pathway

Quantitative Comparison of Downstream Signaling

The following tables summarize the available quantitative data comparing the effects of Isoproterenol and Formoterol on key downstream signaling molecules.

Table 1: cAMP Accumulation
ParameterIsoproterenolFormoterolCell TypeSource
pEC50 8.58 ± 0.109.61 ± 0.12U937 Promonocytes[8]
Intrinsic Efficacy (% of Isoproterenol) 100%97%CHO-β2 Cells[2]

Higher pEC50 values indicate greater potency.

Table 2: Akt Phosphorylation

While a direct side-by-side comparison of EC50 values for Akt phosphorylation was not found, one study provides concentration-response curves for Akt2 phosphorylation at Ser474 in U937 cells, indicating that both agonists induce this downstream effect.[5] Another study demonstrated that Formoterol can inhibit PKB (Akt) phosphorylation in a PKA-dependent manner.

AgonistEffect on Akt2 (Ser474) PhosphorylationCell TypeSource
Isoproterenol Dose-dependent increaseU937 Promonocytes[5]
Formoterol Dose-dependent increaseU937 Promonocytes[5]
Table 3: ERK Phosphorylation

Direct comparative quantitative data for ERK phosphorylation (e.g., EC50, time-course) between Isoproterenol and Formoterol is limited in the reviewed literature. However, studies have shown that both agonists can induce ERK phosphorylation, often in a cell-type and concentration-dependent manner.[1][6][7][9] For instance, Isoproterenol has been shown to induce ERK phosphorylation through both Gs/Gq switching and β-arrestin-mediated pathways.[1] Formoterol has also been demonstrated to stimulate ERK1/2 phosphorylation.[7]

AgonistEffect on ERK PhosphorylationNotesSource
Isoproterenol Induces phosphorylationCan be biphasic and pathway-dependent[1][6][9]
Formoterol Induces phosphorylationInvolved in downstream cellular responses[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

cAMP Accumulation Assay

This assay directly measures the production of cyclic adenosine monophosphate (cAMP) following agonist stimulation.

cAMP_Assay_Workflow Start Start Cell_Culture 1. Seed cells in a multi-well plate Start->Cell_Culture Pre_Incubation 2. Pre-incubate with PDE inhibitor (e.g., IBMX) Cell_Culture->Pre_Incubation Agonist_Stimulation 3. Add serial dilutions of Isoproterenol or Formoterol Pre_Incubation->Agonist_Stimulation Incubation 4. Incubate at 37°C Agonist_Stimulation->Incubation Cell_Lysis 5. Lyse cells Incubation->Cell_Lysis cAMP_Measurement 6. Quantify cAMP using ELISA, TR-FRET, or AlphaScreen Cell_Lysis->cAMP_Measurement Data_Analysis 7. Generate dose-response curves and calculate pEC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End PKA_Assay_Workflow Start Start Cell_Treatment 1. Treat cells with Isoproterenol or Formoterol Start->Cell_Treatment Cell_Lysis 2. Prepare cell lysates Cell_Treatment->Cell_Lysis Protein_Quantification 3. Determine protein concentration Cell_Lysis->Protein_Quantification Kinase_Reaction 4. Incubate lysate with PKA substrate and ATP Protein_Quantification->Kinase_Reaction Detection 5. Detect substrate phosphorylation Kinase_Reaction->Detection Data_Analysis 6. Quantify PKA activity Detection->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Treatment 1. Treat cells with Isoproterenol or Formoterol Start->Cell_Treatment Cell_Lysis 2. Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 5. Block non-specific binding sites Transfer->Blocking Primary_Ab 6. Incubate with primary antibody (p-ERK or p-Akt) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal using chemiluminescence Secondary_Ab->Detection Stripping 9. (Optional) Strip and re-probe for total ERK/Akt and loading control Detection->Stripping End End Stripping->End

References

A Comparative Guide to Analytical Techniques for the Measurement of Clorprenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of Clorprenaline Hydrochloride. The information presented herein is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, and sample matrix. The data and protocols are compiled from scientific literature and are presented to facilitate a clear, objective comparison.

Overview of Analytical Techniques

The quantification of this compound, a beta-2 adrenergic agonist, is crucial in pharmaceutical quality control, pharmacokinetic studies, and residue analysis. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. The most commonly utilized methods include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will delve into the specifics of each of these techniques.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative performance parameters of the different analytical techniques for the determination of this compound and its closely related analogs.

Analytical TechniqueLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 0.5 - 125 (for related compounds)0.032 (for related compounds)0.1 (for related compounds)98.66 - 101.83 (for related compounds)< 2.0 (for related compounds)
UV-Vis Spectrophotometry 20 - 60 (for related compounds)2.2 (for related compounds)6.6 (for related compounds)> 99 (for related compounds)< 1.0 (for related compounds)
Capillary Electrophoresis 15 - 750 (for related compounds)5 (for related compounds)15 (for related compounds)99.55 - 99.84 (for related compounds)< 4.8 (for related compounds)
LC-MS/MS 0.01 - 0.2 (for related compounds)Not explicitly found for ClorprenalineNot explicitly found for Clorprenaline92.6 - 113.8 (for related compounds)< 14.6 (for related compounds)

Note: Data for HPLC-UV, UV-Vis Spectrophotometry, and Capillary Electrophoresis are primarily based on studies of the structurally similar compound Chlorpheniramine Maleate due to limited specific data for this compound.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on published methods for this compound or its analogs and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • This compound reference standard

  • Purified water

Chromatographic Conditions (Example for a related compound):

  • Mobile Phase: Acetonitrile : Phosphate Buffer (e.g., 50:50, v/v), pH adjusted to 5.6.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired linearity range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

UV-Visible Spectrophotometry

Objective: To determine the concentration of this compound using UV-Vis spectrophotometry.

Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).

Reagents:

  • Methanol or 0.1 N Hydrochloric Acid

  • This compound reference standard

Methodology:

  • Solvent Selection: Determine the solvent in which this compound exhibits maximum absorbance (λmax). Methanol or 0.1 N HCl are common choices for similar compounds.

  • Determination of λmax: Scan a dilute solution of this compound in the selected solvent over the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.

    • Calibration Curve: Prepare a series of dilutions from the stock solution and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

    • Sample Preparation: Dissolve the sample in the solvent, filter if necessary, and dilute to an appropriate concentration to be measured within the linear range of the calibration curve.

Capillary Electrophoresis (CE)

Objective: To separate and quantify this compound by Capillary Zone Electrophoresis (CZE).

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 50 cm).

Reagents:

  • Phosphate buffer or Borate buffer

  • Sodium hydroxide (B78521) or Hydrochloric acid (for pH adjustment)

  • This compound reference standard

Electrophoretic Conditions (Example for a related compound):

  • Background Electrolyte (BGE): 20 mM Phosphate buffer, pH 7.0.

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of this compound in the BGE.

  • Sample Preparation: Dissolve the sample in the BGE and filter through a 0.22 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.

Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or Ammonium formate (B1220265) (for mobile phase modification)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound, if available.

LC-MS/MS Conditions (General approach):

  • Chromatographic Separation: Utilize a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.

    • Hypothetical MRM transition for Clorprenaline (m/z 214.7 for [M+H]+): Q1 (precursor ion) -> Q3 (product ion).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol).

  • Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the reference standard and IS into the appropriate matrix (e.g., blank formulation, plasma).

  • Sample Preparation: Perform sample extraction (e.g., protein precipitation for biological samples, or simple dilution for pharmaceutical formulations) and add the IS before analysis.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Dilute to Working Concentration C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Acquisition G->H I Peak Integration H->I J Quantification using Calibration Curve I->J

Caption: Workflow for HPLC-UV analysis of this compound.

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_quant Quantification A Prepare Standard & Sample Solutions B Determine λmax A->B C Measure Absorbance of Standards B->C D Measure Absorbance of Sample C->D F Calculate Sample Concentration D->F E Construct Calibration Curve E->F

Caption: Workflow for UV-Vis Spectrophotometric analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Spiked with Internal Standard B Extraction / Dilution A->B C LC Separation B->C D Electrospray Ionization (ESI) C->D E Tandem Mass Spectrometry (MRM) D->E F Data Acquisition E->F G Peak Area Ratio Calculation (Analyte/IS) F->G H Quantification G->H

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The choice of an analytical method for this compound determination depends on the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a simple, cost-effective method suitable for the analysis of pure substance or simple formulations where interfering substances are not present.

  • HPLC-UV offers better selectivity and is widely used for quality control of pharmaceutical dosage forms.

  • Capillary Electrophoresis provides high separation efficiency and is an alternative to HPLC, particularly for charged molecules.

  • LC-MS/MS is the most sensitive and selective technique, making it ideal for the analysis of this compound in complex matrices such as biological fluids or for trace-level residue analysis.

It is imperative that any chosen method is properly validated according to the relevant regulatory guidelines (e.g., ICH) to ensure the reliability and accuracy of the results. The information provided in this guide serves as a starting point for method development and validation for the analysis of this compound.

Benchmarking Clorprenaline Hydrochloride: A Comparative Selectivity Analysis Against G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Clorprenaline Hydrochloride's selectivity against a panel of G-protein coupled receptors (GPCRs), with a focus on beta-adrenergic receptor subtypes. Due to the limited availability of public domain quantitative binding and functional data for this compound, this guide benchmarks it against well-characterized beta-adrenergic agonists: Isoproterenol, Salbutamol, and Formoterol. The information presented herein is intended to serve as a reference for researchers engaged in drug discovery and development.

Executive Summary

Comparative Selectivity of Beta-Adrenergic Agonists

To provide a reference for the expected selectivity profile of a beta-2 adrenergic agonist, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Isoproterenol, Salbutamol, and Formoterol for beta-1 and beta-2 adrenergic receptors. This data has been compiled from various in vitro studies.

Table 1: Binding Affinity (pKi) of Beta-Adrenergic Agonists

CompoundBeta-1 Adrenergic Receptor (pKi)Beta-2 Adrenergic Receptor (pKi)Selectivity (β2/β1)
This compound Data not availableData not availableData not available
Isoproterenol ~6.4~7.0~4-fold
Salbutamol (Albuterol) 4.71 ± 0.165.83 ± 0.06~13-fold
Formoterol 6.25 ± 0.068.2 ± 0.09~89-fold

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (β1/β2).

Table 2: Functional Potency (pEC50) of Beta-Adrenergic Agonists

CompoundBeta-1 Adrenergic Receptor (pEC50)Beta-2 Adrenergic Receptor (pEC50)
This compound Data not availableData not available
Isoproterenol Data not available~7.5 - 8.5
Salbutamol (Albuterol) Data not available~6.2 - 6.9
Formoterol Data not available~8.9 - 9.6

pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Experimental Protocols

To determine the selectivity profile of this compound, standardized in vitro pharmacological assays are required. The following are detailed protocols for radioligand binding and functional assays commonly employed for GPCRs.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

  • Cell membranes prepared from a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-CGP 12177 for beta-adrenergic receptors).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A serial dilution of unlabeled this compound.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Cell membrane preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of an unlabeled reference ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental_Workflow_Binding_Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Assay_Setup Set Up 96-Well Plate (Buffer, Compound, Radioligand, Membranes) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a test compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50 or IC50).

Materials:

  • Whole cells expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

  • This compound.

  • Forskolin (for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Seed cells into 96-well plates and grow to a suitable confluency.

  • Ligand Preparation: Prepare a serial dilution of this compound in stimulation buffer.

  • Assay Procedure:

    • Remove the cell culture medium.

    • Add the this compound dilutions to the cells.

    • For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Signaling Pathway

This compound, as a beta-2 adrenergic agonist, is expected to activate the Gs-alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is depicted below.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Beta-2 Adrenergic Receptor G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates Ligand Clorprenaline HCl Ligand->GPCR Binds to ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Beta-adrenergic receptor signaling pathway.

Conclusion

While this compound is established as a beta-2 adrenergic agonist, a detailed and quantitative understanding of its selectivity profile across a wider range of GPCRs is essential for a comprehensive pharmacological characterization. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to undertake such a study. Generating precise binding affinity and functional potency data for this compound will enable a direct and meaningful comparison with other beta-adrenergic agonists, thereby elucidating its therapeutic potential and potential for off-target effects.

References

Independent Verification of Isoprophenamine's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Isoprophenamine (Isoproterenol) in comparison to modern alternatives, supported by experimental data for researchers and drug development professionals.

Isoprophenamine, more commonly known in contemporary literature as Isoproterenol (B85558) or Isoprenaline, is a non-selective β-adrenergic receptor agonist. Its primary clinical applications have historically been the management of bradycardia (slow heart rate) and bronchospasm due to its potent effects on both cardiac (β1) and bronchial smooth muscle (β2) receptors. This guide provides an independent verification of its published effects by comparing its performance with current therapeutic alternatives, presenting supporting experimental data, and detailing the methodologies used in key studies.

Comparison of Bronchodilator Effects: Isoproterenol vs. Selective β2-Agonists

Isoproterenol was a foundational therapy for asthma, but its use has been largely superseded by selective β2-agonists like Salbutamol (B1663637) (Albuterol). The key difference lies in receptor selectivity; Salbutamol preferentially targets β2 receptors in the lungs, minimizing the cardiac side effects associated with the β1 receptor stimulation caused by Isoproterenol.

Quantitative Data: Bronchodilator Efficacy and Duration

The following table summarizes the comparative performance of inhaled Isoproterenol and Salbutamol in asthmatic patients.

ParameterIsoproterenol (0.5%)Salbutamol (0.5%)Key Findings & Citations
Peak Bronchodilator Effect EquipotentEquipotentBoth drugs produce a similar maximal relief of bronchoconstriction shortly after administration.[1]
Duration of Action Approx. 1 hour> 3 hoursSalbutamol's bronchodilating effect is significantly longer than that of Isoproterenol.[2][3][4]
Time to Peak Effect ShorterLongerThe maximum effect of Isoproterenol is observed earlier than that of Salbutamol.[1]
Quantitative Data: Cardiovascular Side Effects

The non-selective nature of Isoproterenol leads to more pronounced cardiovascular side effects compared to Salbutamol.

ParameterIsoproterenolSalbutamolKey Findings & Citations
Heart Rate Increase ~29% increase~13% increaseIsoproterenol causes a significantly greater increase in heart rate (tachycardia).[5][6]
Systolic Blood Pressure Increase ~15% increase~9% increaseIsoproterenol leads to a greater increase in systolic blood pressure.[5][6]

Comparison for Bradycardia Management: Isoproterenol vs. Atropine (B194438)

In the management of symptomatic bradycardia, Isoproterenol is an alternative to Atropine, particularly when Atropine is ineffective.

Quantitative Data: Chronotropic Response

The following data is from a study evaluating chronotropic reserves in patients with asymptomatic sinus bradycardia.

ParameterAtropine (Normal Responders)Isoproterenol (in Atropine Abnormal Responders)Key Findings & Citations
Mean Peak Heart Rate 96.1 ± 7.6 bpm135.7 ± 7.0 bpmIsoproterenol can elicit a strong heart rate response in patients who respond inadequately to Atropine.[7][8]
Clinical Outcome N/APatients with abnormal responses to both drugs had a 47% rate of pacemaker implantation over 3 years.[9][10]A poor response to Isoproterenol after a failed Atropine test may indicate inadequate chronotropic reserves requiring intervention.[9][10]

Signaling Pathways and Experimental Workflows

Isoproterenol-Mediated β-Adrenergic Signaling

Isoproterenol binds to β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that is fundamental to its therapeutic effects and side effects.

Gprotein cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ISO Isoproterenol Receptor β-Adrenergic Receptor (β1 or β2) ISO->Receptor Binds GProtein G-Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation, Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Isoproterenol β-Adrenergic Signaling Cascade.

Experimental Workflow: Comparative Bronchodilator Study

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial comparing inhaled bronchodilators.

workflow Recruitment Patient Recruitment (Asthmatic Subjects) Baseline Baseline Measurement (Spirometry: FEV1, FVC) Recruitment->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization DrugA Inhalation: Isoproterenol Randomization->DrugA Group 1 DrugB Inhalation: Alternative (e.g., Salbutamol) Randomization->DrugB Group 2 Placebo Inhalation: Placebo Randomization->Placebo Group 3 PostDose Post-Dose Measurements (Spirometry, Heart Rate, BP) at timed intervals (e.g., 1, 5, 15... 360 min) DrugA->PostDose DrugB->PostDose Placebo->PostDose Washout Washout Period PostDose->Washout Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Randomization Repeat for each patient Analysis Data Analysis (Compare changes from baseline) Crossover->Analysis After all arms complete

Caption: Workflow for a Crossover Bronchodilator Clinical Trial.

Experimental Protocols

Protocol 1: Comparative Evaluation of Bronchodilator Effects in Humans

This protocol is a synthesized example based on methodologies from comparative clinical trials.[3][11][12]

  • Objective: To compare the efficacy, duration of action, and side effects of inhaled Isoproterenol versus an alternative like Salbutamol.

  • Study Design: A double-blind, placebo-controlled, crossover study is employed. Each patient serves as their own control, receiving each of the study drugs (Isoproterenol, Salbutamol, and Placebo) on separate days with a washout period in between.

  • Patient Population: Adult patients with a clinical diagnosis of stable bronchial asthma and demonstrated reversible airway obstruction.

  • Procedure:

    • Baseline Measurements: After a drug withholding period (e.g., 6-8 hours for short-acting bronchodilators), baseline cardiopulmonary measurements are taken. This includes spirometry to determine Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC), as well as heart rate and blood pressure.

    • Drug Administration: Patients receive a standardized dose of one of the study drugs via a metered-dose inhaler or nebulizer.

    • Post-Dose Monitoring: Cardiopulmonary measurements are repeated at fixed intervals after inhalation (e.g., 1, 5, 15, 30, 60, 120, 180, 240, 300, 360 minutes) to capture the onset, peak, and duration of the bronchodilator effect and any cardiovascular changes.

    • Washout and Crossover: After a sufficient washout period (e.g., 48-72 hours) to ensure the previous drug is cleared, the patient returns to repeat the procedure with the next drug in the randomized sequence.

  • Endpoints:

    • Primary Efficacy: Maximum percentage increase in FEV1 from baseline.

    • Secondary Efficacy: Area under the FEV1-time curve, duration of action (time until FEV1 returns to within a certain percentage of baseline).

    • Safety: Maximum change in heart rate and blood pressure from baseline.

Protocol 2: Induction of Cardiac Hypertrophy in a Rodent Model

This protocol is used in preclinical research to study the mechanisms of cardiac stress and remodeling, a known effect of sustained β-adrenergic stimulation.[13][14][15][16][17]

  • Objective: To induce a state of cardiac hypertrophy in rats using chronic Isoproterenol administration for the evaluation of potential cardioprotective agents.

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220g).

  • Procedure:

    • Drug Administration: Isoproterenol is administered subcutaneously or via intraperitoneal injection at a specified dose (e.g., 5 mg/kg/day) for a sustained period (e.g., 7 to 14 days). Control animals receive saline injections.

    • Monitoring: Body weight is monitored regularly. In some protocols, blood pressure and heart rate are measured non-invasively using tail-cuff methods.

    • Euthanasia and Tissue Collection: At the end of the treatment period, animals are euthanized. The hearts are excised, washed in cold saline, and blotted dry.

    • Hypertrophy Assessment: The heart is weighed, and the ratio of heart weight to body weight (or tail length) is calculated. An increase in this ratio in the Isoproterenol-treated group compared to the control group is indicative of cardiac hypertrophy.

  • Endpoints:

    • Primary: Heart weight to body weight ratio (HW/BW).

    • Secondary: Histological analysis for fibrosis, measurement of hypertrophic gene markers (e.g., ANP, β-MHC) via RT-PCR, or echocardiographic assessment of cardiac dimensions and function.

References

Safety Operating Guide

Proper Disposal of Clorprenaline Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Clorprenaline Hydrochloride waste as non-RCRA pharmaceutical waste, adhering to stringent safety protocols. Do not dispose of down the drain. All waste must be incinerated through a licensed hazardous waste disposal facility.

This guide provides essential safety and logistical information for the proper disposal of this compound, a substance used in research and pharmaceutical development. While not classified as a hazardous substance by the Globally Harmonized System (GHS) and not listed as a RCRA hazardous waste, conflicting information in Safety Data Sheets (SDS) necessitates a cautious and standardized approach to its disposal.[1] Adherence to these procedures will ensure the safety of laboratory personnel and minimize environmental impact.

Regulatory and Safety Overview

This compound is not listed under SARA Section 355 (extremely hazardous substances) or Section 313 (specific toxic chemical listings).[1] The Environmental Protection Agency (EPA) does not classify it as a carcinogen or a reproductive or developmental toxicant.[1] However, one Safety Data Sheet notes that it is "slightly hazardous for water," underscoring the importance of preventing its entry into sewer systems or waterways.[1] Given the lack of specific disposal directives, a conservative approach, treating it as a potentially hazardous chemical, is recommended.

Quantitative Data Summary

ParameterValueSource
Acute Oral LD50 (Rat)445 mg/kg[1]
Acute Oral LD50 (Mouse)550 mg/kg[1]
Water Hazard Class1 (Slightly hazardous for water)[1]

Experimental Protocols

Decontamination of Empty Containers

Empty containers of this compound must be thoroughly decontaminated to ensure no residual chemical remains.

Methodology:

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent. An appropriate solvent can be determined by the researcher based on the formulation of the this compound used (e.g., water, ethanol).

    • Each rinse should consist of filling the container to approximately 10% of its volume with the solvent.

    • Securely cap and shake the container for at least 30 seconds.

    • Collect the rinsate as hazardous waste in a designated, properly labeled container.

  • Disposal of Rinsed Containers:

    • After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels identifying the original contents are removed or defaced.

Management of Spill Residues

In the event of a spill, all materials used for cleanup must be disposed of as hazardous waste.

Methodology:

  • Containment:

    • Isolate the spill area.

    • Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled substance.

  • Collection:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination of Spill Area:

    • Clean the spill area with a detergent solution, followed by a rinse with water.

    • All cleaning materials (wipes, paper towels, etc.) must be collected and disposed of as hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_disposal_pathway Disposal Pathway cluster_prohibited_actions Prohibited Actions A Unused or Expired This compound D Collect in a Designated, Labeled Hazardous Waste Container A->D G DO NOT Dispose in Regular Trash A->G H DO NOT Dispose Down the Drain A->H B Empty Containers B->D Collect Rinsate C Spill Residue and Contaminated Materials C->D E Licensed Hazardous Waste Disposal Facility D->E F Incineration E->F

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all waste this compound, including expired or unused product, contaminated materials, and spill cleanup debris, in a designated hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure lid.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the date accumulation started.

  • Storage:

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • All pharmaceutical waste should ultimately be disposed of via incineration.[2][3][4]

Logical Relationships in Waste Management

LogicalRelationships cluster_identification Waste Identification cluster_classification Regulatory Classification cluster_handling Handling & Disposal Requirements cluster_prohibition Prohibited Disposal A Is the waste This compound? B Non-RCRA Pharmaceutical Waste A->B C Segregate and Containerize B->C D Label as Hazardous Waste B->D E Dispose via Incineration B->E F Sewer/Drain Disposal B->F G Regular Trash Disposal B->G

Caption: Decision-making for this compound waste management.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Clorprenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines crucial safety protocols and logistical plans for the handling and disposal of Clorprenaline Hydrochloride in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel.

This compound is a β2-adrenergic receptor agonist investigated for its potential in asthma research.[1] While its hazard classification can vary between suppliers, a conservative approach assuming potential health risks is essential for safeguarding researchers.[2][3][4][5][6] Reported hazards include skin and eye irritation, skin sensitization, and harm if swallowed.[4][5][6]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize exposure through inhalation, dermal contact, and ingestion. The following table summarizes the mandatory PPE for all personnel handling this compound.

PPE Component Specification Purpose
Gloves Double-gloving with nitrile gloves (ASTM D6978 rated)Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling.
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.
Lab Coat Disposable, fluid-resistant gown with long sleeves and tight cuffsProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorMinimizes inhalation of airborne particles, especially during weighing and solution preparation.
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan: From Receipt to Experimentation

A systematic workflow is critical to minimize the risk of exposure and contamination. The following step-by-step procedures must be followed:

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled.

  • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.[3] Keep the container tightly closed.[3] Recommended storage is at room temperature in the continental US, though this may vary elsewhere.[1]

2. Preparation for Handling:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.

  • Ensure all necessary PPE is readily available and in good condition.

  • Prepare all required equipment (e.g., balance, spatula, glassware) and place it within the designated handling area.

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to control airborne particles.

  • Use anti-static weigh paper or boats to prevent dispersal of the powder.

  • Handle the substance gently to avoid creating dust.

4. Dissolution and Solution Handling:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If sonication or heating is required for dissolution, ensure the container is securely capped.[1]

  • Clearly label all solutions with the compound name, concentration, date, and hazard information.

5. Experimental Use:

  • Conduct all experimental procedures involving this compound within a well-ventilated area.

  • Avoid direct contact with skin and eyes.[3]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[3][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration and consult a physician.[3][5]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3][5]

  • Spill: For minor spills, use an inert absorbent material, and dispose of it as hazardous waste. For major spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, and other disposable materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container for halogenated organic compounds.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Do not allow the product to enter drains or the environment.[3]

Workflow for Handling this compound

Clorprenaline_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage If OK Prep_Area Prepare Handling Area Storage->Prep_Area Weighing Weighing & Aliquoting Prep_Area->Weighing Dissolution Dissolution Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Decontamination Decontaminate Equipment Experiment->Decontamination Waste_Collection Collect Hazardous Waste Decontamination->Waste_Collection Disposal Dispose via Certified Vendor Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clorprenaline Hydrochloride
Reactant of Route 2
Reactant of Route 2
Clorprenaline Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.